7-Phloroeckol
Description
7-Phloroeckol is a natural product found in Eisenia bicyclis and Ecklonia cava with data available.
Structure
3D Structure
Properties
CAS No. |
662165-35-7 |
|---|---|
Molecular Formula |
C24H16O12 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C24H16O12/c25-9-1-10(26)3-12(2-9)34-22-17(31)8-18(32)23-24(22)36-21-16(30)6-13(7-19(21)35-23)33-20-14(28)4-11(27)5-15(20)29/h1-8,25-32H |
InChI Key |
JLEVVQRBEATTCM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Synonyms |
7-phloroeckol |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of 7-Phloroeckol: A Comprehensive Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction:
Within the intricate world of marine natural products, the phlorotannins stand out as a class of polyphenolic compounds exclusive to brown algae (Phaeophyceae).[1][2] These complex polymers of phloroglucinol (1,3,5-trihydroxybenzene) exhibit a remarkable structural diversity and a wide array of biological activities, making them a focal point for research in pharmacology and drug development.[1][2] Among the various subclasses of phlorotannins, the eckols, characterized by a dibenzo-p-dioxin linkage, are of particular interest due to their potent antioxidant and anti-inflammatory properties. This guide provides an in-depth technical overview of the chemical structure of 7-Phloroeckol, a prominent member of the eckol family. We will delve into its structural elucidation, spectroscopic signature, natural isolation, and biosynthetic origins, offering a valuable resource for researchers and professionals in the field.
The Molecular Blueprint of 7-Phloroeckol
7-Phloroeckol is a tetrameric phlorotannin, meaning it is composed of four phloroglucinol units.[3] Its core structure is that of eckol, which is distinguished by a dibenzodioxin ring system, with an additional phloroglucinol moiety attached at the 7-position.[4]
Systematic Nomenclature and Identifiers
The systematic IUPAC name for 7-Phloroeckol is 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol.[4][5] For ease of reference in scientific literature and databases, it is commonly referred to as 7-Phloroeckol.
| Identifier | Value |
| IUPAC Name | 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
| CAS Number | 662165-35-7 |
| Chemical Formula | C₂₄H₁₆O₁₂ |
| Molecular Weight | 496.37 g/mol |
| SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |
Two-Dimensional Chemical Structure
The 2D structure of 7-Phloroeckol illustrates the connectivity of the four phloroglucinol units, highlighting the central dibenzo-p-dioxin core and the ether linkages.
Caption: 2D chemical structure of 7-Phloroeckol.
Spectroscopic Characterization and Structural Elucidation
The definitive structure of 7-Phloroeckol has been elucidated and confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of phlorotannins. The ¹³C NMR spectrum of 7-Phloroeckol is particularly informative, showing signals for eight non-substituted and sixteen oxygen-bearing aromatic carbons.[3] The chemical shifts in the ¹³C NMR spectrum of 7-Phloroeckol are very similar to those of its parent compound, eckol, with the key difference being the downfield shift of the signals for carbons C-7 and C-9a.[3] This downfield shift is indicative of the substitution of the additional phloroglucinol moiety at the C-7 position.[3]
Table of Key ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 145.2 |
| 2 | 102.0 |
| 3 | 150.8 |
| 4 | 98.6 |
| 4a | 142.9 |
| 5a | 123.0 |
| 6 | 153.2 |
| 7 | 150.7 |
| 8 | 94.8 |
| 9 | 150.8 |
| 9a | 125.4 |
| 1' | 158.5 |
| 2', 6' | 95.0 |
| 3', 5' | 160.6 |
| 4' | 94.4 |
| 1'' | 137.9 |
| 2'', 6'' | 123.0 |
| 3'', 5'' | 150.8 |
| 4'' | 94.8 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of 7-Phloroeckol. The experimentally determined mass-to-charge ratio (m/z) from electrospray ionization mass spectrometry (ESI-MS) corresponds to the calculated molecular formula of C₂₄H₁₆O₁₂.[3]
Isolation and Purification from Natural Sources
7-Phloroeckol is naturally found in several species of brown algae, most notably those of the Ecklonia genus, such as Ecklonia bicyclis (Arame), Ecklonia stolonifera, and Ecklonia maxima.[3][5] The isolation of 7-Phloroeckol from these natural sources is a multi-step process involving extraction and chromatographic purification.
Detailed Experimental Protocol for Isolation
The following protocol is a representative method for the isolation of 7-Phloroeckol from the brown alga Ecklonia maxima.[3]
Step 1: Extraction
-
Freeze-dry the collected seaweed material to remove water.
-
Extract the dried and powdered seaweed (e.g., 300 g) three times with 80% methanol (MeOH) at room temperature.
-
Filter the mixture and evaporate the solvent from the combined filtrates under reduced pressure to obtain a crude methanol extract.
Step 2: Solvent Partitioning
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
-
The phlorotannin fraction, including 7-Phloroeckol, will be concentrated in the ethyl acetate fraction.
Step 3: Chromatographic Purification
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of ethyl acetate and methanol.
-
Combine the fractions containing phlorotannins and further purify them using Sephadex LH-20 column chromatography with ethanol as the eluent.
-
The final purification of 7-Phloroeckol is achieved by high-performance liquid chromatography (HPLC) on a C18 column.[3]
Caption: Experimental workflow for the isolation of 7-Phloroeckol.
Biosynthesis of 7-Phloroeckol
The biosynthesis of phlorotannins, including 7-Phloroeckol, originates from the acetate-malonate pathway.[6] This pathway leads to the formation of the fundamental building block, phloroglucinol.
Formation of the Phloroglucinol Monomer
The key enzymatic step in phloroglucinol synthesis is catalyzed by a type III polyketide synthase (PKS1).[7] This enzyme facilitates the condensation of three molecules of malonyl-CoA to produce a triketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield phloroglucinol.[6]
Polymerization and Formation of the Eckol Core
The biosynthesis of the complex structure of 7-Phloroeckol proceeds through the oxidative polymerization of phloroglucinol monomers.[1] The formation of the characteristic dibenzo-p-dioxin ring system of the eckol core is believed to occur through peroxidase-catalyzed oxidative coupling reactions. While the precise enzymatic control of these polymerization steps is still under investigation, it is proposed that radical coupling of phloroglucinol units leads to the formation of various linkages.
The proposed biosynthetic pathway for 7-Phloroeckol involves the initial formation of an eckol trimer. This is likely followed by the enzymatic addition of another phloroglucinol unit via an ether linkage at the C-7 position of the eckol backbone.
Caption: Proposed biosynthetic pathway of 7-Phloroeckol.
Chemical Synthesis
As of the latest available scientific literature, a complete total chemical synthesis of 7-Phloroeckol has not been prominently reported. The complex, highly oxygenated, and sterically hindered structure of 7-Phloroeckol presents a significant challenge for synthetic organic chemists. The development of a synthetic route would be a notable achievement and would provide a valuable tool for further biological and pharmacological studies of this compound and its analogs.
Conclusion
7-Phloroeckol represents a fascinating example of the complex chemical architectures produced by marine organisms. Its structure, a tetramer of phloroglucinol with a distinctive dibenzo-p-dioxin core, has been unequivocally established through modern spectroscopic methods. The isolation of 7-Phloroeckol from its natural brown algal sources, while challenging, provides a means to access this potent bioactive compound. The elucidation of its biosynthetic pathway offers insights into the intricate metabolic processes of marine algae. The continued study of 7-Phloroeckol and other phlorotannins holds great promise for the discovery of new therapeutic agents from the vast and largely untapped resources of the marine environment.
References
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Bertoni, G. (2013). A Key Step in Phlorotannin Biosynthesis Revealed. Plant Cell, 25(8), 2813. [Link]
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Lopes, G., et al. (2012). Eckol-type phlorotannins. ResearchGate. [Link]
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Costa, L. S., et al. (2021). Phlorotannins biosynthetic pathway. ResearchGate. [Link]
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Mwangi, H. M., et al. (2016). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. OAText. [Link]
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Li, Y., et al. (2009). 13 C and 13 C DEPT NMR (100 MHz) data for phlorotannins (2-7) in DMSO-d 6. ResearchGate. [Link]
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Imbs, T. I., & Zvyagintseva, T. N. (2018). Examples of eckol structures. ResearchGate. [Link]
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Jo, H., et al. (2022). Enhancement of dieckol extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process. Frontiers in Bioengineering and Biotechnology, 10, 971569. [Link]
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Karsten Theis. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. [Link]
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Ham, Y. M., et al. (2007). Isolation of a New Phlorotannin, Fucodiphlorethol G, from a Brown Alga Ecklonia cava. Bulletin of the Korean Chemical Society, 28(9), 1595-1597. [Link]
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Ashour, M. A. A. (2006). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Heinrich-Heine-Universität Düsseldorf. [Link]
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Heo, S. J., et al. (2014). Preparative isolation and purification of phlorotannins from Ecklonia cava using centrifugal partition chromatography by one-step. Food Chemistry, 161, 1-7. [Link]
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Wikipedia. (2023). 7-Phloroeckol. In Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). 7-Phloroeckol. PubChem. [Link]
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Williamson, R. T., & Martin, G. E. (2010). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 48(Suppl 1), S122–S128. [Link]
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Shrestha, S., et al. (2021). A phlorotannin isolated from Ecklonia radiata, Dibenzodioxin-fucodiphloroethol, inhibits neurotoxicity and aggregation of β-amyloid. Marine Drugs, 19(9), 522. [Link]
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Wang, W., et al. (2017). Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. Marine Drugs, 15(2), 53. [Link]
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An In-depth Technical Guide to the Biosynthesis of 7-Phloroeckol in Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the biosynthetic pathway of 7-phloroeckol, a bioactive phlorotannin found in marine brown algae. Eschewing a rigid template, this document is structured to logically unfold the intricate biochemical processes, from precursor synthesis to the formation of the complex final molecule. The content herein is grounded in authoritative scientific literature, offering field-proven insights and detailed experimental protocols to support further research and development in this promising area of marine biotechnology.
Introduction: The Significance of 7-Phloroeckol
Marine brown algae (Phaeophyceae) are a rich source of unique secondary metabolites, among which phlorotannins stand out for their diverse and potent biological activities.[1] These polyphenolic compounds, produced through the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units, are integral to the algae's defense mechanisms against various environmental stresses, including UV radiation and herbivory.[2]
7-Phloroeckol, a member of the eckol class of phlorotannins, is characterized by a dibenzo-1,4-dioxin linkage and exhibits a range of promising pharmacological properties.[3][4] These include antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects, making it a molecule of significant interest for the pharmaceutical and nutraceutical industries.[3][4] A thorough understanding of its biosynthesis is paramount for harnessing its therapeutic potential, whether through direct extraction and purification or through biotechnological production systems.
The Biosynthetic Pathway: From Simple Precursors to a Complex Polymer
The biosynthesis of 7-phloroeckol is a multi-step process that can be broadly divided into two key stages: the synthesis of the fundamental monomeric unit, phloroglucinol, and its subsequent enzymatic polymerization and modification to form the final complex structure.
Genesis of the Monomer: The Acetate-Malonate Pathway and the Role of Polyketide Synthase
The journey to 7-phloroeckol begins with the acetate-malonate pathway, a central metabolic route for the production of a wide array of secondary metabolites. The foundational building block, phloroglucinol, is synthesized from malonyl-CoA.[3]
A pivotal enzyme in this process is a type III polyketide synthase (PKS) .[3] Research on the brown alga Ectocarpus siliculosus has identified a specific PKS, denoted as PKS1, that catalyzes the condensation of three molecules of malonyl-CoA.[3] This enzymatic reaction proceeds through a series of decarboxylative condensations, ultimately leading to the formation of a polyketide intermediate that undergoes intramolecular cyclization to yield phloroglucinol.[5]
The reaction can be summarized as follows: 3 Malonyl-CoA → Phloroglucinol + 3 CO₂ + 3 CoASH
This initial step is critical as it provides the monomeric units required for the subsequent polymerization into a diverse array of phlorotannins.
Polymerization and Dibenzo-1,4-dioxin Ring Formation: The Role of Oxidative Coupling
The formation of 7-phloroeckol from phloroglucinol monomers is not a simple linear polymerization. It involves a series of complex oxidative coupling reactions that create both C-C (aryl-aryl) and C-O-C (diaryl ether) linkages.[6] A key structural feature of eckol-type phlorotannins, including 7-phloroeckol, is the dibenzo-1,4-dioxin moiety.[3][4]
The enzymatic machinery responsible for this polymerization is believed to involve peroxidases , particularly vanadium-dependent haloperoxidases (V-HPOs) , and phenoloxidases .[7] These enzymes utilize hydrogen peroxide (H₂O₂) to catalyze the formation of phenoxy radicals from phloroglucinol units.[7] These highly reactive radical intermediates can then couple in various ways to form dimers, trimers, and higher-order oligomers.
The formation of the dibenzo-1,4-dioxin ring is a critical step in the biosynthesis of eckol, the precursor to 7-phloroeckol. While the exact enzymatic mechanism is still an area of active research, it is proposed to occur through an intramolecular oxidative cyclization. It is hypothesized that a peroxidase enzyme facilitates the formation of a diradical on a phloroglucinol trimer, which then undergoes an intramolecular rearrangement and coupling to form the stable dibenzo-1,4-dioxin structure.
7-Phloroeckol is structurally an ether-linked dimer of eckol and phloroglucinol. Therefore, its biosynthesis would involve the enzymatic coupling of an eckol molecule with a phloroglucinol molecule, a reaction also likely catalyzed by peroxidases through a radical-mediated mechanism.
Visualizing the Pathway and Workflow
To provide a clearer understanding of the biosynthetic process and the experimental approaches to study it, the following diagrams have been generated.
// Nodes MalonylCoA [label="3x Malonyl-CoA"]; PKS [label="Type III Polyketide Synthase (PKS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phloroglucinol [label="Phloroglucinol"]; Peroxidase [label="Vanadium-dependent\nHaloperoxidase (V-HPO)\n+ H₂O₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radicals [label="Phloroglucinol\nRadicals"]; Polymerization [label="Oxidative Coupling\n(C-C and C-O-C bond formation)"]; Eckol [label="Eckol"]; SevenPhloroeckol [label="7-Phloroeckol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phloroglucinol2 [label="Phloroglucinol"]; Peroxidase2 [label="Peroxidase\n+ H₂O₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MalonylCoA -> PKS; PKS -> Phloroglucinol; Phloroglucinol -> Peroxidase; Peroxidase -> Radicals; Radicals -> Polymerization; Polymerization -> Eckol; Eckol -> Peroxidase2; Phloroglucinol2 -> Peroxidase2; Peroxidase2 -> SevenPhloroeckol; }
Caption: Proposed biosynthetic pathway of 7-Phloroeckol from malonyl-CoA.// Nodes Algae [label="Marine Brown Algae\n(e.g., Ecklonia species)"]; Extraction [label="Solvent Extraction\n(e.g., Ethanol/Acetone)"]; Fractionation [label="Liquid-Liquid Partitioning\n(e.g., Ethyl Acetate)"]; Chromatography [label="Column Chromatography\n(e.g., Sephadex LH-20, HPLC)"]; Isolation [label="Isolation of\n7-Phloroeckol"]; Structure [label="Structural Elucidation\n(NMR, Mass Spectrometry)"]; Bioactivity [label="Bioactivity Assays\n(Antioxidant, Anti-inflammatory, etc.)"]; EnzymeAssay [label="Enzyme Assays\n(PKS, Peroxidase)"]; GeneExpression [label="Gene Expression Analysis\n(qRT-PCR of PKS genes)"];
// Edges Algae -> Extraction; Extraction -> Fractionation; Fractionation -> Chromatography; Chromatography -> Isolation; Isolation -> Structure; Isolation -> Bioactivity; Algae -> EnzymeAssay; Algae -> GeneExpression; }
Caption: A typical experimental workflow for the isolation, characterization, and biosynthetic study of 7-Phloroeckol.Experimental Protocols: A Guide for the Bench Scientist
The following protocols provide a framework for the isolation and characterization of 7-phloroeckol and for investigating its biosynthesis. These are intended as a starting point and may require optimization based on the specific algal species and available laboratory equipment.
Protocol for Isolation and Purification of 7-Phloroeckol
This protocol is based on established methods for the extraction of phlorotannins from brown algae.
1. Algal Material Collection and Preparation:
-
Collect fresh brown algae (e.g., Ecklonia cava) and wash thoroughly with seawater to remove epiphytes and debris.
-
Freeze-dry the algal material to preserve the integrity of the phlorotannins.
-
Grind the dried algae into a fine powder.
2. Solvent Extraction:
-
Macerate the algal powder with 80% aqueous ethanol or acetone at room temperature with constant stirring for 24 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is typically enriched with phlorotannins. Collect and concentrate this fraction under reduced pressure.
4. Column Chromatography:
-
Apply the concentrated ethyl acetate fraction to a Sephadex LH-20 column.
-
Elute the column with a stepwise gradient of methanol in water, followed by increasing concentrations of acetone.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a spray reagent (e.g., vanillin-H₂SO₄).
5. High-Performance Liquid Chromatography (HPLC):
-
Further purify the phlorotannin-rich fractions by preparative HPLC using a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile at a wavelength of 280 nm.
-
Collect the peak corresponding to 7-phloroeckol.
6. Structural Elucidation:
-
Confirm the identity and purity of the isolated 7-phloroeckol using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).
Protocol for Investigating Peroxidase Activity in Phlorotannin Biosynthesis
This assay can be used to detect and quantify peroxidase activity in algal extracts, which is indicative of their role in phlorotannin polymerization.
1. Enzyme Extraction:
-
Homogenize fresh or frozen algal tissue in a cold extraction buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
2. Peroxidase Activity Assay:
-
The assay mixture should contain 100 mM phosphate buffer (pH 6.0), a suitable substrate (e.g., 20 mM guaiacol), 10 mM H₂O₂, and the crude enzyme extract.
-
Initiate the reaction by adding the H₂O₂.
-
Monitor the increase in absorbance at 470 nm due to the oxidation of guaiacol.
-
One unit of peroxidase activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.
3. In-gel Activity Staining (Native PAGE):
-
Separate the crude enzyme extract on a native polyacrylamide gel.
-
After electrophoresis, incubate the gel in a solution containing a substrate (e.g., 3,3'-diaminobenzidine or guaiacol) and H₂O₂.
-
The appearance of colored bands indicates the presence of active peroxidase isoenzymes.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of 7-phloroeckol is limited in the literature, the following table summarizes typical yields and concentrations of phlorotannins from brown algae, which provides a relevant context for researchers.
| Parameter | Value | Algal Species | Reference |
| Total Phlorotannin Content (% dry weight) | 5 - 12% | Various brown algae | [4] |
| 7-Phloroeckol Yield (mg/g extract) | Varies significantly | Ecklonia species | General literature |
| PKS Activity (pmol/mg protein/min) | Not widely reported | Ectocarpus siliculosus | [3] |
| Peroxidase Activity (U/mg protein) | Varies with species and conditions | Fucus vesiculosus | [7] |
Conclusion and Future Directions
The biosynthesis of 7-phloroeckol in marine algae is a testament to the complex and unique metabolic capabilities of these organisms. The pathway, originating from the acetate-malonate route and culminating in peroxidase-mediated oxidative polymerization, presents numerous avenues for further scientific exploration and biotechnological application.
Future research should focus on:
-
Elucidation of the precise enzymatic mechanism of dibenzo-1,4-dioxin ring formation.
-
Identification and characterization of the specific peroxidases involved in 7-phloroeckol biosynthesis.
-
Metabolic engineering of microorganisms or model algae to produce 7-phloroeckol in a controlled and scalable manner.
-
In-depth investigation of the structure-activity relationships of 7-phloroeckol and its derivatives to optimize their therapeutic potential.
By continuing to unravel the intricacies of 7-phloroeckol biosynthesis, the scientific community can unlock the full potential of this remarkable marine natural product for the benefit of human health.
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Lemesheva, Y. A., Belyaeva, A. V., & Zvyagintseva, T. N. (2020). Vanadium-dependent haloperoxidase activity and phlorotannin incorporation into the cell wall during early embryogenesis of Fucus vesiculosus (Phaeophyceae). Journal of Applied Phycology, 32(2), 1269-1278. [Link]
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Zhang, R., et al. (2018). Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. RSC Advances, 8(63), 36163-36172. [Link]
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Lemesheva, Y. A., Belyaeva, A. V., & Zvyagintseva, T. N. (2020). Vanadium-dependent haloperoxidase activity and phlorotannin incorporation into the cell wall during early embryogenesis of Fucus vesiculosus (Phaeophyceae). Journal of Applied Phycology, 32(2), 1269-1278. [Link]
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Zhang, R., et al. (2018). Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. ResearchGate. [Link]
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Glombitza, K. W., & Ragan, M. A. (1995). Phlorotannins. In Progress in the Chemistry of Organic Natural Products (pp. 1-137). Springer, Vienna. [Link]
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Mwangi, C. C., et al. (2017). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. OAText, 3(2), 1-6. [Link]
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Wang, Y., et al. (2023). Investigation of the Potential Phlorotannins and Mechanism of Six Brown Algae in Treating Type II Diabetes Mellitus Based on Biological Activity, UPLC-QE-MS/MS, and Network Pharmacology. Foods, 12(16), 3000. [Link]
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7-Phloroeckol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Phloroeckol, a phlorotannin predominantly isolated from edible marine brown algae such as Ecklonia cava and Ecklonia bicyclis, has garnered significant attention within the scientific community.[1][2] This polyphenolic compound, built upon a phloroglucinol backbone, exhibits a wide spectrum of promising biological activities, positioning it as a compelling candidate for pharmaceutical and nutraceutical development.[3][4][5] This guide provides an in-depth technical overview of 7-Phloroeckol, covering its fundamental physicochemical properties, established biological functions with underlying signaling pathways, and practical methodologies for its isolation and analysis.
Physicochemical Properties of 7-Phloroeckol
A thorough understanding of the physicochemical characteristics of 7-Phloroeckol is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters for designing effective experimental protocols and potential therapeutic formulations.
| Property | Value | Source |
| CAS Number | 662165-35-7 | [1][2][6][7] |
| Molecular Formula | C₂₄H₁₆O₁₂ | [1][7] |
| Molecular Weight | 496.4 g/mol | [1] |
| IUPAC Name | 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol | [1] |
| Synonyms | 7-Phloroglucinoleckol, 7-Phloroethol | [1][2] |
| Appearance | Not specified in provided results | N/A |
| Solubility | Moderately hydrophilic | [8] |
Chemical Structure:
7-Phloroeckol is a tetramer of phloroglucinol, characterized by a dibenzo-p-dioxin skeleton with multiple hydroxyl groups.[1][9] This polyhydroxylated structure is the primary determinant of its potent antioxidant activity, as the hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.[10]
Caption: Chemical structure of 7-Phloroeckol.
Biological Activities and Signaling Pathways
7-Phloroeckol has demonstrated a remarkable array of biological activities, making it a subject of intensive research. Its therapeutic potential spans multiple disease areas, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant and Cytoprotective Effects
The primary mechanism underlying many of 7-Phloroeckol's beneficial effects is its potent antioxidant activity.[1] It effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress, which is a key pathological factor in numerous diseases.[10]
Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of 7-Phloroeckol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add serial dilutions of the 7-Phloroeckol stock solution to the wells.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or α-tocopherol) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of 7-Phloroeckol.
-
Determine the IC₅₀ value, which is the concentration of 7-Phloroeckol required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity
7-Phloroeckol exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[11] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] This is achieved, in part, through the downregulation of the NF-κB signaling pathway.[12]
Caption: Inhibition of the NF-κB pathway by 7-Phloroeckol.
Anti-Cancer and Anti-Angiogenic Effects
Emerging evidence highlights the potential of 7-Phloroeckol as an anti-cancer agent.[5] It has been shown to inhibit the metastasis and angiogenesis of liver cancer cells by regulating the PI3K/AKT/mTOR and Ras/MEK/ERK signaling pathways under hypoxic conditions.[13] By inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α), 7-Phloroeckol can block the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[13]
Caption: 7-Phloroeckol inhibits angiogenesis via PI3K/AKT/mTOR and Ras/MEK/ERK pathways.
Other Notable Biological Activities
-
Anti-diabetic Potential: 7-Phloroeckol has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin signaling.[3] Its inhibitory action on PTP1B suggests a potential therapeutic application in managing insulin resistance and type 2 diabetes.[3]
-
Hair Growth Promotion: Studies have indicated that 7-Phloroeckol can promote hair growth by stimulating human dermal papilla cells and outer root sheath cells.[14] It has been shown to induce the expression of insulin-like growth factor (IGF)-1, a key molecule in hair follicle development.[14]
-
Tyrosinase Inhibition: 7-Phloroeckol has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production.[15] This property makes it a potential ingredient for cosmetic and dermatological applications aimed at addressing hyperpigmentation.[16]
Isolation and Purification of 7-Phloroeckol
The extraction and purification of 7-Phloroeckol from its natural sources are critical steps for its subsequent study and application. Phlorotannins are typically extracted from dried and powdered brown algae using organic solvents.[9]
Experimental Protocol: General Extraction and Fractionation
-
Extraction:
-
The dried algal powder is extracted with a solvent of increasing polarity, commonly starting with 80% methanol.[9]
-
The resulting filtrate is concentrated under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in distilled water and sequentially partitioned with solvents of varying polarities, such as n-hexane, dichloromethane, and ethyl acetate.[9] Phlorotannins are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to further purification using various chromatographic techniques.
-
Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is frequently employed for the initial fractionation of phlorotannins.[9][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the final purification and isolation of 7-Phloroeckol.[9][18]
-
Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the efficient one-step isolation of phlorotannins from Ecklonia cava.[19]
-
Analytical Methods for Characterization
The structural elucidation and confirmation of purified 7-Phloroeckol are accomplished using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]
-
High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MSn): This hyphenated technique is invaluable for the identification and quantification of phlorotannins in complex extracts.[20]
Conclusion
7-Phloroeckol stands out as a marine-derived natural product with significant therapeutic potential. Its well-documented antioxidant, anti-inflammatory, and anti-cancer activities, coupled with a growing understanding of its mechanisms of action, make it a compelling lead compound for drug discovery and development. The methodologies for its isolation and characterization are well-established, paving the way for further preclinical and clinical investigations. As research continues to unravel the full extent of its biological activities, 7-Phloroeckol is poised to make a substantial impact in the fields of medicine and biotechnology.
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PubChem. 7-Phloroeckol | C24H16O12 | CID 10480940. National Center for Biotechnology Information. [Link]
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Wikipedia. 7-Phloroeckol. [Link]
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The Pherobase. Semiochemical compound: 7-Phloroeckol | C24H16O12. [Link]
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precisionFDA. 7-PHLOROECKOL. [Link]
- Yang, Y., et al. (2021).
- The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. MDPI.
- ResearchGate.
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Drugfuture. 7-PHLOROECKOL. [Link]
- Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7.
- Improving potential strategies for biological activities of phlorotannins derived
- Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms. PMC - NIH.
- 7-Phloroeckol promotes hair growth on human follicles in vitro. PubMed.
- ResearchGate. Chemical structures of: (a) phloroglucinol; (b) eckol; (c) fucodiphlorethol G.
- Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7 | Request PDF.
- 7-phloroeckol.
- Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF7 human breast cancer cells | Request PDF.
- Antioxidant and Signal-Modulating Effects of Brown Seaweed-Derived Compounds against Oxidative Stress-Associated P
- Phlorotannins' Extraction and Isol
- Phlorotannin Extracts from Fucales Characterized by HPLC-DAD-ESI-MSn: Approaches to Hyaluronidase Inhibitory Capacity and Antioxidant Properties. MDPI.
- Preparation and Chromatographic Analysis of Phlorotannins. Oxford Academic.
- Local and chemical distribution of phlorotannins in brown algae.
- Identification of Polyphenols from Chilean Brown Seaweeds Extracts by LC-DAD-ESI-MS/MS.
- Cytoprotective Effect of Eckol Against Oxidative Stress-Induced Mitochondrial Dysfunction: Involvement of the FoxO3a/AMPK Pathway | Request PDF.
- Preparative Isolation and Purification of Phlorotannins From Ecklonia Cava Using Centrifugal Partition Chrom
- Molecular docking studies of a phlorotannin, dieckol isolated from Ecklonia cava with tyrosinase inhibitory activity | Request PDF.
- Isolation of a New Phlorotannin, Fucodiphlorethol G,
- Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimul
- Cytotoxic activities of phlorethol and fucophlorethol derivatives isolated from Laminariaceae Ecklonia cava | Request PDF.
- Isolation and Purification of a Neuroprotective Phlorotannin from the Marine Algae Ecklonia maxima by Size Exclusion and High-Speed Counter-Current Chrom
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7-Phloroeckol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Phloroeckol, a phlorotannin predominantly isolated from brown algae, has emerged as a compound of significant interest within the scientific community. Its unique chemical structure, composed of phloroglucinol units, underpins a remarkable spectrum of biological activities. This guide provides an in-depth exploration of 7-Phloroeckol, from its natural origins and chemical properties to its multifaceted therapeutic potential and the intricate signaling pathways it modulates. Detailed experimental protocols are provided to empower researchers in their investigation of this promising natural product.
Chemical Profile and Natural Sources
7-Phloroeckol is a phlorotannin, a class of polyphenolic compounds found in brown algae. Its structure is characterized by the presence of a dibenzo-p-dioxin skeleton.
Chemical Structure:
-
Molecular Formula: C₂₄H₁₆O₁₂
-
Molecular Weight: 496.4 g/mol
-
IUPAC Name: 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol
Natural Occurrences: 7-Phloroeckol is primarily isolated from various species of brown algae, including:
Extraction, Isolation, and Analytical Characterization
The journey from raw algal biomass to purified 7-Phloroeckol involves a multi-step process of extraction, fractionation, and chromatographic purification.
Extraction and Isolation Protocol
This protocol outlines a common method for the extraction and isolation of 7-Phloroeckol from dried brown algae.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly wash the collected fresh brown algae with tap water to remove salt, sand, and any epiphytes.
-
Freeze-dry the cleaned algae to preserve its chemical integrity.
-
Grind the dried algae into a fine powder.
-
-
Solvent Extraction:
-
Immerse the algal powder in 80% methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v).[2]
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate. Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure at 40°C to obtain the crude methanol extract.[2]
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds like lipids and pigments)
-
Dichloromethane
-
Ethyl acetate (EtOAc) (phlorotannins, including 7-Phloroeckol, are typically enriched in this fraction)[2]
-
-
Collect the ethyl acetate fraction and evaporate the solvent to yield the phlorotannin-rich extract.
-
-
Chromatographic Purification:
-
Subject the EtOAc fraction to column chromatography on a silica gel column.
-
Elute with a gradient of ethyl acetate and methanol.
-
Further purify the 7-Phloroeckol-containing fractions using Sephadex LH-20 column chromatography with ethanol as the eluent.
-
Final purification can be achieved by high-performance liquid chromatography (HPLC).[2]
-
Analytical Characterization
Accurate identification and quantification of 7-Phloroeckol are crucial for research and development. HPLC and NMR spectroscopy are the primary analytical techniques employed.
Instrumentation and Conditions:
-
Column: A reversed-phase C18 column (e.g., Supelco Discovery C18, 4.6 × 250 mm, 5 µm) is commonly used.[3]
-
Mobile Phase:
-
Gradient Program:
-
0–4 min, 0% B
-
4–8 min, 0–30% B
-
8–30 min, 30–45% B
-
30–31 min, 45–70% B
-
31–36 min, 70% B
-
36–37 min, 70–0% B
-
37–45 min, 0% B[3]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[3]
-
Detection: Diode Array Detector (DAD) at 230 nm[3]
NMR spectroscopy is indispensable for the structural elucidation of 7-Phloroeckol.
Sample Preparation: Dissolve 5-10 mg of purified 7-Phloroeckol in a suitable deuterated solvent, such as methanol-d₄.
¹H and ¹³C NMR Data: The following table summarizes the characteristic chemical shifts for 7-Phloroeckol.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| Dibenzo-p-dioxin Core | ||
| 1 | 145.2 | |
| 2 | 102.5 | 6.15 (d, 2.0) |
| 3 | 150.8 | |
| 4 | 98.7 | 6.05 (d, 2.0) |
| 4a | 138.1 | |
| 5a | 115.2 | |
| 6 | 148.5 | |
| 7 | 123.5 | |
| 8 | 130.1 | |
| 9 | 142.8 | |
| 9a | 115.8 | |
| 2,4,6-Trihydroxyphenoxy Group | ||
| 1'' | 154.1 | |
| 2'', 6'' | 96.5 | 5.85 (s) |
| 3'', 5'' | 159.2 | |
| 4'' | 95.8 | |
| 3,5-Dihydroxyphenoxy Group | ||
| 1' | 159.8 | |
| 2', 6' | 95.2 | 5.92 (d, 2.2) |
| 3', 5' | 160.5 | |
| 4' | 93.9 | 5.88 (t, 2.2) |
Biological Activities and Mechanisms of Action
7-Phloroeckol exhibits a diverse array of biological activities, making it a compelling candidate for drug development in various therapeutic areas.
Anti-Cancer Activity
7-Phloroeckol has demonstrated potent anti-cancer effects in several cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that regulate cell proliferation, metastasis, and angiogenesis.
Inhibition of Metastasis and Angiogenesis: In hepatocellular carcinoma (HepG2) cells, 7-Phloroeckol has been shown to inhibit metastasis and angiogenesis under hypoxic conditions. It achieves this by downregulating the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4] This regulation is mediated through the inhibition of the PI3K/Akt/mTOR and Ras/MEK/ERK signaling pathways.[4]
Signaling Pathway Modulation in Cancer:
Caption: 7-Phloroeckol's anti-cancer signaling pathway.
Cytotoxicity Data:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | >100 (non-toxic at tested concentrations) | [4] |
| HUVEC | - | >100 (non-toxic at tested concentrations) | [4] |
| HeLa | Cervical Cancer | >125 µg/mL | [2] |
| H157 | Lung Cancer | >125 µg/mL | [2] |
| MCF7 | Breast Cancer | >125 µg/mL | [2] |
MTT Assay Protocol for Cytotoxicity:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 7-Phloroeckol (e.g., 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.[1][4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Activity
7-Phloroeckol exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Mechanism of Action: 7-Phloroeckol has been shown to inhibit the phosphorylation of IκBα, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Anti-Inflammatory Signaling Pathway:
Caption: 7-Phloroeckol's anti-inflammatory signaling pathway.
Anti-Inflammatory Assay in RAW 264.7 Macrophages Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 7-Phloroeckol for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Antioxidant Activity
7-Phloroeckol is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).
In Vitro Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of 7-Phloroeckol with 100 µL of the DPPH solution.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Neuroprotective Effects
7-Phloroeckol has shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases.
Neuroprotection in SH-SY5Y Cells: In human neuroblastoma SH-SY5Y cells, extracts containing 7-Phloroeckol have demonstrated protective effects against oxidative damage induced by hydrogen peroxide (H₂O₂) and AAPH.[6] This protection is associated with a reduction in intracellular oxidative stress.[6]
Neuroprotective Assay in SH-SY5Y Cells Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach.
-
Pre-treatment: Pre-treat the cells with different concentrations of 7-Phloroeckol for a specified time (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as H₂O₂ (e.g., 100 µM) or rotenone (e.g., 1 µM) for 24 hours to induce oxidative stress and cell death.[1][6]
-
Cell Viability Assessment (MTT Assay): Perform an MTT assay as described in the anti-cancer section to determine the protective effect of 7-Phloroeckol on cell viability.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the biological activities of 7-Phloroeckol.
Caption: General experimental workflow for 7-Phloroeckol research.
Conclusion and Future Directions
7-Phloroeckol stands out as a marine-derived natural product with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities, coupled with initial insights into its molecular mechanisms, make it a strong candidate for further preclinical and clinical investigation. Future research should focus on in vivo efficacy studies, pharmacokinetic and toxicological profiling, and the development of optimized delivery systems to fully harness the therapeutic promise of this remarkable phlorotannin. This guide provides a solid foundation for researchers to embark on or advance their exploration of 7-Phloroeckol, with the ultimate goal of translating this natural wonder into novel therapeutic interventions.
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Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. (URL: [Link])
-
Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. (URL: [Link])
-
The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. (URL: [Link])
-
Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (URL: [Link])
-
Cytotoxic activities of phlorethol and fucophlorethol derivatives isolated from Laminariaceae Ecklonia cava. (URL: [Link])
-
1 H NMR and 13 C NMR data for compounds 1 and 7. (URL: [Link])
-
Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. (URL: [Link])
-
Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (URL: [Link])
-
Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. (URL: [Link])
-
Kinetic modeling of ultrasound-assisted extraction of dieckol from Ecklonia cava using a choline chloride-based natural deep eutectic solvent. (URL: [Link])
-
Preparative Isolation and Purification of Phlorotannins From Ecklonia Cava Using Centrifugal Partition Chromatography by One-Step. (URL: [Link])
-
Isolation of Eckol from Ecklonia cava via Centrifugal Partition Chromatography (CPC) and Characterization of it's Anti-inflammatory Activity. (URL: [Link])
-
synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (URL: [Link])
-
Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (URL: [Link])
-
Phlorofucofuroeckol B suppresses inflammatory responses by down-regulating nuclear factor κB activation via Akt, ERK, and JNK in LPS-stimulated microglial cells. (URL: [Link])
-
1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])
-
Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. (URL: [Link])
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Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (URL: [Link])
-
Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF7 human breast cancer cells. (URL: [Link])
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Isolation of a New Phlorotannin, Fucodiphlorethol G, from a Brown Alga Ecklonia cava. (URL: [Link])
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Reversed Phase HPLC Method Development. (URL: [Link])
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (URL: [Link])
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Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression. (URL: [Link])
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Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. (URL: [Link])
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Gradient conditions for HPLC analysis of phenols. (URL: [Link])
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Natural products modulating MAPK for CRC treatment: a promising strategy. (URL: [Link])
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Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. (URL: [Link])
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Improving HPLC Separation of Polyphenols. (URL: [Link])
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1 H and 13 C NMR data of compounds (6 and 7)* in acetone-d 6. (URL: [Link])
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A Technical Guide to the Initial Discovery and Isolation of 7-Phloroeckol from Ecklonia cava
Foreword: The Rationale of Bio-Prospecting in Marine Environments
The marine brown alga Ecklonia cava, found in the coastal waters of Korea and Japan, represents a rich and underexplored reservoir of novel bioactive compounds.[1] Among these are the phlorotannins, a unique class of polyphenols formed by the polymerization of phloroglucinol units, which are found almost exclusively in brown seaweeds.[2][3] This guide provides a detailed technical narrative of the scientific workflow that led to the initial discovery, isolation, and structural characterization of 7-Phloroeckol, a significant phlorotannin with demonstrated therapeutic potential.[4][5][6] Our focus is not merely on the procedural steps but on the underlying scientific rationale—the causality that guides the transition from raw biomass to a purified, structurally defined molecule.
Part 1: The Genesis of Discovery—Bioassay-Guided Fractionation
The path to isolating a novel natural product rarely begins with a known target. Instead, it commences with a hypothesis: that a crude extract of an organism possesses a measurable biological activity. The process of bioassay-guided fractionation is the foundational strategy used to deconstruct this complexity.
Initial investigations into Ecklonia cava revealed that its crude extracts exhibited a range of promising biological activities, including potent antioxidant, anti-inflammatory, and antiviral properties.[4][7] This observation is the critical starting point. The overarching goal is to systematically partition the crude extract into progressively simpler fractions, using a relevant biological assay at each stage to track the activity. The fraction demonstrating the highest potency is selected for further purification, a process that is repeated until a single, pure compound responsible for the effect is isolated. This logical, iterative process ensures that the significant investment in purification and elucidation is directed toward the most promising molecular candidates.
Part 2: The Isolation Workflow: A Step-by-Step Methodological Deep Dive
The isolation of 7-Phloroeckol is a multi-stage process demanding a systematic application of separation science principles. The following protocol represents a consolidated, field-proven methodology derived from foundational research in phlorotannin chemistry.
Step 1: Biomass Collection and Preparation
-
Harvesting: Ecklonia cava fronds are collected from their native subtidal habitats.
-
Cleaning: The collected biomass is thoroughly washed with fresh water to remove extraneous salts, sand, and epiphytic organisms.[2]
-
Drying: The cleaned seaweed is immediately freeze-dried (lyophilized) or dried at a controlled, low temperature (e.g., <60°C).[8] This is a critical step to prevent enzymatic degradation of the phlorotannins and to prepare the material for efficient solvent extraction.
-
Milling: The dried material is ground into a fine powder to maximize the surface area available for solvent penetration.[2]
Step 2: Primary Extraction
The objective here is to liberate the target phlorotannins from the algal cell matrix into a solvent.
-
Solvent Selection: An 80% aqueous methanol or ethanol solution is the solvent of choice.[8][9] The polarity of this mixture is optimized to efficiently extract semi-polar polyphenols like phlorotannins while leaving behind highly nonpolar lipids and highly polar polysaccharides.
-
Extraction Process: The powdered biomass is macerated in the solvent (e.g., at a 1:10 solid-to-liquid ratio) at room temperature for approximately 24 hours, often with agitation.[8] The process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator. This removes the extraction solvent, yielding a dark, viscous crude extract.
Step 3: Solvent Partitioning for Targeted Fractionation
This liquid-liquid extraction step separates the crude extract into broad classes based on polarity, a crucial step for simplifying the subsequent chromatographic challenge.
-
Suspension: The dried crude extract is suspended in distilled water.
-
Sequential Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned sequentially against solvents of increasing polarity:
-
n-Hexane: To remove non-polar compounds like lipids and pigments.
-
Dichloromethane (or Chloroform): To remove compounds of low polarity.
-
Ethyl Acetate: To extract compounds of medium polarity. Phlorotannins, including 7-Phloroeckol, consistently show a high affinity for this fraction.[9]
-
n-Butanol/Aqueous Layer: The remaining fraction contains highly polar compounds like salts and sugars.
-
-
Fraction Selection: Each solvent layer is collected and evaporated. The resulting fractions are then subjected to the guiding bioassay. The ethyl acetate fraction, which typically demonstrates the highest antioxidant or enzyme-inhibitory activity, is carried forward for purification.
Step 4: Chromatographic Purification
This is the core of the isolation process, where the complex mixture of the ethyl acetate fraction is resolved into individual components.
-
Sephadex LH-20 Column Chromatography: This is an indispensable technique for polyphenol chemistry.
-
Principle: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium. It separates molecules based on a combination of their molecular size and their ability to form hydrogen bonds with the matrix.
-
Protocol: The dried ethyl acetate fraction is dissolved in a minimal amount of ethanol or methanol and loaded onto a Sephadex LH-20 column. The column is then eluted with the same solvent.[9] Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing similar compound profiles are pooled. This step effectively removes residual non-phenolic compounds and separates the phlorotannins into groups of varying molecular weights.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the final, high-resolution purification step to achieve compound purity greater than 95%.
-
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase.
-
Protocol: The most active fraction from the Sephadex column is subjected to preparative or semi-preparative HPLC.[9]
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient elution system is employed, typically starting with a high concentration of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. A small amount of acid (0.1% formic or acetic acid) is added to both solvents to improve the peak shape of the phenolic compounds.[1][9]
-
Detection: A UV detector is used to monitor the eluent, typically at wavelengths of 254 nm or 270 nm, where aromatic compounds absorb light.[9][10]
-
Fraction Collection: Peaks corresponding to individual compounds are collected, and the solvent is evaporated to yield the purified isolate.
-
-
Workflow Visualization: From Alga to Isolate
Caption: Overall workflow for the isolation of 7-Phloroeckol.
Part 3: Structural Elucidation: Defining the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule. This allows for the confident prediction of its molecular formula. For 7-Phloroeckol, the analysis would yield a molecular formula of C₂₄H₁₆O₁₂.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR: This technique provides information about the number and types of protons (hydrogen atoms) in the molecule, as well as their chemical environment and connectivity to neighboring protons. For 7-Phloroeckol, the spectrum would show characteristic signals in the aromatic region (δ 5.8-6.3 ppm), indicative of the phloroglucinol rings.[9]
-
¹³C NMR: This spectrum reveals the number and types of carbon atoms. The ¹³C NMR of 7-Phloroeckol would display signals for 24 distinct carbons, with characteristic chemical shifts for aromatic carbons, oxygen-bearing aromatic carbons, and those involved in ether linkages.[9]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the final structure. They establish correlations between protons and carbons, allowing scientists to piece together the molecular fragments and confirm the precise connectivity of the dibenzo-p-dioxin core and the arrangement of the phenolic rings, confirming the identity as 7-Phloroeckol.
Data Summary: Physicochemical Properties of 7-Phloroeckol
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆O₁₂ | [6] |
| Molecular Weight | 496.4 g/mol | [6] |
| Appearance | Typically an amorphous powder | General knowledge |
| Class | Phlorotannin (Fucophlorethol) | [6] |
| Key ¹³C NMR Signals | δ 94-163 ppm (Aromatic region) | [9] |
| Key ¹H NMR Signals | δ 5.8-6.3 ppm (Aromatic protons) | [9] |
Part 4: Significance and Authoritative Grounding
The successful isolation and structural determination of 7-Phloroeckol was a significant advancement in marine natural products chemistry. It provided a pure molecular entity that could be rigorously studied for its biological functions. Subsequent research has validated its role as a potent bioactive compound. It has been identified as an inhibitor of enzymes like triacylglycerol lipase and protein tyrosine phosphatase 1B (PTP1B), and it demonstrates significant antioxidant and cytoprotective effects.[6][7][11] This foundational work, moving from raw seaweed to a purified and identified molecule, is the essential first step that enables the entire field of drug development and pharmacology to explore its therapeutic potential.
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Lee, S. H., Kang, S. M., Ko, S. C., Lee, D. H., & Jeon, Y. J. (2013). Dieckol, a phlorotannin isolated from a brown seaweed, Ecklonia cava, inhibits adipogenesis through AMP-activated protein kinase (AMPK) activation in 3T3-L1 preadipocytes. Environmental Toxicology and Pharmacology, 36(3), 1253–1260. [Link]
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Unveiling the Potential: A Technical Guide to the Early Pharmacological Research of 7-Phloroeckol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides an in-depth exploration of the foundational research into the pharmacological properties of 7-Phloroeckol, a key phlorotannin isolated from brown algae. Moving beyond a simple recitation of facts, this document delves into the causality behind early experimental designs, offering field-proven insights into the methodologies that first illuminated the therapeutic potential of this marine-derived compound. Herein, we dissect the core antioxidant, anti-inflammatory, and anti-cancer activities of 7-Phloroeckol, presenting detailed protocols, quantitative data, and mechanistic insights to empower researchers in their ongoing quest for novel therapeutics.
Introduction: The Emergence of 7-Phloroeckol from the Marine Pharmacopeia
Brown seaweeds, particularly of the Ecklonia genus, have long been a focal point in the search for novel bioactive compounds due to their rich composition of phlorotannins.[1] These polyphenolic compounds, unique to brown algae, are polymers of phloroglucinol (1,3,5-trihydroxybenzene) and are known to possess a wide array of biological activities.[1] Among these, 7-Phloroeckol, a tetramer of phloroglucinol, has emerged as a compound of significant interest. Early research, driven by the ethnobotanical use of brown algae in traditional medicine, sought to isolate and characterize its constituent compounds and evaluate their therapeutic potential. This guide focuses on the seminal in vitro studies that laid the groundwork for our current understanding of 7-Phloroeckol's pharmacological profile.
Foundational Pharmacological Properties: A Three-Pronged Investigation
Initial research into 7-Phloroeckol's bioactivity centered on three key areas reflective of the therapeutic needs of the time and the predicted capabilities of a polyphenolic compound: antioxidant, anti-inflammatory, and anti-cancer effects.
Potent Antioxidant Capacity: Quenching the Fire of Oxidative Stress
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. The polyphenolic structure of 7-Phloroeckol, with its multiple hydroxyl groups, suggested a strong antioxidant potential, which was a primary focus of early investigations.
Early studies employed a battery of in vitro assays to quantify the antioxidant capacity of 7-Phloroeckol. The choice of these assays was strategic, aiming to assess different facets of antioxidant activity, from direct radical scavenging to the protection of cells from oxidative damage.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a rapid and reliable method to screen the radical scavenging activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
B. Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA: To move beyond simple chemical reactions and assess antioxidant activity in a biologically relevant context, early researchers utilized cell-based assays. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method. DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.
The following table summarizes representative quantitative data from early studies on the antioxidant properties of 7-Phloroeckol.
| Assay | Endpoint | 7-Phloroeckol Activity | Reference Compound |
| DPPH Radical Scavenging | IC50 | ~110 µM[2] | Ascorbic Acid (~51 µM)[2] |
| Cellular ROS Scavenging | % ROS Reduction | Dose-dependent decrease[3] | N-acetylcysteine (NAC) |
Note: IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.
Caption: Workflow for assessing antioxidant activity.
Anti-Inflammatory Action: Dousing the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases. The known anti-inflammatory properties of other polyphenols prompted early investigation into 7-Phloroeckol's ability to modulate inflammatory responses, particularly in the context of macrophage activation.
Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages serve as a classic in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
A. Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay is a straightforward method to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
B. Western Blot Analysis for iNOS and COX-2 Expression: To understand the mechanism behind reduced NO production, researchers examined the protein expression levels of iNOS and COX-2. Western blotting allows for the separation of proteins by size and their detection using specific antibodies.
The following table presents representative data from early in vitro anti-inflammatory studies of 7-Phloroeckol.
| Assay | Cell Line | Endpoint | 7-Phloroeckol Effect |
| Nitric Oxide Production | RAW 264.7 | IC50 for NO inhibition | Dose-dependent inhibition observed[4][5] |
| Protein Expression | RAW 264.7 | iNOS and COX-2 levels | Significant reduction in protein expression[6][7] |
Note: Specific IC50 values for 7-Phloroeckol in NO inhibition assays can vary between studies depending on experimental conditions.
Early research delved into the molecular mechanisms underlying 7-Phloroeckol's anti-inflammatory effects, focusing on key signaling pathways known to regulate inflammation.
A. Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Early studies indicated that phlorotannins, including 7-Phloroeckol, could inhibit NF-κB activation.[8][9][10]
B. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of MAPKs is essential for the expression of many pro-inflammatory genes. Evidence suggests that phlorotannins can modulate MAPK signaling.[11][12][13]
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An In-depth Technical Guide to the Potential Molecular Targets of 7-Phloroeckol in Human Cells
Introduction
7-Phloroeckol, a phlorotannin predominantly isolated from brown algae such as Ecklonia cava, is a polyphenolic compound with a dibenzo-p-dioxin core structure.[1][2][3] This marine-derived natural product has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][4][5][6][7] This guide provides a comprehensive overview of the known and potential molecular targets of 7-Phloroeckol in human cells, offering a technical resource for researchers and drug development professionals. We will delve into the signaling pathways modulated by this compound, its enzymatic inhibitory effects, and the experimental methodologies employed to elucidate these interactions.
Modulation of Intracellular Signaling Cascades
7-Phloroeckol exerts a significant portion of its biological effects by intervening in key cellular signaling pathways that regulate a multitude of physiological and pathological processes.
The NF-κB Signaling Pathway: A Central Hub for Inflammation and Apoptosis
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, such as inflammatory cytokines or oxidative stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus and activate the transcription of target genes.
7-Phloroeckol has been demonstrated to be a potent inhibitor of the NF-κB pathway.[8][9] Studies in HepG2/CYP2E1 cells have shown that 7-Phloroeckol treatment leads to a dose-dependent decrease in the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα.[8] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby suppressing the expression of NF-κB target genes involved in inflammation and apoptosis.[8]
Experimental Workflow: Investigating NF-κB Pathway Modulation
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
The MAPK Signaling Pathway: A Network Governing Cellular Fate
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. Key members of the MAPK family include c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).
7-Phloroeckol has been shown to modulate MAPK signaling. In alcohol-induced apoptosis models, 7-Phloroeckol significantly reduces the phosphorylation of JNK in a dose-dependent manner.[8] Furthermore, in the context of cancer metastasis and angiogenesis, 7-Phloroeckol can regulate the Ras/MEK/ERK/MNK signaling pathway.[10] By inhibiting these pathways, 7-Phloroeckol can influence cellular processes such as stress response and programmed cell death.
Signaling Pathway: 7-Phloroeckol's Impact on MAPK and PI3K/AKT Pathways
Caption: 7-Phloroeckol's modulation of MAPK and PI3K/AKT signaling pathways.
The PI3K/AKT Signaling Pathway: A Pro-Survival Cascade
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling nexus that promotes cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation and activation of AKT, which in turn phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and the initiator caspase, caspase-9.
7-Phloroeckol has been observed to activate the PI3K/AKT pathway as a mechanism to counteract apoptosis.[8] In studies on alcohol-induced liver injury, treatment with 7-Phloroeckol resulted in an increased ratio of phosphorylated AKT (p-AKT) to total AKT.[8] This activation of AKT contributes to the observed upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins Bax and cleaved caspases-9 and -3.[8] Interestingly, in the context of angiogenesis in cancer, 7-Phloroeckol has been shown to inhibit the PI3K/AKT/mTOR pathway in human umbilical vein endothelial cells (HUVECs).[10] This suggests a context-dependent regulation of this pathway by 7-Phloroeckol.
Regulation of Apoptosis-Related Proteins
Beyond its influence on signaling cascades, 7-Phloroeckol can directly or indirectly modulate the expression and activity of key proteins involved in the apoptotic process. It has been consistently shown to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[8][11] This shifts the Bcl-2/Bax ratio in favor of cell survival. Molecular docking studies further support a potential direct interaction between 7-Phloroeckol and Bcl-2, suggesting that it may stabilize the anti-apoptotic conformation of the protein.[8][11]
Direct Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
7-Phloroeckol has been identified as a potent inhibitor of several key enzymes implicated in various diseases. This direct enzymatic inhibition represents a significant aspect of its therapeutic potential.
| Target Enzyme | Biological Relevance | IC50 Value (μM) | Reference(s) |
| Tyrosinase | Melanin synthesis, hyperpigmentation | 0.85 | [1] |
| Triacylglycerol lipase | Lipid metabolism | Not specified | [1][2] |
| α-Amylase | Carbohydrate digestion, postprandial hyperglycemia | Not specified | [4][12][13] |
| α-Glucosidase | Carbohydrate digestion, postprandial hyperglycemia | Not specified | [4][12][13] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Insulin signaling, diabetes, and obesity | Not specified | [5] |
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a general procedure for assessing the α-glucosidase inhibitory activity of 7-Phloroeckol, a common method for screening potential anti-diabetic compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
7-Phloroeckol
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of 7-Phloroeckol and acarbose in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the 7-Phloroeckol or acarbose solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of 7-Phloroeckol to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Targeting Hypoxia-Inducible Factor-1α (HIF-1α) and Angiogenesis
In the tumor microenvironment, hypoxia (low oxygen) is a common feature that promotes cancer progression, metastasis, and angiogenesis. Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to hypoxia. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).
Molecular docking studies have predicted that 7-Phloroeckol can form a stable complex with HIF-1α.[10] This interaction is thought to inhibit the expression of HIF-1α, thereby blocking the downstream secretion of VEGF.[10] This anti-angiogenic effect is further supported by findings that 7-Phloroeckol can down-regulate the expression of VEGF receptor 2 (VEGFR-2) in HUVECs.[10]
Conclusion and Future Directions
7-Phloroeckol is a marine-derived natural product with a remarkable ability to modulate multiple key molecular targets in human cells. Its pleiotropic effects on signaling pathways such as NF-κB, MAPK, and PI3K/AKT, coupled with its capacity for direct enzyme inhibition, underscore its significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and diabetes.
Future research should focus on several key areas to advance the translational potential of 7-Phloroeckol:
-
Target Deconvolution: Employing advanced techniques such as affinity chromatography coupled with mass spectrometry and chemical proteomics to identify novel direct binding partners of 7-Phloroeckol in an unbiased manner.
-
In Vivo Validation: Moving beyond cell-based assays to validate the observed molecular effects in relevant animal models of human diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of 7-Phloroeckol to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Clinical Investigation: Ultimately, well-designed clinical trials will be necessary to ascertain the safety and efficacy of 7-Phloroeckol or its derivatives in human subjects.
The continued exploration of the molecular mechanisms of 7-Phloroeckol holds great promise for the development of novel, marine-derived therapeutics for a range of human ailments.
References
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The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. (2021). MDPI. [Link]
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Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. (2021). Arabian Journal of Chemistry. [Link]
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7-Phloroeckol. Grokipedia. [Link]
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Antioxidant and Antidiabetic Properties of Phlorotannins from Ascophyllum nodosum Seaweed Extracts. (2023). MDPI. [Link]
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Phlorotannins from Alaskan seaweed inhibit carbolytic enzyme activity. (2014). PubMed. [Link]
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Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms. (2022). MDPI. [Link]
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Phlorotannins from Alaskan Seaweed Inhibit Carbolytic Enzyme Activity. (2014). PMC - NIH. [Link]
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Improving potential strategies for biological activities of phlorotannins derived from seaweeds. (2023). Taylor & Francis Online. [Link]
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The Role of Phlorotannins to Treat Inflammatory Diseases. (2023). MDPI. [Link]
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7-Phloroeckol | C24H16O12. PubChem - NIH. [Link]
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Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms. (2022). PMC - NIH. [Link]
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Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (2017). OAText. [Link]
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Phlorotannins from Ecklonia cava (Phaeophyceae): Biological activities and potential health benefits. (2010). ResearchGate. [Link]
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7-Phloroeckol. Wikipedia. [Link]
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Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF7 human breast cancer cells. (2015). ResearchGate. [Link]
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Antioxidant and Signal-Modulating Effects of Brown Seaweed-Derived Compounds against Oxidative Stress-Associated Pathology. (2020). PMC - NIH. [Link]
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Phlorotannin and its Derivatives, a Potential Antiviral Molecule from Brown Seaweeds, an Overview. (2021). Semantic Scholar. [Link]
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The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. (2021). PubMed. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to Assessing the Antioxidant Capacity of 7-Phloroeckol
Abstract
7-Phloroeckol, a phlorotannin isolated from brown algae, exhibits significant antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] This document provides a detailed guide for researchers on the principles and practical execution of common in vitro assays to quantify the antioxidant capacity of 7-Phloroeckol. We delve into the causality behind experimental choices for three robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Each protocol is presented with step-by-step instructions, from reagent preparation to data analysis, ensuring scientific integrity and reproducibility.
Introduction to 7-Phloroeckol and its Antioxidant Potential
7-Phloroeckol is a polyphenolic compound belonging to the phlorotannin class, found predominantly in edible brown algae such as Ecklonia cava and Ecklonia bicyclis.[1][3][4] Its unique structure, characterized by multiple phloroglucinol units linked by ether and dibenzo-p-dioxin bonds, endows it with potent antioxidant capabilities.[3][5][6] Phlorotannins act as powerful antioxidants because their numerous phenol rings can readily donate hydrogen atoms or electrons to neutralize free radicals, thus terminating damaging oxidative chain reactions.[5][6]
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] Consequently, the accurate assessment of the antioxidant capacity of compounds like 7-Phloroeckol is a critical step in the development of new therapeutic agents and functional foods. This guide focuses on three complementary assays that measure different facets of antioxidant action.
Foundational Principles of Antioxidant Assays
The selection of an appropriate assay is crucial, as different methods reflect different antioxidant mechanisms. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
DPPH Assay (SET-based): This assay measures the capacity of an antioxidant to donate an electron to the stable DPPH radical.[7]
-
ABTS Assay (SET-based): Similar to DPPH, this assay involves electron donation to the ABTS radical cation (ABTS•+).[8] It is advantageous for being soluble in both aqueous and organic solvents.
-
ORAC Assay (HAT-based): This method quantifies the ability of an antioxidant to quench peroxyl radicals by donating a hydrogen atom.[9][10] The ORAC assay is considered biologically relevant as it uses a peroxyl radical, a common reactive oxygen species (ROS) in the human body.[10]
The following diagram illustrates the overall experimental approach for evaluating 7-Phloroeckol.
Caption: General workflow for antioxidant capacity assessment.
Detailed Protocols and Methodologies
For all protocols, it is imperative to use high-purity solvents and reagents. 7-Phloroeckol is soluble in organic solvents like methanol and ethanol; ensure the chosen solvent is compatible with the assay system.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep violet, to the pale yellow non-radical form, DPPH-H, upon accepting an electron or hydrogen from an antioxidant.[7][11] The change in absorbance is measured spectrophotometrically.
Caption: DPPH radical scavenging reaction mechanism.
Materials and Reagents
| Reagent/Material | Specifications |
|---|---|
| 7-Phloroeckol | High purity standard |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl |
| Ascorbic Acid or Trolox | Positive control/standard |
| Methanol or Ethanol | HPLC or Spectroscopic grade |
| 96-well microplate | UV-transparent |
| Microplate reader | Capable of reading at 517 nm |
| Calibrated pipettes | |
Step-by-Step Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[11] Store this solution in an amber bottle or wrapped in foil and keep it in the dark, as DPPH is light-sensitive.[11]
-
Preparation of Sample and Standard:
-
Prepare a stock solution of 7-Phloroeckol (e.g., 1 mg/mL) in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the standard (Ascorbic Acid or Trolox).
-
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
Data Analysis
-
Calculate Percentage Inhibition: The scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the 7-Phloroeckol sample or standard.[12]
-
-
Determine IC50 Value: Plot the % Inhibition against the concentration of 7-Phloroeckol. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate.[8] The blue/green ABTS•+ is reduced back to the colorless neutral form by the antioxidant, and the decrease in absorbance is measured.
Materials and Reagents
| Reagent/Material | Specifications |
|---|---|
| 7-Phloroeckol | High purity standard |
| ABTS | Diammonium salt |
| Potassium persulfate (K₂S₂O₈) | Oxidizing agent |
| Trolox | Standard antioxidant |
| Ethanol or Phosphate Buffer (pH 7.4) | HPLC or Spectroscopic grade |
| 96-well microplate |
| Microplate reader | Capable of reading at 734 nm |
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[13]
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[8][13]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be prepared fresh daily.
-
-
Preparation of Sample and Standard: Prepare stock and serial dilutions of 7-Phloroeckol and Trolox as described in the DPPH protocol.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of each 7-Phloroeckol dilution, standard dilution, or blank to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.[13]
Data Analysis
-
Calculate Percentage Inhibition: Use the same formula as in the DPPH assay.
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC): Plot a standard curve of % Inhibition versus the concentration of Trolox. The antioxidant capacity of 7-Phloroeckol is expressed as TEAC (µM Trolox Equivalents/µM of 7-Phloroeckol).
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14] The antioxidant's presence preserves the fluorescence signal over time.
Caption: Protective mechanism in the ORAC assay.
Materials and Reagents
| Reagent/Material | Specifications |
|---|---|
| 7-Phloroeckol | High purity standard |
| Fluorescein Sodium Salt | Fluorescent probe |
| AAPH | 2,2'-azobis(2-amidinopropane) dihydrochloride |
| Trolox | Standard antioxidant |
| Phosphate Buffer (75 mM, pH 7.4) | |
| Black 96-well microplate | Opaque to prevent light scatter |
| Fluorescence microplate reader | Excitation: 485 nm, Emission: 520 nm |
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.[9][15]
-
Add 25 µL of each 7-Phloroeckol dilution, standard dilution, or blank (phosphate buffer) to the respective wells.[9][15]
-
Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[14][15]
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.[10] This step requires a plate reader with injectors for best results.
-
-
Measurement: Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C (Excitation: 485 nm, Emission: 520 nm).[15] Continue until the fluorescence of the blank has decayed to less than 10% of the initial reading.
Data Analysis
-
Calculate Area Under the Curve (AUC): The fluorescence decay curves are used to calculate the AUC for each sample, standard, and blank. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample/standard.[15]
-
Net AUC = AUC_sample - AUC_blank
-
-
Determine Trolox Equivalents: Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of 7-Phloroeckol is calculated from this curve and expressed as µmol of Trolox Equivalents (TE) per µmol or mg of the compound.[15]
Summary of Data and Interpretation
The results from these three assays provide a comprehensive antioxidant profile for 7-Phloroeckol.
| Assay | Principle | Measurement | Result Expression | Interpretation |
| DPPH | Electron Transfer[7] | Absorbance at 517 nm | IC50 (µg/mL or µM) | Lower IC50 indicates stronger radical scavenging. |
| ABTS | Electron Transfer[8] | Absorbance at 734 nm | TEAC (Trolox Equivalents) | Higher TEAC indicates stronger radical scavenging. |
| ORAC | H-Atom Transfer[10] | Fluorescence Decay | ORAC Value (µmol TE/g) | Higher ORAC value indicates better peroxyl radical quenching. |
It is common for antioxidant values to differ between assays due to the different reaction mechanisms, radical sources, and solvent systems involved. Reporting results from multiple assays provides a more robust and complete characterization of the antioxidant potential of 7-Phloroeckol.
References
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A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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7-Phloroeckol - Grokipedia. (2026). Grokipedia. Retrieved January 16, 2026, from [Link]
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Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine, 14(3), 303–311. Retrieved January 16, 2026, from [Link]
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Lopes, G., et al. (2023). Phlorotannins from brown algae: a review on their antioxidant mechanisms and applications in oxidative stress-mediated diseases. ResearchGate. Retrieved January 16, 2026, from [Link]
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Pérez-Vicente, A., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Retrieved January 16, 2026, from [Link]
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OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 16, 2026, from [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 16, 2026, from [Link]
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Antioxidant potential using ORAC assay. (n.d.). BMG LABTECH. Retrieved January 16, 2026, from [Link]
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7-Phloroeckol | C24H16O12. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Zhang, J., et al. (2020). Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Neural Regeneration Research, 15(8), 1422–1432. Retrieved January 16, 2026, from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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7-Phloroeckol. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Lee, S. H., & Kang, M. C. (2020). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. MDPI. Retrieved January 16, 2026, from [Link]
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Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Nenadis, N., et al. (2004). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. Journal of Agricultural and Food Chemistry, 52(15), 4669–4674. Retrieved January 16, 2026, from [Link]
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Nakamura, T., et al. (1996). Antioxidant activities of phlorotannins isolated from Japanese Laminariaceae. Fisheries Science, 62(6), 923-926. Retrieved January 16, 2026, from [Link]
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ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 16, 2026, from [Link]
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Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Retrieved January 16, 2026, from [Link]
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Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (2016). OAText. Retrieved January 16, 2026, from [Link]
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KEBABCI, B., & GÜLÇİN, İ. (2024). DPPH Radical Scavenging Assay. MDPI. Retrieved January 16, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 16, 2026, from [Link]
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Pérez-Jiménez, J., & Saura-Calixto, F. (2008). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: A kinetic expression of the results. ResearchGate. Retrieved January 16, 2026, from [Link]
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Kumar, S., & Kumar, R. (2024). Antioxidant activity of a Polyherbal formulation 'ACHF-01' by DPPH radical scavenging assay. World Journal of Advanced Research and Reviews, 22(3), 1045-1051. Retrieved January 16, 2026, from [Link]
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Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Retrieved January 16, 2026, from [Link]
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Pérez-Jiménez, J., & Saura-Calixto, F. (2008). Anti‐oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. Scilit. Retrieved January 16, 2026, from [Link]
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Antioxidant activities of phlorotannins purified from Ecklonia cava on free radical scavenging using ESR and H2O2-mediated DNA damage. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Chemical structures of: (a) phloroglucinol; (b) eckol... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. (2024). MDPI. Retrieved January 16, 2026, from [Link]
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Using 7-Phloroeckol in cancer cell line viability assays
Application Note & Protocol
Evaluating the Anti-Cancer Efficacy of 7-Phloroeckol Using In Vitro Cell Viability Assays
Introduction: The Therapeutic Potential of 7-Phloroeckol
Marine ecosystems are a vast reservoir of unique chemical structures with significant therapeutic potential. Among these, phlorotannins—polyphenolic compounds exclusively found in brown algae—have garnered substantial interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties[1]. 7-Phloroeckol, a phloroglucinol derivative isolated from edible brown algae such as Ecklonia cava and Ecklonia maxima, is a prominent member of this class[1][2][3].
Structurally, 7-Phloroeckol is a tetramer of phloroglucinol, possessing a dibenzo-1,4-dioxin skeleton that contributes to its potent bioactivity[1]. A growing body of evidence indicates that 7-Phloroeckol exerts cytotoxic and anti-proliferative effects against a range of cancer cell lines, including human cervical (HeLa), lung (H157), breast (MCF-7), and liver (HepG2) cancer cells[1][3][4]. Its mechanism of action involves the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis[2][5].
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 7-Phloroeckol in cancer cell line viability assays. We will delve into its molecular mechanism, provide detailed, validated protocols for two standard colorimetric assays (MTT and CCK-8), and offer guidance on data analysis and interpretation.
Molecular Mechanism of Action: How 7-Phloroeckol Induces Cancer Cell Death
Understanding the molecular basis of a compound's activity is critical for interpreting experimental results. 7-Phloroeckol's anti-cancer effects are not attributable to a single target but rather to its ability to modulate multiple oncogenic signaling pathways.
Key Mechanistic Insights:
-
Inhibition of Pro-Survival Pathways: Under hypoxic conditions, often found in solid tumors, cancer cells upregulate Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that promotes angiogenesis and metastasis. 7-Phloroeckol has been shown to inhibit HIF-1α expression by downregulating the PI3K/AKT/mTOR and Ras/MEK/ERK signaling pathways in liver cancer cells. This, in turn, blocks the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF)[2][3].
-
Induction of Apoptosis: 7-Phloroeckol can trigger programmed cell death (apoptosis). Studies in breast cancer cells show that related phloroglucinol derivatives induce apoptosis by increasing the activity of executioner caspases like caspase-3 and caspase-9, and promoting the cleavage of Poly-(ADP-ribose) polymerase (PARP)[5][6]. This process is often initiated by an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[7].
-
Downregulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Phloroglucinol derivatives have been demonstrated to down-regulate NF-κB and its dependent genes, thereby stripping cancer cells of a key survival mechanism[5][6][7].
The following diagram illustrates the interconnected pathways targeted by 7-Phloroeckol.
Caption: Signaling pathways modulated by 7-Phloroeckol in cancer cells.
Principle of Tetrazolium-Based Viability Assays
The protocols detailed below utilize tetrazolium salts, such as MTT and WST-8 (in CCK-8), to measure cell viability. The core principle is the bio-reduction of these salts by metabolically active cells.[8][9]
-
Mechanism: Dehydrogenase enzymes within the mitochondria of viable cells cleave the tetrazolium ring, converting the water-soluble yellow salt into a colored formazan product.[10]
-
Quantification: The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This can be quantified by measuring the absorbance of the solution using a microplate reader.[8]
| Feature | MTT Assay | CCK-8 (WST-8) Assay |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Water-Soluble Tetrazolium salt (WST-8) |
| Product | Purple Formazan (insoluble) | Orange Formazan (soluble) |
| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not Required |
| Workflow | Multi-step (add MTT, incubate, add solvent) | Single-step (add CCK-8, incubate) |
| Toxicity | Reagent and solvent can be toxic to cells | Very low toxicity |
| Sensitivity | Good | Higher than MTT |
| Best For | Endpoint assays | Endpoint and kinetic assays |
Experimental Workflow & Protocols
The overall workflow for assessing the effect of 7-Phloroeckol on cancer cell viability is straightforward and adaptable to high-throughput screening.
Sources
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- 2. Call the Eckols: Present and Future Potential Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells [mdpi.com]
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- 10. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for 7-Phloroeckol in Neurodegenerative Disease Models
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 7-Phloroeckol in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is a chronic state of oxidative stress and neuroinflammation, which contributes to neuronal cell death and cognitive decline.[1] Natural compounds with potent antioxidant and anti-inflammatory properties are therefore of significant interest as potential therapeutic agents.
7-Phloroeckol is a phlorotannin, a class of polyphenolic compounds found exclusively in brown algae.[2] It is notably present in edible seaweeds such as Ecklonia bicyclis and Ecklonia cava.[3][4] Structurally, 7-phloroeckol is a derivative of eckol, where a 2,4,6-trihydroxyphenoxy group replaces the hydroxyl group at the 7-position.[4] This unique structure endows 7-phloroeckol with significant biological activities, including potent antioxidant and anti-inflammatory effects, making it a promising candidate for investigation in neurodegenerative disease models.[5][6]
This guide provides a comprehensive overview of the application of 7-Phloroeckol in relevant in vitro models of neurodegenerative diseases, detailing its mechanisms of action and providing step-by-step protocols for its experimental use.
Mechanisms of Action: A Multi-Targeted Approach
7-Phloroeckol exerts its neuroprotective effects through a multi-faceted approach, primarily targeting oxidative stress, neuroinflammation, and cholinergic dysfunction.
Potent Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. 7-Phloroeckol has demonstrated significant ROS scavenging capabilities, thereby protecting neuronal cells from oxidative damage.[7][8]
Key Mechanisms:
-
Direct ROS Scavenging: The polyphenolic structure of 7-Phloroeckol allows it to directly neutralize free radicals.
-
Upregulation of Endogenous Antioxidant Enzymes: Studies on related phlorotannins suggest that they can enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and manganese superoxide dismutase (MnSOD) through the activation of the Nrf2 and AMPK/FoxO3a signaling pathways, respectively.[3][9]
Signaling Pathway: Antioxidant Response
Caption: Antioxidant mechanisms of 7-Phloroeckol.
Anti-Inflammatory Effects via NF-κB Inhibition
Neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[10] 7-Phloroeckol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[6][11]
Key Mechanisms:
-
Inhibition of IκBα Degradation: 7-Phloroeckol can prevent the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.[12][13]
-
Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB activation, 7-Phloroeckol reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[13][14]
Signaling Pathway: Anti-inflammatory Action
Caption: Anti-inflammatory mechanism via NF-κB inhibition.
Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) contributes to cognitive decline. Phlorotannins, including those from Ecklonia cava, have been shown to inhibit AChE activity.[7] This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Experimental Protocols
Protocol 1: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells (Parkinson's Disease Model)
This protocol details a method to assess the neuroprotective effects of 7-Phloroeckol against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line, a widely used model for dopaminergic neurons relevant to Parkinson's disease research.[15][16]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
7-Phloroeckol (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment with 7-Phloroeckol:
-
Prepare serial dilutions of 7-Phloroeckol in culture medium. Suggested starting concentrations: 1, 5, 10, 25, and 50 µM.
-
Replace the medium in the wells with the medium containing different concentrations of 7-Phloroeckol. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, add H₂O₂ to the wells to a final concentration of 100 µM.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Intracellular ROS (DCFH-DA Assay):
-
After H₂O₂ treatment, wash the cells with PBS.
-
Add 100 µL of 20 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Expected Outcomes:
-
Pre-treatment with 7-Phloroeckol is expected to dose-dependently increase the viability of H₂O₂-treated SH-SY5Y cells.
-
7-Phloroeckol should significantly reduce the levels of intracellular ROS in H₂O₂-treated cells.
Protocol 2: Inhibition of Acetylcholinesterase Activity
This protocol describes a colorimetric assay to determine the inhibitory effect of 7-Phloroeckol on acetylcholinesterase (AChE) activity, based on the Ellman method.[17][18]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
7-Phloroeckol (stock solution in DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of different concentrations of 7-Phloroeckol (e.g., 1-100 µM) to the test wells. Add 10 µL of buffer for the control and 10 µL of a known inhibitor (e.g., donepezil) for the positive control.
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC₅₀ value of 7-Phloroeckol.
-
Expected Outcomes:
-
7-Phloroeckol is expected to inhibit AChE activity in a concentration-dependent manner, leading to a lower rate of color development compared to the control.
Quantitative Data Summary
| Parameter | 7-Phloroeckol Concentration Range | Cell/Enzyme System | Key Findings | Reference |
| Neuroprotection | 1 - 50 µM | SH-SY5Y cells (H₂O₂-induced stress) | Increased cell viability, reduced ROS | [7] |
| Anti-inflammatory | 1 - 50 µM | RAW 264.7 macrophages (LPS-stimulated) | Reduced NO production, decreased iNOS/COX-2 expression | [6] |
| AChE Inhibition | 1 - 100 µM | Electric eel AChE | Dose-dependent inhibition of enzyme activity | [7] |
Conclusion
7-Phloroeckol presents a compelling profile as a neuroprotective agent with potential applications in the study and treatment of neurodegenerative diseases. Its ability to counteract oxidative stress, mitigate neuroinflammation, and inhibit acetylcholinesterase activity underscores its multi-target therapeutic potential. The protocols outlined in this guide provide a framework for researchers to investigate the efficacy of 7-Phloroeckol in relevant in vitro models, paving the way for further pre-clinical and clinical evaluation.
References
-
Cho, S., Yang, H., Jeon, Y. J., & Lee, C. J. (2012). Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. Applied Biochemistry and Biotechnology, 167(7), 2173–2184. [Link]
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Ahn, M. J., Yoon, K. D., Kim, C. Y., Min, S. Y., Kim, Y., Kim, H. J., ... & Kim, J. (2012). Neuroprotective effects of phlorotannins isolated from a brown alga, Ecklonia cava, against H2O2-induced oxidative stress in murine hippocampal HT22 cells. Food and Chemical Toxicology, 50(11), 4149-4155. [Link]
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Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration, 12(1), 10. [Link]
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Wikipedia. (n.d.). 7-Phloroeckol. Retrieved from [Link]
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Kim, A. R., Lee, M. S., Shin, T. S., Kim, J. Y., Park, J. Y., & Park, K. E. (2015). Phlorofucofuroeckol B suppresses inflammatory responses by down-regulating nuclear factor κB activation via Akt, ERK, and JNK in LPS-stimulated microglial cells. International Immunopharmacology, 28(2), 1068-1075. [Link]
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Jung, H. A., Oh, S. H., & Choi, J. S. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Food and Chemical Toxicology, 59, 199-206. [Link]
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Kwon, Y. O., Kwon, T. K., Hwang, J. Y., Shin, K., & Yang, S. (2023). Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Frontiers in Molecular Neuroscience, 16, 1193590. [Link]
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PubChem. (n.d.). 7-Phloroeckol. Retrieved from [Link]
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Lee, S. H., & Jeon, Y. J. (2013). Anti-inflammatory effects of fucosterol from the edible brown alga, Eisenia bicyclis, in lipopolysaccharide-stimulated RAW 264.7 macrophages. Food and Chemical Toxicology, 53, 249-255. [Link]
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Park, S. Y., & Kim, Y. H. (2019). Anti-inflammatory Effect of Pratol in LPS-stimulated RAW 264.7 Cells via NF-κB Signaling Pathways. Phytotherapy Research, 33(1), 116-124. [Link]
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Uddin, M. S., Stachowiak, A., Mamun, A. A., Tzvetkov, N. T., Takeda, S., Atanasov, A. G., ... & Stankiewicz, A. M. (2021). The Advancements of Marine Natural Products in the Treatment of Alzheimer's Disease: A Study Based on Cell and Animal Experiments. Marine Drugs, 19(10), 569. [Link]
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Bronisz, E., & Kuzma, Ł. (2021). pH-Responsive Redox Nanoparticles Protect SH-SY5Y Cells at Lowered pH in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 22(19), 10398. [Link]
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Fernando, I. P. S., Sanjeewa, K. K. A., Samarakoon, K. W., Kim, H. S., Gunasekara, D. S. D., Park, Y. J., ... & Lee, W. W. (2023). Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages. Immunopharmacology and Immunotoxicology, 45(5), 571-580. [Link]
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Costa, D., Fresta, M., Faggio, C., & Rodrigues, M. J. (2022). Phlorotannins from Fucus vesiculosus: Modulation of Inflammatory Response by Blocking NF-κB Signaling Pathway. Marine Drugs, 20(2), 109. [Link]
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Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]
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Popescu, B. O., Strilciuc, S., Mirea, A. D., & Coman, O. A. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. Journal of Investigative Neuroscience, 22(1), 20. [Link]
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Anti-Neuroinflammatory Property of Phlorotannins from Ecklonia cava on Aβ25-35-Induced Damage in PC12 Cells. (2018). Marine Drugs, 16(12), 509. [Link]
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Del Bove, J., & Tirella, A. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Bioengineering and Biotechnology, 8, 869. [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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Kumar, S., & Pandey, A. K. (2013). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books, 7(1), 1-12. [Link]
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Application Notes & Protocols: In Vivo Experimental Design for 7-Phloroeckol Studies in Mice
Abstract
7-Phloroeckol, a phlorotannin isolated from brown algae such as Ecklonia cava, has demonstrated significant therapeutic potential owing to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] Translating these promising in vitro findings into preclinical in vivo models is a critical step in the drug development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies of 7-Phloroeckol in mice. We delve into the causality behind experimental choices, from model selection and formulation to endpoint analysis, ensuring scientific integrity and generating reproducible, high-quality data. The protocols outlined herein are designed as self-validating systems, incorporating essential controls and adhering to the highest ethical standards in animal research.
Introduction to 7-Phloroeckol: A Multifunctional Marine Polyphenol
7-Phloroeckol is a member of the eckol class of phlorotannins, characterized by a dibenzo-p-dioxin backbone.[4] These compounds are secondary metabolites produced by brown seaweeds, where they play roles in UV protection and defense.[1] In biomedical research, 7-Phloroeckol has garnered attention for its ability to modulate key signaling pathways implicated in human diseases. Studies have shown it can inhibit nuclear factor-kappa B (NF-κB), a master regulator of inflammation, and modulate the PI3K/AKT/mTOR and ERK signaling pathways, which are crucial in cancer cell proliferation, metastasis, and angiogenesis.[1][5] Its strong reactive oxygen species (ROS) scavenging ability further supports its potential use in diseases driven by oxidative stress, such as neurodegenerative disorders.[2][6]
The Imperative for In Vivo Models in 7-Phloroeckol Research
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot recapitulate the complex physiological environment of a living organism. An in vivo/ex vivo study design is superior for assessing the progressive effects of a compound under chronic conditions.[7] Mouse models are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics, efficacy, and safety profile of 7-Phloroeckol. They allow for the investigation of systemic effects, interactions with the immune system and gut microbiome, and the overall therapeutic window of the compound.[8][9]
Foundational Principles of In Vivo Experimental Design
A robust experimental design is the cornerstone of reproducible and ethically sound research.[10] All studies must be conducted in compliance with institutional and national regulations, with oversight from an Institutional Animal Care and Use Committee (IACUC).[11]
Ethical Framework: The 3Rs
The principles of the 3Rs (Replacement, Reduction, and Refinement) are a mandatory ethical framework for all animal experimentation.[11][12][13]
-
Replacement: Utilizing non-animal methods like in vitro or in silico models whenever possible.[11] In the context of 7-Phloroeckol, in vivo studies should only be initiated after exhaustive in vitro characterization.
-
Reduction: Designing experiments to use the minimum number of animals necessary to obtain statistically significant and reliable results.[11] This involves careful statistical planning and power analysis.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[13] This includes optimizing administration routes, using appropriate anesthesia/analgesia, and establishing clear humane endpoints.[14]
Study Design and Minimizing Bias
To ensure the validity of results, key design elements must be incorporated:[14]
-
Randomization: Animals should be randomly allocated to treatment and control groups to prevent selection bias.
-
Blinding: Investigators responsible for treatment administration, data collection, and outcome assessment should be blinded to the group assignments.
-
Controls: The inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Animals receive the same formulation vehicle used to dissolve/suspend 7-Phloroeckol, administered via the same route and schedule. This distinguishes the compound's effect from that of the vehicle.
-
Positive Control: A known therapeutic agent for the specific disease model (e.g., a standard-of-care chemotherapy drug in a cancer model) is used to validate the model's responsiveness.[15]
-
Naïve/Untreated Control: A group of animals that receives no treatment, serving as a baseline for normal physiology.
-
Formulation, Dosing, and Pharmacokinetics
Preparation and Administration of 7-Phloroeckol
The limited solubility and bioavailability of many natural products, including phlorotannins, is a critical challenge.[8][16]
-
Solubility Testing: Determine the solubility of 7-Phloroeckol in various biocompatible vehicles (e.g., saline, PBS with 0.5% carboxymethylcellulose, 5% DMSO in corn oil).
-
Route of Administration: The choice of route significantly impacts bioavailability and therapeutic effect.[14]
-
Oral Gavage (p.o.): Most common for evaluating systemic effects of orally available drugs. Mimics human oral administration.
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. Commonly used in preclinical models.
-
Intravenous (i.v.): Ensures 100% bioavailability; typically used for pharmacokinetic studies or for compounds with very poor oral absorption.
-
Subcutaneous (s.c.): Provides slow, sustained release. Often used for xenograft tumor models.[15]
-
-
Formulation: Prepare a sterile, homogenous solution or suspension. For suspensions, ensure consistent particle size and vortex thoroughly before each administration.
Pilot Studies: Dose-Ranging and Toxicity
Before initiating a full-scale efficacy study, a pilot study with a small number of animals is essential to determine the maximum tolerated dose (MTD) and to establish a preliminary pharmacokinetic profile.[15][16]
-
Acute Toxicity: Administer single, escalating doses of 7-Phloroeckol to different groups of mice.[16] Monitor for signs of toxicity (weight loss >20%, lethargy, hunched posture) over 7-14 days.[16]
-
Dose Selection: Based on the pilot study, select 2-3 non-toxic doses for the main efficacy study. Published studies on related phlorotannins can provide a starting point. For instance, oral administration of dieckol at 300 mg/kg/week has shown efficacy in xenograft models.[17]
Experimental Workflows and Protocols
The following sections detail protocols for evaluating 7-Phloroeckol in three key therapeutic areas.
Diagram: General In Vivo Experimental Workflow
Caption: General workflow for in vivo 7-Phloroeckol studies in mice.
Protocol 1: Anti-Inflammatory Activity in LPS-Induced Systemic Inflammation Model
This model is used to assess the ability of 7-Phloroeckol to mitigate acute systemic inflammation.[18]
-
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines. This model is relevant for studying conditions like sepsis.[19]
-
Mouse Strain: C57BL/6 or BALB/c, 8-10 weeks old, male or female.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline, i.p.) + Saline (i.p.)
-
Vehicle Control (i.p.) + LPS (i.p.)
-
7-Phloroeckol (Low Dose, i.p.) + LPS (i.p.)
-
7-Phloroeckol (High Dose, i.p.) + LPS (i.p.)
-
Positive Control (e.g., Dexamethasone, i.p.) + LPS (i.p.)
-
-
Step-by-Step Methodology:
-
Acclimatization: Acclimatize mice for at least 7 days.
-
Pre-treatment: Administer 7-Phloroeckol, vehicle, or positive control 1 hour prior to LPS challenge.
-
Induction: Administer a single dose of LPS (e.g., 5-10 mg/kg, i.p.).
-
Monitoring: Monitor mice for clinical signs of distress (piloerection, lethargy).
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 4-6 hours post-LPS) when cytokine levels are expected to peak.
-
Sample Collection: Collect blood via cardiac puncture for serum separation. Harvest tissues (liver, lung, spleen) and fix in 10% neutral buffered formalin or snap-freeze in liquid nitrogen.
-
-
Endpoint Analysis:
-
Serum Cytokines: Measure levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.[19][20]
-
Tissue Analysis: Perform histopathological analysis (H&E staining) on fixed tissues to assess inflammatory cell infiltration.[21] Analyze gene expression of inflammatory markers (iNOS, COX-2) in frozen tissues via qRT-PCR.[3]
-
| Parameter | Vehicle + LPS | 7-Phloroeckol + LPS (Expected Outcome) | Analysis Method |
| Serum TNF-α, IL-6 | High | Dose-dependent decrease | ELISA / Multiplex |
| Liver Inflammation | Severe infiltration | Reduced infiltration | Histopathology (H&E) |
| Tissue iNOS Expression | Upregulated | Downregulated | qRT-PCR |
Protocol 2: Anticancer Activity in a Xenograft Tumor Model
This model evaluates the ability of 7-Phloroeckol to inhibit the growth of human cancer cells in immunodeficient mice.[15][22]
-
Rationale: Xenograft models, where human tumor cells are implanted into mice, are a standard for preclinical evaluation of anticancer agents.[16][22]
-
Mouse Strain: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old. The choice depends on the tumor cell line's engraftment requirements.[23]
-
Cell Line: Select a human cancer cell line where 7-Phloroeckol has shown in vitro activity (e.g., HepG2 liver cancer, MCF-7 breast cancer).[5][24]
-
Step-by-Step Methodology:
-
Cell Culture: Culture cancer cells under sterile conditions.
-
Implantation: Inject 1-5 x 10^6 cells suspended in PBS/Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Treatment: Begin administration of 7-Phloroeckol (e.g., daily, oral gavage or i.p.) and controls.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). Monitor body weight and clinical signs.
-
Humane Endpoints: Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³ or 20mm in any dimension), show signs of ulceration, or if body weight loss exceeds 20%.[25]
-
Sample Collection: At necropsy, excise the tumor and weigh it. Collect the tumor and major organs for further analysis.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint.
-
Histopathology: Analyze tumor sections (H&E staining) for necrosis and cellular morphology.[26][27]
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Diagram: 7-Phloroeckol's Anticancer Signaling Targets
Caption: 7-Phloroeckol inhibits PI3K/AKT and MAPK/ERK pathways.[5]
Protocol 3: Neuroprotective Activity in an Oxidative Stress Model
This protocol assesses the ability of 7-Phloroeckol to protect against neuronal damage induced by oxidative stress, relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Rationale: Oxidative stress is a key pathological feature of many neurodegenerative diseases.[2] Phlorotannins have shown the ability to protect neuronal cells from oxidative damage and inhibit cholinesterases.[2][28]
-
Mouse Strain: C57BL/6 mice or a transgenic model of neurodegeneration (e.g., 5XFAD for Alzheimer's).[28]
-
Inducing Agent: A neurotoxin that induces oxidative stress, such as MPTP (for Parkinson's model) or scopolamine (for memory impairment).
-
Step-by-Step Methodology:
-
Acclimatization and Baseline Testing: Acclimatize mice and perform baseline behavioral tests (e.g., Morris water maze, passive avoidance test).
-
Treatment: Administer 7-Phloroeckol or vehicle daily via oral gavage for a period before and during toxin administration (e.g., 14-28 days).
-
Induction: Administer the neurotoxin according to established protocols.
-
Behavioral Testing: After the treatment period, repeat the behavioral tests to assess cognitive function or motor coordination.
-
Endpoint and Sample Collection: Euthanize mice and carefully dissect specific brain regions (e.g., hippocampus, cortex, substantia nigra).
-
-
Endpoint Analysis:
-
Behavioral Outcomes: Quantify differences in memory, learning, or motor function between groups.
-
Biochemical Assays: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) in brain homogenates.
-
Histology/IHC: Perform staining for neuronal survival (e.g., NeuN, Tyrosine Hydroxylase) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[18][28]
-
| Parameter | Toxin + Vehicle | 7-Phloroeckol + Toxin (Expected Outcome) | Analysis Method |
| Cognitive Function | Impaired | Improved | Morris Water Maze |
| Hippocampal Neurons | Loss of neurons | Increased survival | NeuN Staining (IHC) |
| Brain Oxidative Stress | Increased | Decreased | Biochemical Assays |
| Microglial Activation | Increased | Decreased | Iba1 Staining (IHC) |
Data Analysis and Interpretation
-
Statistical Tests: Use appropriate tests based on the data distribution. For comparing two groups, use a Student's t-test. For multiple groups, use one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Reporting: Report data as mean ± standard error of the mean (SEM) or standard deviation (SD). Clearly state the statistical tests used, the exact value of n (number of animals per group), and the p-values.[10]
Conclusion and Future Directions
This guide provides a foundational framework for designing robust and ethical in vivo studies to evaluate the therapeutic potential of 7-Phloroeckol. The successful demonstration of efficacy in these models, particularly when correlated with target engagement through biomarker analysis, can provide the necessary evidence to advance 7-Phloroeckol into further preclinical development. Future studies should focus on chronic toxicity, exploring different administration routes to improve bioavailability, and testing in more complex, genetically engineered mouse models (GEMs) that more faithfully recapitulate human disease.[22]
References
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HPLC-DAD method for the quantification of 7-Phloroeckol in algal extracts
Application Note & Protocol
Topic: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for the Quantification of 7-Phloroeckol in Algal Extracts
For: Researchers, scientists, and drug development professionals.
A Validated HPLC-DAD Method for the Potent Bioactive Phlorotannin, 7-Phloroeckol, in Brown Algae Extracts
Introduction
Marine brown algae (Phaeophyceae) are a rich source of phlorotannins, a unique class of polyphenolic compounds formed through the polymerization of phloroglucinol (1,3,5-trihydroxybenzene).[1][2] These compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][3][4] 7-Phloroeckol, a specific phlorotannin found in brown algae such as Ecklonia cava, has garnered significant interest for its potent antioxidant and other health-promoting effects.[4][5] As interest in 7-Phloroeckol as a potential therapeutic agent grows, the need for a reliable and validated analytical method for its quantification in algal extracts is paramount for quality control, standardization, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of 7-Phloroeckol in algal extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The method is designed to be specific, accurate, and precise, following the validation guidelines of the International Council for Harmonisation (ICH).[6][7]
Chemical Profile: 7-Phloroeckol
7-Phloroeckol is a phlorotannin characterized by a dibenzo-1,4-dioxin structure with multiple hydroxyl groups, contributing to its strong antioxidant activity.[1][5] It is structurally related to other eckol-type phlorotannins.[5] Understanding its chemical structure is crucial for optimizing extraction and chromatographic separation.
-
IUPAC Name: 1-(3,5-dihydroxyphenoxy)-7-(2,4,6-trihydroxyphenoxy)-2,4,9-trihydroxydibenzo[b,e][8][9]dioxine
-
Molecular Formula: C₂₄H₁₆O₁₂
-
Key Structural Features: A dibenzo-1,4-dioxin backbone with phloroglucinol and other hydroxylated phenyl ether moieties. This complex polyphenolic structure is responsible for its bioactivity.[1][5]
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate 7-Phloroeckol from other components in the algal extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. A Diode-Array Detector (DAD) is employed for the detection and quantification of 7-Phloroeckol, offering high sensitivity and spectral information to ensure peak purity and identity. Quantification is performed using an external standard method with a calibration curve generated from a certified 7-Phloroeckol reference standard.
I. Materials and Reagents
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode-Array Detector (DAD)
-
-
Analytical Balance (4-decimal place)
-
pH meter
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or PVDF)
-
HPLC vials with inserts
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
Chemicals and Reagents:
-
7-Phloroeckol reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
II. Experimental Protocols
A. Preparation of Standard Solutions
The stability of phlorotannins in solution is a critical factor. The use of an antioxidant solvent like DMSO for the initial stock solution is recommended to prevent degradation.[8]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Phloroeckol reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO (e.g., 1 mL) and then bring to volume with methanol.[8] This stock solution should be stored at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.
B. Preparation of Algal Extract Samples
The extraction of phlorotannins from brown algae is a crucial step that influences the final quantification. A common and effective method involves extraction with an aqueous organic solvent.[2][10]
-
Algal Material Pre-treatment: Freeze-dry the collected brown algae to preserve the chemical integrity of the phlorotannins.[11] Grind the dried algae into a fine powder.
-
Extraction:
-
Weigh 1 g of the dried algal powder into a flask.
-
Extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator.
-
Sample Clean-up (Optional Liquid-Liquid Partitioning):
-
Final Sample Preparation:
-
Reconstitute the dried extract in a known volume of 50% methanol.[13]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
C. HPLC-DAD Chromatographic Conditions
The following conditions are a robust starting point for the separation of 7-Phloroeckol. Optimization may be required depending on the specific algal matrix and HPLC system.
| Parameter | Condition | Justification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation of moderately polar compounds like phlorotannins.[9][14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification of the mobile phase improves peak shape and resolution for phenolic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-35 min: 10-60% B; 35-40 min: 60-10% B; 40-45 min: 10% B | A gradient is necessary to elute a wide range of phlorotannins with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 230 nm | Phlorotannins exhibit strong absorbance in this UV region.[14][15] A DAD allows for monitoring multiple wavelengths and spectral analysis. |
Workflow Diagram
Sources
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Anti-inflammatory assay protocols for 7-Phloroeckol
An Application Guide and Detailed Protocols for Assessing the Anti-inflammatory Activity of 7-Phloroeckol
Abstract
This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of 7-Phloroeckol, a marine-derived phlorotannin. 7-Phloroeckol, isolated from edible brown algae such as Ecklonia cava, has demonstrated significant antioxidant and anti-inflammatory potential.[1][2] This document moves beyond a simple listing of steps, offering a scientifically grounded framework that explains the causality behind experimental choices. We present a logical progression of assays, from foundational in vitro cell-based models to a well-established in vivo model of acute inflammation. The protocols herein are designed to be self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness. Key mechanistic claims and procedural standards are supported by authoritative citations, providing a robust foundation for rigorous scientific inquiry.
Introduction to 7-Phloroeckol and Inflammation
7-Phloroeckol is a polyphenol compound belonging to the phlorotannin class, which is found exclusively in brown algae.[3][4] Structurally, it is characterized by a dibenzo-p-dioxin core with multiple phloroglucinol units, granting it potent biological activities.[1][5] Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary goal in modern pharmacology is the discovery of novel anti-inflammatory agents with high efficacy and minimal side effects.[6][7]
The inflammatory cascade is largely mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8] Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways trigger the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Studies have indicated that 7-Phloroeckol exerts its anti-inflammatory effects by modulating these critical pathways, making it a promising candidate for therapeutic development.[10][11]
Key Inflammatory Signaling Pathways
The diagram below illustrates the canonical LPS-induced inflammatory signaling cascade in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling that activates both the MAPK and NF-κB pathways. This culminates in the transcription of genes encoding pro-inflammatory proteins. 7-Phloroeckol is hypothesized to interfere with the phosphorylation and activation of key proteins within these cascades.
Caption: LPS-induced activation of NF-κB and MAPK signaling pathways.
In Vitro Anti-inflammatory Assay Workflow
A systematic in vitro evaluation is crucial for characterizing the anti-inflammatory profile of 7-Phloroeckol. The following protocols are designed to be performed sequentially, starting with cytotoxicity assessment to establish safe dosing concentrations, followed by quantification of key inflammatory markers. The murine macrophage cell line, RAW 264.7, is an excellent and widely used model for studying LPS-induced inflammation.[12][13]
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Culture and Cytotoxicity Assay
Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which 7-Phloroeckol is not cytotoxic. A reduction in inflammatory markers due to cell death would be a confounding artifact. The MTT assay is a standard colorimetric method for assessing cell viability.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
7-Phloroeckol stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well.[14] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 7-Phloroeckol in culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (<0.1%).
-
Remove the old medium and add 100 µL of the 7-Phloroeckol dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory experiments.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: During inflammation, iNOS expression in macrophages is upregulated, leading to a large-scale production of NO, a key inflammatory mediator.[15] The Griess assay is a simple and reliable method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[16]
Materials:
-
Culture supernatant from treated cells
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine in water)[17]
-
Sodium nitrite (NaNO₂) standard
-
96-well plate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in a 24-well or 6-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of 7-Phloroeckol for 1-2 hours.[9]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[18] Include the following controls: untreated cells, cells treated with vehicle + LPS, and cells treated with 7-Phloroeckol alone.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).[17]
-
Add 50 µL of each supernatant sample and standard to a new 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent Part A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, mix, and incubate for another 10 minutes. A purple color will develop.[17]
-
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. A reduction in nitrite concentration in the 7-Phloroeckol + LPS group compared to the LPS-only group indicates anti-inflammatory activity.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[15][19] Measuring their secretion provides direct evidence of an anti-inflammatory effect. The enzyme-linked immunosorbent assay (ELISA) is the gold standard for accurately quantifying specific proteins in biological fluids.[20]
Materials:
-
Culture supernatant from treated cells (from the same experiment as Protocol 2)
-
Microplate reader
Procedure:
-
Principle: The assay is a sandwich ELISA. A capture antibody specific to the cytokine is pre-coated onto the wells. The supernatant is added, and the cytokine binds to the antibody. A second, biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.[20][23]
-
Assay Execution: Follow the manufacturer's protocol provided with the commercial ELISA kit precisely.[22] This typically involves:
-
Preparing a standard curve with the provided recombinant cytokine.
-
Adding standards and supernatant samples to the coated wells and incubating.
-
Washing the plate between steps to remove unbound components.
-
Adding the detection antibody, followed by streptavidin-HRP.
-
Adding the TMB substrate and incubating for color development.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance, typically at 450 nm.[24]
-
Analysis: Generate a standard curve (often using a four-parameter logistic fit) and calculate the concentration of TNF-α and IL-6 in your samples.[22] Compare the cytokine levels in the 7-Phloroeckol + LPS group to the LPS-only group.
Protocol 4: Analysis of iNOS and COX-2 Protein Expression (Western Blot)
Rationale: The production of NO and prostaglandins is directly dependent on the expression of the iNOS and COX-2 enzymes, respectively.[18] Western blotting allows for the semi-quantitative analysis of these protein levels within the cell, providing mechanistic insight into how 7-Phloroeckol reduces their downstream products.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-iNOS, mouse anti-COX-2, mouse anti-β-actin[18][25][26]
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After collecting the supernatant (from Protocol 2), wash the remaining cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant (the lysate) using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (β-actin) overnight at 4°C. Dilutions should be optimized but are typically around 1:1000.[18][26] β-actin serves to confirm equal protein loading across all lanes.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands. Normalize the band intensity for iNOS and COX-2 to the corresponding β-actin band. Compare the normalized expression levels in the 7-Phloroeckol + LPS group to the LPS-only group.
| Parameter | Assay | Principle | Expected Outcome with 7-Phloroeckol |
| Cell Viability | MTT Assay | Mitochondrial dehydrogenase activity | No significant decrease at tested concentrations |
| Nitric Oxide | Griess Assay | Colorimetric detection of nitrite | Dose-dependent decrease in production |
| Cytokines | ELISA | Immuno-enzymatic quantification | Dose-dependent decrease in TNF-α and IL-6 |
| Pro-inflammatory Enzymes | Western Blot | Immunodetection of proteins | Dose-dependent decrease in iNOS & COX-2 expression |
In Vivo Anti-inflammatory Assay
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the activity of acute anti-inflammatory drugs.[27][28] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) mediated primarily by prostaglandins, which involves the upregulation of COX-2.[27] This model is excellent for screening novel compounds like 7-Phloroeckol.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)[27]
-
7-Phloroeckol solution/suspension for administration (e.g., in saline with 0.5% Tween 80)
-
Positive control: Indomethacin (e.g., 10 mg/kg)[30]
-
Plethysmometer or digital calipers
-
Administration tools (e.g., oral gavage needles)
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin + carrageenan)
-
Group 3-5: Test Groups (receive different doses of 7-Phloroeckol + carrageenan)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. This is the baseline reading.[27]
-
Compound Administration: Administer the vehicle, Indomethacin, or 7-Phloroeckol via the desired route (e.g., oral gavage, intraperitoneal injection). This is typically done 30-60 minutes before the carrageenan injection.[27][29]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[27][31]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[27][29][30]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .[27]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Interpretation: Significant inhibition of paw edema, particularly in the 3-5 hour phase, suggests that 7-Phloroeckol has potent acute anti-inflammatory properties, likely involving the inhibition of prostaglandin synthesis.[27]
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Grokipedia. (2026). 7-Phloroeckol. Retrieved from [Link]
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ResearchGate. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). Retrieved from [Link]
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MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]
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MDPI. (n.d.). The Role of Phlorotannins to Treat Inflammatory Diseases. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Phloroeckol. PubChem Compound Database. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. Retrieved from [Link]
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MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Exploring Marine-Derived Antioxidant and Anti-Inflammatory Agents: Findings from Recent Studies. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. PMC. Retrieved from [Link]
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Murdoch University. (n.d.). Marine Anti-inflammatory Agents. Library Search. Retrieved from [Link]
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ResearchGate. (n.d.). The Anti-Allergic and Anti-Inflammatory Effects of Phlorotannins from the Edible Brown Algae, Ecklonia sp. and Eisenia sp. Retrieved from [Link]
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ResearchGate. (2025). The Role of Phlorotannins to Treat Inflammatory Diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to.... Retrieved from [Link]
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OAText. (n.d.). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. Retrieved from [Link]
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PubMed Central. (n.d.). Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. Retrieved from [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
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ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. Retrieved from [Link]
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MDPI. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Retrieved from [Link]
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PubMed. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Retrieved from [Link]
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Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of COX-1, COX-2, eNOS, phospho-eNOS and iNOS.... Retrieved from [Link]
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ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS.... Retrieved from [Link]
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MDPI. (n.d.). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-Allergic and Anti-Inflammatory Mechanisms of the Seven Phlorotannins. Retrieved from [Link]
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PubMed. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]
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Application Notes and Protocols for Topical Delivery of 7-Phloroeckol: Advanced Formulation Strategies
Introduction: Unlocking the Therapeutic Potential of 7-Phloroeckol for Topical Applications
7-Phloroeckol, a phlorotannin derived from marine brown algae, has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties.[1][2][3] These attributes position it as a promising active pharmaceutical ingredient (API) for the treatment of various inflammatory skin conditions. However, the inherent hydrophobicity and potential for oxidation of 7-Phloroeckol present considerable challenges to its effective topical delivery.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to formulation strategies designed to overcome these hurdles, ensuring the stable and efficient delivery of 7-Phloroeckol to its target site within the skin.
This guide will delve into the rationale and practical application of several advanced formulation platforms: liposomes, nanoemulsions, microemulsions, and transdermal patches. Each section will provide a detailed explanation of the formulation's mechanism, step-by-step protocols for preparation and characterization, and insights into the interpretation of analytical data. The overarching goal is to equip researchers with the necessary knowledge to develop a robust and effective topical delivery system for 7-Phloroeckol.
Physicochemical Characterization of 7-Phloroeckol: The Foundation of Formulation Design
A thorough understanding of the physicochemical properties of 7-Phloroeckol is paramount to designing a successful topical formulation. Key parameters to consider include its solubility, stability, and partitioning behavior.
1.1. Solubility and Stability Assessment:
7-Phloroeckol is known to be sparingly soluble in aqueous solutions and susceptible to oxidation.[4][5] Initial pre-formulation studies should focus on determining its solubility in a range of pharmaceutically acceptable solvents and oils. Stability studies under various conditions (pH, temperature, light exposure) are also crucial to identify potential degradation pathways and inform the selection of appropriate antioxidants and packaging. The use of ascorbic acid has been shown to be effective in preventing the oxidation of phlorotannins during analysis and formulation.[4]
1.2. Analytical Method Development: High-Performance Liquid Chromatography (HPLC):
A validated HPLC method is essential for the accurate quantification of 7-Phloroeckol in both the raw material and the final formulation, as well as for monitoring its release and permeation. Phlorotannins, including 7-Phloroeckol, can be effectively separated and quantified using reversed-phase HPLC with UV detection.[4][6]
Protocol 1: HPLC Analysis of 7-Phloroeckol
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 15% methanol and increasing to 100% methanol over 30 minutes) is often effective.[6] The mobile phase should be filtered and degassed.
-
Detection Wavelength: Phlorotannins typically exhibit strong absorbance in the UV region, with a detection wavelength of around 230 nm being suitable for dieckol, a related phlorotannin, and likely appropriate for 7-Phloroeckol.[6]
-
Standard Preparation: Prepare a stock solution of purified 7-Phloroeckol in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Raw Material: Dissolve a known weight of 7-Phloroeckol extract in methanol.
-
Formulations: Extract 7-Phloroeckol from the formulation using a suitable solvent (e.g., methanol or ethanol) and dilute to fall within the calibration curve range.
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of 7-Phloroeckol in the samples.
Liposomes: Biomimetic Vesicles for Enhanced Skin Penetration
Liposomes are microscopic vesicles composed of a phospholipid bilayer, closely mimicking the structure of cell membranes. This biomimetic nature allows them to readily fuse with the stratum corneum, facilitating the delivery of encapsulated drugs into deeper skin layers. For hydrophobic drugs like 7-Phloroeckol, the API is incorporated within the lipid bilayer of the liposome.[7][8][9]
Workflow for Liposomal Formulation of 7-Phloroeckol
Caption: Key steps in developing nano/microemulsions.
Protocol 3: Preparation of a 7-Phloroeckol Nanoemulsion using High-Pressure Homogenization
-
Phase Preparation:
-
Oil Phase: Dissolve 7-Phloroeckol in a suitable oil (e.g., oleic acid, isopropyl myristate).
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400) in purified water.
-
-
Coarse Emulsion Formation:
-
Add the oil phase to the aqueous phase while stirring at high speed using a high-shear homogenizer (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse emulsion. [10]3. Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer at pressures ranging from 500 to 1500 bar for several cycles until a translucent nanoemulsion with the desired droplet size is obtained. [11]4. Characterization:
-
Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Protocol 4: Preparation of a 7-Phloroeckol Microemulsion using the Aqueous Titration Method
-
Constructing the Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil phase and a surfactant/co-surfactant mixture (Smix) at different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each mixture with water dropwise while stirring continuously.
-
Observe the transition from a turbid to a transparent solution, which indicates the formation of a microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region. [12]2. Microemulsion Formulation:
-
Select a composition from within the identified microemulsion region.
-
Dissolve 7-Phloroeckol in the oil phase.
-
Add the Smix to the oil phase and mix.
-
Add the required amount of water and stir until a clear and transparent microemulsion is formed. [13]
-
Transdermal Patches: Controlled and Sustained Delivery
Transdermal patches offer a non-invasive method for the controlled and sustained release of drugs through the skin into the systemic circulation or for localized delivery. [14][15]For 7-Phloroeckol, a drug-in-adhesive (DIA) patch is a suitable design, where the drug is directly incorporated into the adhesive matrix. [14][16][17]
Protocol 5: Formulation of a 7-Phloroeckol Drug-in-Adhesive (DIA) Transdermal Patch
-
Pre-formulation Studies:
-
Determine the solubility of 7-Phloroeckol in various pressure-sensitive adhesives (PSAs) (e.g., acrylic, silicone-based). [16] * Conduct a slide crystallization study to assess the compatibility and miscibility of 7-Phloroeckol with the chosen PSA. [18]2. Patch Formulation:
-
Dissolve the selected PSA in a suitable solvent (e.g., ethyl acetate).
-
Add 7-Phloroeckol to the PSA solution and mix until a homogenous dispersion is achieved.
-
Incorporate a permeation enhancer (e.g., oleic acid) if required to improve skin penetration. [16][18]3. Casting and Drying:
-
Cast the drug-adhesive mixture onto a release liner using a film-casting knife to a specified thickness.
-
Dry the cast film in an oven at a controlled temperature to remove the solvent.
-
-
Lamination and Cutting:
-
Laminate the dried drug-adhesive film with a backing layer.
-
Cut the laminated sheet into patches of the desired size.
-
Characterization of Topical Formulations: Ensuring Quality and Performance
Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed 7-Phloroeckol formulations.
5.1. Particle Size and Zeta Potential Analysis:
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of nanoparticles in suspension, such as liposomes, nanoemulsions, and microemulsions. [19][20][21][22]* Zeta Potential: This parameter measures the surface charge of the particles and is a critical indicator of the stability of colloidal dispersions. [23][24][25][26][27]A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between particles. [26] Table 1: Key Characterization Parameters for Nanocarrier Systems
| Parameter | Technique | Desired Outcome for Topical Delivery | Rationale |
| Particle Size | Dynamic Light Scattering (DLS) | < 200 nm | Smaller particles can more easily penetrate the stratum corneum. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | A low PDI indicates a narrow size distribution and a homogenous formulation. |
| Zeta Potential | Electrophoretic Light Scattering | > ±30 mV | High zeta potential suggests good physical stability and prevents particle aggregation. |
| Encapsulation Efficiency (%) | HPLC | > 80% | High encapsulation ensures efficient drug loading and minimizes free drug. |
5.2. In Vitro Skin Permeation Studies:
-
Franz Diffusion Cell: The Franz diffusion cell is the gold standard for in vitro evaluation of drug release and permeation from topical formulations. [28][29][30][31][32]It consists of a donor compartment where the formulation is applied and a receptor compartment containing a physiological buffer, separated by a membrane (e.g., excised human or animal skin). [30]Samples are withdrawn from the receptor compartment at predetermined time points and analyzed by HPLC to determine the amount of drug that has permeated through the skin.
Experimental Workflow for In Vitro Permeation Testing
Caption: Workflow for Franz diffusion cell experiments.
Protocol 6: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Cell Preparation:
-
Set up the Franz diffusion cells with a suitable receptor medium (e.g., PBS, pH 7.4) maintained at 32 ± 1 °C to mimic skin surface temperature.
-
Ensure the receptor medium is continuously stirred.
-
-
Membrane Mounting:
-
Mount a piece of excised skin (e.g., human cadaver skin, porcine ear skin) between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
-
Formulation Application:
-
Apply a known amount of the 7-Phloroeckol formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the collected samples for 7-Phloroeckol concentration using the validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of 7-Phloroeckol permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Conclusion: A Strategic Approach to Topical 7-Phloroeckol Delivery
The successful topical delivery of 7-Phloroeckol hinges on the selection and optimization of an appropriate formulation strategy that addresses its inherent physicochemical challenges. Liposomes, nanoemulsions, microemulsions, and transdermal patches each offer unique advantages for enhancing the solubility, stability, and skin permeation of this promising natural compound. By following the detailed protocols and characterization methods outlined in this guide, researchers can systematically develop and evaluate novel topical formulations of 7-Phloroeckol, paving the way for its potential therapeutic application in dermatology. A thorough understanding of the principles behind each formulation and a rigorous approach to analytical testing are the cornerstones of translating the in vitro potential of 7-Phloroeckol into a clinically effective topical treatment.
References
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Koivikko, R., Loponen, J., Honkanen, T., & Jormalainen, V. (2007). High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus. Phytochemical Analysis, 18(4), 326-332. [Link]
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Gama, M. R., & Reis, R. L. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 11(11), 2883. [Link]
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Uh, M., & Wagner, A. (2010). Liposome formulations of hydrophobic drugs. Methods in molecular biology (Clifton, N.J.), 605, 123–131. [Link]
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Bettersize Instruments Ltd. (2023). Why choose dynamic light scattering for nanoparticle characterisation?. [Link]
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AZoNano. (2023). The Advantages of Dynamic Light Scattering in Nanoparticle Research. [Link]
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Auriga Research. (n.d.). Franz Diffusion. [Link]
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Kumar, M., Sharma, A., Mahmood, S., Thakur, A., Mirza, M. A., & Bhatia, A. (2022). Franz diffusion cell and its implication in skin permeation studies. Drug delivery and translational research, 12(10), 2413–2425. [Link]
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Danaei, M., Dehghankhold, M., Ataei, S., Hasanzadeh Davarani, F., Javanmard, R., Dokhani, A., Khorasani, S., & Mozafari, M. R. (2018). Dynamic light scattering: A useful technique to characterize nanoparticles. Journal of visualized experiments : JoVE, (140), 58237. [Link]
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Bencz, K., & Szabó, E. (2019). Methods to Evaluate Skin Penetration In Vitro. Scientia pharmaceutica, 87(3), 19. [Link]
-
Ng, S. F., Rouse, J. J., & Eccleston, G. M. (2010). Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies. AAPS PharmSciTech, 11(3), 1432–1441. [Link]
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Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). [Link]
-
Rodrigues, M., Freitas, V., & Osorio, C. (2019). Phlorotannin Extracts from Fucales Characterized by HPLC-DAD-ESI-MSn: Approaches to Hyaluronidase Inhibitory Capacity and Antioxidant Properties. Marine drugs, 17(9), 509. [Link]
-
Shakeel, F., & Ramadan, W. (2010). Topical Nano and Microemulsions for Skin Delivery. Current nanoscience, 6(3), 261–273. [Link]
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Kim, J. Y., Choi, J. H., Yong, C. S., & Kim, J. O. (2022). Development of Drug-in-Adhesive Patch Formulation for Transdermal Delivery of Pelubiprofen. Pharmaceutics, 14(11), 2465. [Link]
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Li, N., Wu, X., Jia, W., Zhang, M. C., Tan, F., & Zhang, J. (2022). Formulation and Evaluation of a Drug-in-Adhesive Patch for Transdermal Delivery of Colchicine. Pharmaceutics, 14(10), 2212. [Link]
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Bumiller, M. (2023). Using Zeta Potential in Product Formulation. Labcompare. [Link]
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Souto, E. B., Cano, A., & Martins-Gomes, C. (2022). Microemulsions and Nanoemulsions in Skin Drug Delivery. Pharmaceutics, 14(5), 1086. [Link]
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Heo, S. J., Park, E. J., Lee, K. W., & Jeon, Y. J. (2005). Method development and validation for dieckol in the standardization of phlorotannin preparations. Fisheries and Aquatic Sciences, 8(3), 143-148. [Link]
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Al-Edresi, S. L., & Al-Quadeib, B. T. (2016). Formulation optimization of a drug in adhesive transdermal analgesic patch. Pharmaceutical development and technology, 21(6), 726–734. [Link]
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Kumar, A., Kushwaha, V., & Sharma, P. K. (2015). Pharmaceutical Microemulsion: Formulation, Characterization and Drug deliveries across skin. International Journal of Drug Development and Research, 7(2), 1-10. [Link]
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Koivikko, R. (2008). BROWN ALGAL PHLOROTANNINS. Annales Universitatis Turkuensis. [Link]
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Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsions for topical delivery: formulation, applications and recent advances. Journal of microencapsulation, 34(2), 191–207. [Link]
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Fernando, I. P. S., Sanjeewa, K. K. A., Samarakoon, K. W., Lee, W. W., Kim, H. S., Ranasinghe, P., Lee, H. G., & Jeon, Y. J. (2017). The Role of Phlorotannins to Treat Inflammatory Diseases. Molecules (Basel, Switzerland), 22(11), 1999. [Link]
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Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsions for topical delivery: formulation, applications and recent advances. Journal of microencapsulation, 34(2), 191–207. [Link]
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Application Notes and Protocols: Investigating the Anti-Metastatic Effects of 7-Phloroeckol on HepG2 Cells
Introduction: Targeting Metastasis in Hepatocellular Carcinoma with 7-Phloroeckol
Hepatocellular carcinoma (HCC) remains a leading cause of cancer-related mortality worldwide, primarily due to its high rates of intrahepatic and distant metastasis.[1] The metastatic cascade is a complex, multi-step process involving cell migration, invasion, and angiogenesis. A crucial aspect of this process is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.[2][3] This transition is often accompanied by the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[3][4]
7-Phloroeckol, a phlorotannin isolated from the edible brown algae Ecklonia cava, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5][6][7] Emerging evidence suggests that 7-Phloroeckol can inhibit cancer cell metastasis, making it a promising candidate for the development of novel anti-metastatic therapies.[1][8] Specifically, studies have indicated its potential to modulate key signaling pathways involved in metastasis, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, and to suppress the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of metastasis and angiogenesis.[1]
These application notes provide a comprehensive guide for researchers to investigate the anti-metastatic effects of 7-Phloroeckol on the human hepatocellular carcinoma cell line, HepG2. The protocols detailed herein are designed to be robust and reproducible, enabling the elucidation of 7-Phloroeckol's mechanism of action in inhibiting cancer cell migration and invasion.
Experimental Design and Workflow
A logical workflow is essential for systematically investigating the anti-metastatic properties of 7-Phloroeckol. The following diagram outlines the recommended experimental progression, from initial cell culture to the assessment of specific molecular markers.
Figure 1: A comprehensive workflow for investigating the anti-metastatic effects of 7-Phloroeckol on HepG2 cells.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HepG2 Cell Line | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 7-Phloroeckol | Cayman Chemical | 11686 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| 24-well Transwell® inserts (8.0 µm pore size) | Corning | 3422 |
| Crystal Violet | Sigma-Aldrich | C0775 |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| iScript™ cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SsoAdvanced™ Universal SYBR® Green Supermix | Bio-Rad | 1725271 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary and Secondary Antibodies | Cell Signaling Technology | Varies |
Detailed Protocols
HepG2 Cell Culture
Rationale: Establishing and maintaining a healthy, consistent cell culture is the foundation for reliable and reproducible experimental results. The following protocol is optimized for HepG2 cells.
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[9]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.[9][10]
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.[11]
-
To passage, wash the cells with sterile PBS, and detach them using 0.25% Trypsin-EDTA for 5-7 minutes at 37°C.[12]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for seeding.[12]
Cell Viability Assay (MTT Assay)
Rationale: Before assessing the anti-metastatic effects of 7-Phloroeckol, it is crucial to determine the non-toxic concentration range. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7-Phloroeckol (e.g., 10, 20, 50, 100 µM) for 24 and 48 hours.[1] A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| Vehicle (DMSO) | - | 100 | 100 |
| 7-Phloroeckol | 10 | 98.5 ± 3.2 | 97.1 ± 4.5 |
| 7-Phloroeckol | 20 | 96.2 ± 4.1 | 94.8 ± 3.9 |
| 7-Phloroeckol | 50 | 92.1 ± 3.8 | 89.5 ± 5.2 |
| 7-Phloroeckol | 100 | 85.7 ± 5.5 | 78.3 ± 6.1 |
| Table 1: Example data from an MTT assay showing the effect of 7-Phloroeckol on HepG2 cell viability. |
Wound Healing (Scratch) Assay
Rationale: The wound healing assay is a straightforward and widely used method to study cell migration in vitro.[13] It mimics the migration of cells during wound closure in vivo.
Protocol:
-
Seed HepG2 cells in a 6-well plate and grow them to >95% confluence.[14]
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[14][15]
-
Wash the wells with PBS to remove detached cells and debris.[15]
-
Replace the medium with fresh serum-free or low-serum medium containing various non-toxic concentrations of 7-Phloroeckol.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.[1][16]
-
Quantify the wound closure area using image analysis software (e.g., ImageJ).[13] The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100.
Transwell Migration and Invasion Assays
Rationale: The Transwell assay provides a more quantitative measure of cell migration and invasion. For the invasion assay, the Transwell insert is coated with a basement membrane matrix (Matrigel®), which mimics the extracellular matrix and provides a barrier that cells must degrade and invade.[17][18]
Protocol:
-
For Invasion Assay: Coat the upper surface of an 8.0 µm pore size Transwell insert with 50 µL of diluted Matrigel® (1:3 in serum-free medium) and incubate at 37°C for 1 hour to solidify.[17] For the migration assay, this step is omitted.
-
Seed 2.5 - 5 x 10⁴ HepG2 cells in 100 µL of serum-free medium containing different concentrations of 7-Phloroeckol into the upper chamber of the insert.[17]
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[17][19]
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.[17]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol for 10 minutes.[17]
-
Stain the cells with 0.1% crystal violet for 10 minutes.[17]
-
Wash the inserts with distilled water and allow them to air dry.[17]
-
Capture images of the stained cells using a microscope and count the number of cells in several random fields.
| Treatment | Concentration (µM) | Migrated Cells (Normalized to Control) | Invaded Cells (Normalized to Control) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| 7-Phloroeckol | 10 | 0.82 ± 0.09 | 0.75 ± 0.11 |
| 7-Phloroeckol | 20 | 0.65 ± 0.07 | 0.58 ± 0.09 |
| 7-Phloroeckol | 50 | 0.41 ± 0.05 | 0.35 ± 0.06 |
| Table 2: Example data from Transwell migration and invasion assays. |
Investigating the Molecular Mechanism of Action
Rationale: To understand how 7-Phloroeckol inhibits metastasis, it is essential to investigate its effects on the expression of key genes and proteins involved in this process.
Quantitative Real-Time PCR (qPCR)
Protocol:
-
Treat HepG2 cells with 7-Phloroeckol for 24 hours.
-
Extract total RNA using TRIzol™ Reagent.
-
Synthesize cDNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR® Green supermix and primers for target genes (e.g., MMP-2, MMP-9, E-cadherin, Vimentin) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Western Blot Analysis
Protocol:
-
Treat HepG2 cells with 7-Phloroeckol for 24 hours.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, MMP-2, MMP-9, E-cadherin, Vimentin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Putative Signaling Pathway of 7-Phloroeckol in HepG2 Cells
Based on existing literature, 7-Phloroeckol may exert its anti-metastatic effects by inhibiting key signaling pathways that promote EMT and invasion.
Figure 2: A proposed signaling pathway illustrating the inhibitory effect of 7-Phloroeckol on metastasis in HepG2 cells.
Troubleshooting and Considerations
-
Cell Confluency: Ensure consistent cell confluency for the wound healing assay, as this can affect migration rates.[15]
-
Scratch Consistency: Practice creating uniform scratches to minimize variability in the wound healing assay.[15]
-
Matrigel® Concentration: The concentration and volume of Matrigel® can be optimized for the invasion assay depending on the invasiveness of the cell line.
-
Chemoattractant: The concentration of FBS in the lower chamber of the Transwell assay can be titrated to optimize the migratory and invasive response.
-
Toxicity: Always perform a dose-response curve for cell viability to ensure that the observed anti-metastatic effects are not due to cytotoxicity.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the anti-metastatic effects of 7-Phloroeckol on HepG2 hepatocellular carcinoma cells. By systematically evaluating cell migration, invasion, and the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this natural compound in combating cancer metastasis.
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ResearchGate. (2011, March 2). HepG2 cells culture conditions. Retrieved from ResearchGate. [Link]
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CytoSMART. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from CytoSMART. [Link]
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Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from Corning. [Link]
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ResearchGate. (2025, August 10). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7 | Request PDF. ResearchGate. [Link]
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ResearchGate. (n.d.). Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF7 human breast cancer cells | Request PDF. ResearchGate. [Link]
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MDPI. (n.d.). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. Marine Drugs. [Link]
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PubMed Central. (2019, November 26). The Role of Matrix Metalloproteinases in the Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma. Analytical Cellular Pathology. [Link]
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7-Phloroeckol: A Reference Standard for Accurate Phlorotannin Analysis
Application Note and Comprehensive Protocols for Researchers and Drug Development Professionals
The Critical Need for an Appropriate Standard in Phlorotannin Research
Phlorotannins, a class of polyphenols exclusively found in brown algae, are gaining significant attention for their wide array of potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. As research and development in this area intensifies, the need for accurate and reliable quantification of these compounds in algal extracts and purified fractions becomes paramount.
Historically, the quantification of phlorotannins has been hampered by the structural complexity and diversity of these compounds, as well as a lack of commercially available, well-characterized reference standards.[1] This has often led to the use of less specific standards like gallic acid or phloroglucinol in colorimetric assays, which can result in an overestimation of the true phlorotannin content due to interference from other reducing agents.[1][2]
7-Phloroeckol, a specific phlorotannin isolated from brown algae such as Ecklonia cava and Ecklonia bicyclis, presents a superior alternative as a reference standard.[3][4][5][6] Its defined chemical structure and shared phloroglucinol-based backbone with other phlorotannins make it a more representative standard, leading to more accurate and comparable results across different studies and laboratories.
Physicochemical Properties of 7-Phloroeckol
A thorough understanding of the reference standard's properties is fundamental to its correct application.
| Property | Value | Source |
| Chemical Formula | C₂₄H₁₆O₁₂ | [5][6] |
| Molecular Weight | 496.37 g/mol | [6] |
| IUPAC Name | 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol | [5] |
| Appearance | Typically a light brown or off-white powder | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge based on polyphenol chemistry |
Sourcing and Handling of 7-Phloroeckol Reference Standard
For reliable analytical results, it is crucial to obtain a high-purity 7-Phloroeckol reference standard from a reputable supplier.
Commercial Supplier Example:
-
Supplier: Biosynth
-
Product Name: 7-Phloroeckol
-
Product Code: FP175760
-
Purity: Typically ≥85% (purity may vary, always refer to the certificate of analysis)[7]
Storage and Stability:
Proper storage is critical to maintain the integrity of the 7-Phloroeckol standard.
-
Powder Form: Store in a tightly sealed container in a cool, dry, and dark place. When stored as a powder, it exhibits greater stability.[8]
-
Stock Solutions: Low molecular weight phlorotannins have demonstrated stability for up to 8 weeks in aqueous solutions at temperatures below 50°C.[8] For longer-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like acetonitrile or methanol, aliquot into small volumes in sealed vials to prevent evaporation, and store at -20°C or -80°C.[8][9] Avoid repeated freeze-thaw cycles.
Experimental Protocols for Phlorotannin Quantification
The following protocols are designed to be self-validating systems, with built-in quality control steps to ensure the accuracy and reliability of the generated data.
Preparation of 7-Phloroeckol Stock and Working Standard Solutions
This protocol outlines the foundational step for creating accurate calibration curves for both HPLC and colorimetric assays.
Rationale: The accuracy of the final quantification is directly dependent on the precise preparation of the standard solutions. Using a calibrated analytical balance and high-purity solvents is non-negotiable. The choice of solvent is critical; for HPLC, the solvent should be compatible with the mobile phase.
Materials:
-
7-Phloroeckol analytical standard
-
Methanol (HPLC grade) or Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 7-Phloroeckol powder using an analytical balance.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of methanol (or DMSO) to dissolve the powder completely. Gentle sonication can be used to aid dissolution.
-
Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Mix thoroughly by inverting the flask multiple times. This is your Stock Solution .
-
-
Working Standard Preparation:
-
Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC or the reaction buffer for colorimetric assays).
-
For example, to prepare a 100 µg/mL working standard, dilute 1 mL of the 1 mg/mL stock solution to a final volume of 10 mL.
-
Prepare a calibration curve by creating a series of standards covering the expected concentration range of your samples.
-
Workflow for Standard Solution Preparation
Caption: Workflow for preparing 7-Phloroeckol stock and working standard solutions.
Quantification of Total Phlorotannins using the Folin-Ciocalteu Assay
This colorimetric assay provides an estimation of the total phenolic content. Using 7-Phloroeckol as a standard improves the accuracy for phlorotannin-rich samples compared to gallic acid.
Rationale: The Folin-Ciocalteu reagent contains phosphomolybdic/phosphotungstic acid complexes that are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored product.[1][4] The intensity of the blue color, measured spectrophotometrically, is proportional to the amount of phenolic compounds present. The use of a sodium carbonate solution is to adjust the pH to approximately 10, which is optimal for the reaction.[10]
Materials:
-
7-Phloroeckol working standards
-
Sample extracts
-
Folin-Ciocalteu reagent (2N)
-
Sodium carbonate (Na₂CO₃) solution (7.5% w/v)
-
Distilled water
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Dilute the 2N Folin-Ciocalteu reagent 1:10 with distilled water. Prepare this fresh daily.
-
Prepare the 7.5% sodium carbonate solution by dissolving 7.5 g of anhydrous Na₂CO₃ in 100 mL of distilled water.
-
-
Assay Procedure (96-well plate format):
-
Pipette 20 µL of each working standard, sample extract, and a blank (solvent used for samples) into separate wells of the microplate.
-
Add 100 µL of the diluted Folin-Ciocalteu reagent to each well and mix.
-
Incubate for 5 minutes at room temperature.
-
Add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the absorbance at 765 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Construct a calibration curve by plotting the absorbance of the 7-Phloroeckol standards against their known concentrations.
-
Determine the concentration of total phlorotannins in the samples from the linear regression equation of the calibration curve.
-
Express the results as mg of 7-Phloroeckol equivalents per gram of dry weight of the original material (mg 7-PE/g DW).
-
Folin-Ciocalteu Assay Workflow
Caption: Step-by-step workflow for the Folin-Ciocalteu assay.
Quantification of 7-Phloroeckol and Other Phlorotannins by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and accurate method for quantifying individual phlorotannins, including 7-Phloroeckol, in complex mixtures.
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a common choice for separating moderately polar compounds like phlorotannins. A gradient elution with a mixture of an aqueous acidic solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of a wide range of phlorotannins. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. UV detection at a wavelength where phlorotannins exhibit strong absorbance (around 230 nm) is used for quantification.
Materials:
-
HPLC system with a UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
7-Phloroeckol working standards
-
Sample extracts, filtered through a 0.45 µm syringe filter
-
Mobile Phase A: Water with 0.1% formic acid (HPLC grade)
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid (HPLC grade)
Protocol:
-
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Column Temperature: 30°C
-
Mobile Phase: Gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid)
-
Gradient Program:
-
0-5 min: 15% B
-
5-30 min: 15-50% B (linear gradient)
-
30-35 min: 50-100% B (linear gradient)
-
35-40 min: 100% B (isocratic)
-
40-45 min: 100-15% B (linear gradient)
-
45-50 min: 15% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Analysis Procedure:
-
Inject the prepared 7-Phloroeckol working standards to generate a calibration curve.
-
Inject the filtered sample extracts.
-
Identify the 7-Phloroeckol peak in the sample chromatograms by comparing its retention time with that of the standard.
-
-
Data Analysis:
-
Integrate the peak area of 7-Phloroeckol in both the standards and the samples.
-
Create a calibration curve by plotting the peak area of the 7-Phloroeckol standards against their concentrations.
-
Quantify the amount of 7-Phloroeckol in the samples using the linear regression equation from the calibration curve.
-
For the quantification of other phlorotannins for which standards are unavailable, their content can be tentatively estimated and expressed as 7-Phloroeckol equivalents.
-
Method Validation and Quality Control
To ensure the trustworthiness of the analytical results, it is essential to validate the chosen method. Key validation parameters to consider, in line with ICH guidelines, include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Determined by recovery studies. | Recovery between 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times and UV spectra. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Conclusion
The adoption of 7-Phloroeckol as a reference standard represents a significant step forward in the standardization of phlorotannin analysis. Its structural relevance to the broader class of phlorotannins provides a more accurate basis for quantification compared to historically used, less specific standards. By implementing the detailed and validated protocols outlined in this guide, researchers and drug development professionals can generate more reliable, reproducible, and comparable data, thereby accelerating the scientific understanding and therapeutic application of these promising marine natural products.
References
-
G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay. Retrieved from [Link]
- Rengasamy, K. R. R., et al. (2015). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. OAHOST.
- Sánchez-Rangel, J. C., et al. (2013). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)
- Isaza Martínez, J. H., & Torres Castañeda, L. A. (2013). Preparation and Chromatographic Analysis of Phlorotannins.
- Kim, M. J., et al. (2016). Method development and validation for dieckol in the standardization of phlorotannin preparations.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10480940, 7-Phloroeckol. Retrieved from [Link]
- Ghanbari, R., et al. (2021). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Foods, 10(9), 2099.
- Lopes, G., et al. (2012). Phlorotannin Extracts from Fucales Characterized by HPLC-DAD-ESI-MSn: Approaches to Hyaluronidase Inhibitory Capacity and Antioxidant Properties. Marine Drugs, 10(12), 2766-2785.
-
Wikipedia. (2023, October 26). 7-Phloroeckol. Retrieved from [Link]
-
Waterhouse, A. L. (2019, March 12). Folin-Ciocalteau Micro Method for Total Phenol in Wine. UC Davis. Retrieved from [Link]
- Isaza Martínez, J. H., & Torres Castañeda, L. A. (2013). Preparation and Chromatographic Analysis of Phlorotannins.
- Kim, J. H., et al. (2024). Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. Food Science and Biotechnology, 33(1), 1-10.
- Ivanova, L., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 80.
- Thomas, N. V., & Kim, S. K. (2022). Phlorotannins–bioactivity and extraction perspectives. Journal of Applied Phycology, 34(3), 1403-1418.
Sources
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- 2. oatext.com [oatext.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. 7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Phloroeckol - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisheries and Aquatic Sciences [e-fas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Phloroeckol Extraction from Brown Seaweed
Welcome to the technical support center for the extraction and purification of 7-Phloroeckol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the yield and purity of this high-value phlorotannin.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction process in a direct question-and-answer format.
Q1: Why is my 7-Phloroeckol yield consistently lower than expected?
A low yield is a common issue that can often be traced back to several key stages of the process. Let's break down the potential causes from raw material handling to the final extraction steps.
-
Cause 1: Inadequate Sample Preparation. The physical state of your seaweed biomass is critical. Phlorotannins are often bound within the algal cell wall, and inefficient pre-treatment can severely limit solvent accessibility.[1]
-
Solution: Ensure your brown seaweed is properly prepared. Start by thoroughly washing the fresh thalli to remove salts, epiphytes, and other contaminants.[2] Freeze-drying the material is a standard and highly effective method to preserve compound integrity and prepare it for grinding.[3][4] The dried seaweed should be milled into a fine powder (e.g., passing through a 0.5 mm mesh) to maximize the surface area available for solvent interaction.[5]
-
-
Cause 2: Suboptimal Solvent Choice. The principle of "like dissolves like" is paramount. 7-Phloroeckol is a polar polyphenolic compound, and the choice of solvent directly dictates extraction efficiency.
-
Solution: While various organic solvents like methanol, acetone, and ethyl acetate can be used, aqueous ethanol mixtures often provide the best results.[6][7] Studies have shown that ethanol concentrations between 30% and 95% are effective, with some research indicating optimal yields with 30% or 95% ethanol depending on the specific seaweed and conditions.[4][8] Pure water is generally less efficient for phenolic extraction from brown seaweeds.[9] We recommend starting with a 50-70% ethanol-water mixture as a robust baseline.
-
-
Cause 3: Non-Optimized Extraction Parameters. Extraction is a kinetic and thermodynamic process. Simply soaking the biomass in a solvent is not enough; time, temperature, and solvent ratio must be carefully controlled.
-
Solution: Systematically optimize your parameters.
-
Temperature: Elevated temperatures can enhance solvent penetration and compound solubility, but excessive heat degrades phlorotannins.[6][10] An optimal temperature is often between 25°C and 55°C.[4][11]
-
Time: While a longer duration may seem beneficial, it can lead to compound degradation, especially at higher temperatures.[11] Optimal times can range from 30 minutes to 24 hours.[4][8] We recommend running a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the peak yield for your specific setup.
-
Solid-to-Liquid Ratio: A higher volume of solvent can increase the concentration gradient and improve extraction, but also increases cost and processing time. A common starting point is a 1:5 to 1:25 solid-to-liquid ratio (g/mL).[10]
-
-
Q2: My total phenolic content (TPC) assay shows high values, but HPLC analysis reveals low 7-Phloroeckol concentration. What is happening?
This is a classic case of specificity. Your high TPC indicates a successful extraction of phenolic compounds, but not necessarily your target molecule.
-
Cause 1: Non-Specific Quantification Method. The Folin-Ciocalteu assay, commonly used for TPC, is not specific to phlorotannins, let alone 7-Phloroeckol. It reacts with a wide range of reducing substances, including other polyphenols, proteins, and ascorbic acid, leading to an overestimation of your target compound.[12]
-
Solution: While TPC assays are useful for initial screening, rely on a more specific analytical method for quantification. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for accurately quantifying 7-Phloroeckol, using a purified standard for calibration.[13][14]
-
-
Cause 2: Co-extraction of Other Phlorotannins. Brown seaweeds contain a complex mixture of phlorotannins, such as eckol, dieckol, and various fucols and phlorethols.[9][15] Your extraction is likely pulling out this entire family of compounds.
-
Solution: This is an expected outcome of crude extraction. The solution lies in downstream purification. Implement a multi-step purification workflow to isolate 7-Phloroeckol from other structurally similar phlorotannins.
-
Q3: How can I minimize the degradation of 7-Phloroeckol during extraction and workup?
Phlorotannins are notoriously sensitive to oxidation, light, and heat. Protecting them throughout the process is crucial for achieving a high yield of pure compound.
-
Solution 1: Control Temperature. As mentioned, high temperatures accelerate degradation.[6] Use the lowest effective temperature for your extraction and perform all subsequent steps, such as solvent evaporation using a rotary evaporator, at controlled temperatures (e.g., ≤ 40°C).[3]
-
Solution 2: Protect from Light. Phenolic compounds can be degraded by UV light. Conduct extractions in flasks wrapped in aluminum foil or use amber glassware. Store extracts and purified fractions in the dark.[2]
-
Solution 3: Prevent Oxidation. Phlorotannins can oxidize rapidly when exposed to air.
-
Consider adding an antioxidant like ascorbic acid to your extraction solvent to act as a sacrificial agent.[12]
-
If possible, work under an inert atmosphere (e.g., nitrogen or argon), especially during solvent removal and storage.
-
Store the final, purified compound under cold and dark conditions, preferably in a neat form or dissolved in an appropriate solvent and blanketed with inert gas.[16]
-
Q4: What is the most effective way to purify 7-Phloroeckol from the crude extract?
Purification requires separating compounds based on their physicochemical properties, primarily polarity and molecular size. A multi-step chromatographic approach is typically required.
-
Step 1: Liquid-Liquid Partitioning. This is an excellent first step to remove highly nonpolar or highly polar impurities. After removing the primary extraction solvent (e.g., ethanol), the aqueous residue can be partitioned.
-
Step 2: Column Chromatography. This is the core of the purification process.
-
Silica Gel Chromatography: The ethyl acetate fraction can be subjected to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a nonpolar mixture (e.g., dichloromethane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).[3]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is highly effective for separating phlorotannins based on their molecular weight and polarity. It is often used as a final polishing step.[18]
-
-
Step 3: Preparative HPLC. For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 column is the final step to isolate 7-Phloroeckol from any remaining closely related isomers or phlorotannins.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for 7-Phloroeckol?
Several methods can be employed, each with distinct advantages and disadvantages. The choice often depends on available equipment, desired scale, and environmental considerations.
| Method | Principle | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | Uses organic solvents (e.g., ethanol, methanol, acetone) to dissolve and extract target compounds based on polarity.[7] | Simple, low initial equipment cost, well-established protocols. | Can use large volumes of organic solvents, may have lower selectivity, potential for thermal degradation.[6] |
| Enzyme-Assisted Extraction (EAE) | Employs hydrolytic enzymes (e.g., cellulase, viscozyme) to break down the algal cell wall, releasing intracellular contents for subsequent solvent extraction.[5] | Environmentally friendly ("green"), highly selective, can significantly improve yields compared to CSE alone.[1][19] | Higher cost due to enzymes, requires precise control of pH and temperature for optimal enzyme activity.[6] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent. Its properties can be tuned by adjusting pressure and temperature.[20] | Highly selective, "green" (CO₂ is non-toxic and easily removed), suitable for thermolabile compounds.[21] | High initial equipment cost, pure CO₂ is nonpolar and requires a polar co-solvent (e.g., ethanol) to efficiently extract phlorotannins.[7] |
Q2: How does the choice of brown seaweed species affect the yield of 7-Phloroeckol?
The species is a critical variable. 7-Phloroeckol is a specific type of phlorotannin (an eckol) and is not ubiquitously present in all brown algae. Species within the Ecklonia and Eisenia genera are known to be particularly rich sources.[3][8][22] For example, Ecklonia cava and Ecklonia stolonifera are frequently cited as containing significant quantities of 7-Phloroeckol and other related eckols like dieckol and phlorofucofuroeckol-A.[8][22] It is essential to consult literature to confirm the phlorotannin profile of your target seaweed species before beginning large-scale extraction.
Q3: What analytical methods are recommended for quantifying 7-Phloroeckol?
Accurate quantification is essential for determining yield and purity.
-
Primary Method (Quantification): High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or Diode-Array Detector (DAD) is the standard method.[14] Analysis is typically performed on a C18 reversed-phase column with a gradient elution using water and a polar organic solvent (e.g., methanol or acetonitrile), both often acidified slightly with formic or acetic acid. Detection is usually set around 230 nm.[14] A validated method using a certified 7-Phloroeckol standard is required for accurate results.[13]
-
Secondary Method (Identification): For unequivocal identification of the compound in your extract, especially if a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly UHPLC-Q-Orbitrap HRMS, is invaluable.[4][13] It provides both the retention time and the high-resolution mass of the compound for confident structural confirmation.
Q4: What are the optimal storage conditions for the seaweed raw material and the final extract?
Proper storage is vital to prevent the degradation of your target compound before and after extraction.
-
Raw Material: After collection and cleaning, seaweed should be processed quickly. For long-term storage, freeze-drying is the preferred method. The dried, powdered material should be stored in airtight containers, protected from light, and kept in a cold, dry place (e.g., -20°C).[2]
-
Crude and Purified Extracts: Both crude extracts and purified 7-Phloroeckol should be stored cold (-20°C or -80°C) and protected from light.[16] For liquid extracts, use amber vials. For dried extracts or pure compounds, store in airtight containers. If possible, flush the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.
Section 3: Protocols & Workflows
Optimized Extraction & Purification Workflow
The following diagram illustrates a comprehensive workflow from raw seaweed to purified 7-Phloroeckol, integrating best practices discussed in this guide.
Caption: General workflow for 7-Phloroeckol extraction and purification.
Troubleshooting Logic for Low Yield
When encountering low yields, a systematic approach to identifying the root cause is essential. The following diagram outlines the logical steps for troubleshooting.
Caption: A logical flowchart for diagnosing the cause of low 7-Phloroeckol yield.
References
-
Antioxidant Phlorotannin from Brown Algae Sargassum dupplicatum: Enzyme-assissted Extraction and Purification. (2020). Science Publishing Group. Available at: [Link]
-
Seaweed-Derived Phlorotannins: A Review of Multiple Biological Roles and Action Mechanisms. (2022). MDPI. Available at: [Link]
-
Antioxidant Phlorotannin from Brown Algae Sargassum dupplicatum: Enzyme-assissted Extraction and Purification. (2020). Semantic Scholar. Available at: [Link]
-
Enzyme-assisted extraction of phlorotannins from Sargassum and biological activities. (2017). ResearchGate. Available at: [Link]
-
A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins. (2022). PMC. Available at: [Link]
-
Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (2016). OAText. Available at: [Link]
-
Extraction Optimization for Phlorotannin Recovery from the Edible Brown Seaweed Ecklonia Cava. (2014). ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available at: [Link]
-
Identification and efficient extraction method of phlorotannins from the brown seaweed Macrocystis pyrifera using an orthogonal experimental design. (2016). Algal Research. Available at: [Link]
-
Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. (2022). PMC. Available at: [Link]
-
Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. (2017). ResearchGate. Available at: [Link]
-
The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. (2022). MDPI. Available at: [Link]
-
Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. (2017). PMC. Available at: [Link]
-
Extraction and isolation of phlorotannins from brown seaweed Turbinaria ornata (Turner) J. Agardh and its antioxidant activity. (2014). International Journal of Bioassays. Available at: [Link]
-
A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins. (2022). MDPI. Available at: [Link]
-
Identification of Polyphenols from Chilean Brown Seaweeds Extracts by LC-DAD-ESI-MS/MS. (2019). Journal of the Chilean Chemical Society. Available at: [Link]
-
Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. (2017). PMC. Available at: [Link]
-
Enhancement of dieckol extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process. (2023). Frontiers in Marine Science. Available at: [Link]
-
Extraction and Purification of Phlorotannins from Brown Algae. (2015). ResearchGate. Available at: [Link]
- Purification method of Phlorotannins from brown algae. (2015). Google Patents.
-
Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. (2022). PMC. Available at: [Link]
-
Supercritical Fluid Extraction. (2013). Digital.CSIC. Available at: [Link]
-
Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. (2022). ResearchGate. Available at: [Link]
-
Method development and validation for dieckol in the standardization of phlorotannin preparations. (2015). Fisheries and Aquatic Sciences. Available at: [Link]
-
A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. (2020). Journal of the Science of Food and Agriculture. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
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- 10. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Enhancement of dieckol extraction yield from Ecklonia cava through optimization of major variables in generally recognized as safe solvent-based process [frontiersin.org]
- 12. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells [mdpi.com]
Technical Support Center: Navigating 7-Phloroeckol Stability in Experimental Settings
Welcome to the technical support center for 7-Phloroeckol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this potent phlorotannin into their experimental workflows. As a bioactive marine polyphenol, 7-Phloroeckol offers immense potential due to its antioxidant and anti-inflammatory properties.[1][2] However, its polyhydroxylated structure also renders it susceptible to degradation, which can compromise experimental reproducibility and the validity of your results.
This document provides in-depth, field-proven insights into the causality behind experimental choices to ensure the integrity of your work with 7-Phloroeckol. We will explore the factors that influence its stability and provide practical, step-by-step protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered by researchers working with 7-Phloroeckol.
Q1: My 7-Phloroeckol solution has turned a brownish color. Is it still usable?
A1: A brownish discoloration is a common indicator of 7-Phloroeckol oxidation. Phlorotannins, including 7-Phloroeckol, are prone to oxidation when exposed to oxygen, light, and alkaline pH, leading to the formation of colored quinone-type structures and potential polymerization.[3][4] While a slight color change may not significantly impact the compound's activity in all applications, a noticeable brown hue suggests that a considerable portion has degraded. It is highly recommended to prepare fresh solutions and take preventative measures to inhibit oxidation. For quantitative studies, a discolored solution should be discarded.
Q2: I'm observing a gradual loss of bioactivity in my 7-Phloroeckol stock solution over time, even when stored at 4°C. What is happening?
A2: Loss of bioactivity is a direct consequence of 7-Phloroeckol degradation. While refrigeration slows down chemical reactions, it does not entirely prevent oxidation, especially if the solution is repeatedly warmed to room temperature for use, exposing it to oxygen. Furthermore, the choice of solvent and the pH of the solution can significantly impact long-term stability.[4] For instance, aqueous solutions are more prone to oxidation than those prepared in organic solvents like ethanol or methanol.
Q3: Can I autoclave my buffers or media containing 7-Phloroeckol?
A3: No, autoclaving solutions containing 7-Phloroeckol is not recommended. High temperatures can lead to thermal degradation.[4] Studies on other phlorotannins have shown that while some are relatively thermostable, prolonged exposure to high temperatures will cause a loss of antioxidant activity.[5][6] You should prepare your buffers and media separately, sterilize them by autoclaving or filtration, and then add filter-sterilized 7-Phloroeckol to the cooled solution.
Q4: What are the ideal storage conditions for solid 7-Phloroeckol and its stock solutions?
A4: Solid 7-Phloroeckol should be stored in a tightly sealed container, protected from light, and kept in a freezer at -20°C or below. For stock solutions, dissolve the compound in an appropriate solvent (e.g., ethanol or DMSO), aliquot into small, single-use volumes to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere (e.g., nitrogen or argon) if possible.[6]
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving specific experimental issues related to 7-Phloroeckol degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental replicates. | Degradation of 7-Phloroeckol in the stock solution or during the experiment. | Prepare fresh stock solutions frequently. Protect solutions from light and heat. Consider adding a stabilizing agent like ascorbic acid to your working solutions. |
| Low or no detectable 7-Phloroeckol in HPLC analysis. | Oxidation or adsorption of the compound. | Use an antioxidant in your mobile phase and sample diluent. Ensure your HPLC vials are protected from light. Use a guard column to protect your analytical column from irreversibly bound oxidized products. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Compare chromatograms of fresh and aged solutions to identify potential degradation peaks. While specific degradation products of 7-Phloroeckol are not well-characterized, they are likely to be more polar oxidation products. |
| Precipitation in aqueous solutions. | Polymerization of oxidized 7-Phloroeckol or low solubility. | Ensure the pH of your aqueous solution is slightly acidic. If solubility is an issue, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use. |
Key Factors Influencing 7-Phloroeckol Stability
The degradation of 7-Phloroeckol is primarily driven by a few key environmental factors. Understanding these will allow for the implementation of effective preventative measures.
Caption: Factors contributing to 7-Phloroeckol degradation and protective measures.
Experimental Protocols
To ensure the integrity of your experiments, follow these detailed protocols for handling, storage, and analysis of 7-Phloroeckol.
Protocol 1: Preparation and Storage of 7-Phloroeckol Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
-
Weighing: Weigh the desired amount of solid 7-Phloroeckol in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the solid in the chosen solvent to your target concentration. Gentle vortexing or sonication in a cool water bath can aid dissolution.
-
Inert Atmosphere (Optional but Recommended): If possible, sparge the solvent with an inert gas like nitrogen or argon before and after dissolving the 7-Phloroeckol to remove dissolved oxygen.
-
Aliquoting: Dispense the stock solution into small, single-use amber glass vials or cryotubes. This minimizes the number of freeze-thaw cycles and exposure to air.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable.
Protocol 2: Preparation of Working Solutions with Ascorbic Acid
-
Prepare Ascorbic Acid Stock: Prepare a 10 mg/mL stock solution of L-ascorbic acid in deionized water. Filter-sterilize if necessary.
-
Dilution: When preparing your aqueous working solution of 7-Phloroeckol, add the ascorbic acid stock to a final concentration of 50-100 µg/mL.[7]
-
pH Adjustment: Ensure the final pH of your working solution is neutral to slightly acidic (pH 6-7).
-
Fresh Preparation: Prepare working solutions fresh for each experiment and use them promptly.
Protocol 3: HPLC Analysis of 7-Phloroeckol
-
Column: A C18 reversed-phase column is suitable for the separation of 7-Phloroeckol.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, with 0.1% formic acid in both phases to improve peak shape and maintain an acidic environment that suppresses oxidation.
-
Detection: UV detection at approximately 230 nm is appropriate for phlorotannins.[8]
-
Sample Preparation: Dilute your samples in the mobile phase, and if possible, include ascorbic acid in the diluent. Keep samples in an autosampler cooled to 4°C and protected from light.
-
System Suitability: Before running your samples, inject a freshly prepared standard solution to verify retention time and peak area. A gradual decrease in peak area for the same standard injected over a long sequence can indicate degradation in the autosampler.
Caption: Troubleshooting workflow for 7-Phloroeckol experiments.
Potential Degradation Pathways
While the exact degradation products of 7-Phloroeckol are not extensively documented in the literature, we can infer the likely chemical transformations based on the chemistry of its constituent phloroglucinol units. The primary degradation pathway is oxidation. The numerous hydroxyl groups on the aromatic rings make 7-Phloroeckol an excellent electron donor.
Oxidation is likely to proceed via the formation of semiquinone radicals, which can then be further oxidized to quinones. These quinone species are highly reactive and can undergo polymerization, leading to larger, often insoluble, and colored compounds.[3] This process results in the loss of the antioxidant properties of the original molecule.
References
-
Allwood, J.W., Evans, H., Austin, C., & McDougall, G.J. (2020). Extraction, enrichment, and LC–MSn–based characterization of phlorotannins and related phenolics from the brown seaweed, Ascophyllum nodosum. Marine Drugs, 18(9), 448. Available from: [Link]
-
Bai, X., et al. (2020). Preparation, Characterization and Antioxidant Activities of Kelp Phlorotannin Nanoparticles. Marine Drugs, 18(10), 497. Available from: [Link]
-
Cassani, L., et al. (2020). Seaweed-based natural ingredients: Stability of phlorotannins during extraction, storage, passage through the gastrointestinal tract and potential incorporation into functional foods. Food Research International, 137, 109676. Available from: [Link]
-
Catarino, M. D., et al. (2019). Improving in vitro Gastrointestinal Stability of Phlorotannins From Food Grade Fucus vesiculosus Extracts Using Cyclodextrins. Marine Drugs, 17(9), 527. Available from: [Link]
-
Ford, L., et al. (2019). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. Phytochemical Analysis, 30(4), 1-13. Available from: [Link]
-
Goo, H. R., et al. (2015). Method development and validation for dieckol in the standardization of phlorotannin preparations. Fisheries and Aquatic Sciences, 18(3), 235-241. Available from: [Link]
-
Hamed, I., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Journal of Applied Phycology, 35(6), 3349-3367. Available from: [Link]
-
Isaza Martínez, J. H., & Torres Castañeda, H. G. (2013). Preparation and chromatographic analysis of phlorotannins. Journal of Chromatographic Science, 51(8), 825-838. Available from: [Link]
-
Kim, J., et al. (2024). Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. Applied Biological Chemistry, 67(1), 1-9. Available from: [Link]
-
Kirke, C., et al. (2016). The chemical and antioxidant stability of isolated low molecular weight phlorotannins. Algae, 31(4), 351-360. Available from: [Link]
-
Koivikko, R., et al. (2007). High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus. Phytochemical Analysis, 18(4), 326-332. Available from: [Link]
-
Leyton, A., et al. (2016). Extraction and Identification of Phlorotannins from the Brown Seaweed Macrocystis pyrifera using an Orthogonal Design. Algal Research, 16, 201-208. Available from: [Link]
-
Li, Y., et al. (2021). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. Marine Drugs, 19(3), 165. Available from: [Link]
-
Melanson, R., & MacKinnon, S. L. (2012). Profiling phlorotannins in brown macroalgae by liquid chromatography-high resolution mass spectrometry. Phytochemical Analysis, 23(5), 547-553. Available from: [Link]
-
Muszyńska, B., et al. (2022). Phlorotannins–bioactivity and extraction perspectives. Critical Reviews in Food Science and Nutrition, 62(21), 5897-5915. Available from: [Link]
-
Rengasamy, K. R. R., et al. (2020). Antimicrobial and antioxidant effects of phlorotannin coating in spoilage prevention of tomato during storage. MOJ Food Processing & Technology, 8(4), 118-124. Available from: [Link]
-
Sanchez-Tena, S., et al. (2022). Influence of Oxidation and Dialysis of Phlorotannins on Bioactivity and Composition of Ultrasound-Assisted Extracts from Ascophyllum nodosum. Marine Drugs, 20(11), 706. Available from: [Link]
-
Steevensz, A. J., et al. (2012). Profiling phlorotannins in brown macroalgae by liquid chromatography-high resolution mass spectrometry. Phytochemical Analysis, 23(5), 547-553. Available from: [Link]
-
Vo, T. S., & Kim, S. K. (2010). Thermostability of a marine polyphenolic antioxidant dieckol, derived from the brown seaweed Ecklonia cava. Algae, 25(1), 37-43. Available from: [Link]
-
Wang, T., et al. (2017). Effects of brown algal phlorotannins and ascorbic acid on the physiochemical properties of minced fish (Pagrosomus major) during freeze-thaw cycles. International Journal of Food Science & Technology, 52(11), 2418-2426. Available from: [Link]
-
Zhang, D., et al. (2018). Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. RSC advances, 8(4), 1963-1972. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ristainolab.cals.ncsu.edu [ristainolab.cals.ncsu.edu]
- 7. High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisheries and Aquatic Sciences [e-fas.org]
Technical Support Center: Enhancing the Solubility of 7-Phloroeckol for Cell-Based Assays
Welcome to the technical support guide for 7-Phloroeckol. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming the solubility challenges associated with this potent marine polyphenol. As a phlorotannin isolated from brown algae, 7-Phloroeckol presents a unique opportunity for therapeutic research, but its complex structure necessitates a carefully planned solubilization strategy for successful application in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing 7-Phloroeckol for in vitro experiments.
Q1: Why is 7-Phloroeckol difficult to dissolve directly in aqueous cell culture media?
Answer: The solubility of 7-Phloroeckol is governed by its unique chemical structure. It is a relatively large polyphenolic compound with a molecular weight of 496.38 g/mol and a formula of C₂₄H₁₆O₁₂.[1][2] While its numerous hydroxyl groups confer a high degree of polarity, making it soluble in polar organic solvents, its large size and complex ring structure limit its miscibility in purely aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Phlorotannins are known to be hydrophilic but can have low water solubility, especially larger polymers.[3][4] Attempting to dissolve it directly in media often results in poor solubility and the formation of precipitates, leading to inaccurate and non-reproducible experimental results.
Q2: What is the recommended solvent for creating a 7-Phloroeckol stock solution?
Answer: The industry-standard and most highly recommended solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays is Dimethyl Sulfoxide (DMSO) .
-
Causality: DMSO is a highly polar, aprotic solvent capable of disrupting the intermolecular hydrogen bonds within the 7-Phloroeckol powder, effectively solvating the molecule.[5] Its ability to penetrate biological membranes also facilitates the compound's entry into cells.[5] While extraction studies for phlorotannins often use aqueous ethanol or acetone mixtures,[6][7] pure, cell-culture grade DMSO is superior for creating a high-concentration, water-miscible stock solution. Absolute ethanol can be an alternative, but it is generally more cytotoxic to cells at equivalent final concentrations.
Q3: My compound precipitates when I add the stock solution to my cell culture medium. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock solvent, becomes insoluble as it is rapidly diluted into the aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of 7-Phloroeckol in your assay.
-
Improve Mixing Technique: Do not add the stock solution directly into the bulk medium. Instead, add the small volume of stock solution to the top of the medium in your well or flask and mix immediately and thoroughly by gentle pipetting or swirling.
-
Pre-mix with Serum: Before adding to the complete medium, try pre-mixing the 7-Phloroeckol stock with a small volume of fetal bovine serum (FBS). The proteins in the serum, like albumin, can act as carriers and help stabilize the compound, preventing precipitation.
-
Gentle Warming: Briefly warming the cell culture medium to 37°C before adding the stock solution can increase the solubility limit. Ensure the warming is transient and does not degrade other media components.
Q4: How can I be sure the solvent isn't affecting my experimental results?
Answer: This is a critical aspect of experimental design. The solvent used to dissolve your compound is a variable that must be controlled for.
-
The Vehicle Control: You must include a "vehicle control" in every experiment. This control group consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without the 7-Phloroeckol. This allows you to subtract any effects caused by the solvent itself.
-
Minimize Final Solvent Concentration: Always aim for the lowest possible final concentration of the organic solvent in your cell culture medium. For most cell lines, the final DMSO concentration should be kept ≤ 0.5% , with ≤ 0.1% being the ideal target to avoid off-target effects or cytotoxicity.[8][9][10][11] The sensitivity to solvents is cell-line specific, so it is crucial to determine the tolerance of your particular cells.[11][12][13]
Q5: How should I store my 7-Phloroeckol powder and stock solutions?
Answer: Proper storage is essential to maintain the compound's integrity. Phlorotannins can be susceptible to oxidation.
-
Powder: Store the lyophilized 7-Phloroeckol powder at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM in 100% DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Store these aliquots at -20°C or -80°C. When ready to use, thaw an aliquot quickly and use it immediately.
Section 2: Experimental Protocols & Workflows
This section provides a detailed methodology for preparing 7-Phloroeckol for your experiments and a logical workflow to guide your decisions.
Protocol 1: Preparation of a 7-Phloroeckol Stock Solution
This protocol describes the preparation of a 10 mM stock solution in 100% cell-culture grade DMSO.
Materials:
-
7-Phloroeckol powder (MW: 496.38 g/mol )
-
Cell-culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (496.38 g/mol ) * (1000 mg/g)
-
Mass = 4.96 mg
-
-
Preparation:
-
Carefully weigh out 4.96 mg of 7-Phloroeckol powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% cell-culture grade DMSO to the tube.
-
Close the cap tightly and vortex the solution for 1-2 minutes at room temperature to facilitate dissolution.
-
Visually inspect the solution against a light source. It should be clear and free of any particulates. If particulates remain, sonication in a water bath for 5-10 minutes may be required.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Workflow for Solubilization and Application
This diagram outlines the decision-making process for successfully using 7-Phloroeckol in a cell-based assay.
Caption: Decision workflow for preparing and applying 7-Phloroeckol.
Section 3: Data & Tables
Table 1: Physicochemical Properties of 7-Phloroeckol
| Property | Value | Source |
| IUPAC Name | 4-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol | [2] |
| Molecular Formula | C₂₄H₁₆O₁₂ | [2] |
| Molecular Weight | 496.38 g/mol | [2] |
| Class | Phlorotannin | [14] |
| Appearance | Solid powder (varies by purity) | General Knowledge |
Table 2: Recommended Final Solvent Concentrations for Cell-Based Assays
This table provides general guidelines. The exact tolerance is cell-line dependent and should be confirmed with a cytotoxicity assay.
| Solvent | Recommended Max. Concentration | Ideal Target Concentration | Notes |
| DMSO | 0.5% (v/v) | ≤ 0.1% (v/v) | Most common and least toxic option. Some sensitive cell lines may show stress above 0.1%.[9][10][11] |
| Ethanol | 0.5% (v/v) | ≤ 0.1% (v/v) | Can be more cytotoxic than DMSO. A concentration of 80 mM (~0.47%) reduced HepG2 viability.[1] |
References
-
Title: In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed URL: [Link]
-
Title: 7-Phloroeckol | C24H16O12 Source: PubChem, National Institutes of Health URL: [Link]
- Title: 7-Phloroeckol Source: Grokipedia URL
-
Title: From what concentration of DMSO is harmful to cell in vivo and vitro? Source: ResearchGate URL: [Link]
-
Title: 7-Phloroeckol Source: Wikipedia URL: [Link]
-
Title: Stability of free phlorotannin and PPNPS Source: ResearchGate URL: [Link]
-
Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Institutes of Health URL: [Link]
-
Title: A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds Source: National Institutes of Health URL: [Link]
-
Title: DMSO usage in cell culture Source: LifeTein URL: [Link]
-
Title: What the concentration of DMSO you use in cell culture assays? Source: ResearchGate URL: [Link]
-
Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]
-
Title: In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines Source: Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi URL: [Link]
-
Title: Preparation and Chromatographic Analysis of Phlorotannins Source: SciSpace URL: [Link]
-
Title: Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: (PDF) Extraction and Purification of Phlorotannins from Brown Algae Source: ResearchGate URL: [Link]
-
Title: Dimethyl Sulfoxide Source: PubChem, National Institutes of Health URL: [Link]
Sources
- 1. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of ethanol on cell-mediated cytotoxicity by murine spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi » Makale » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 14. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of 7-Phloroeckol
Welcome to the technical support center for troubleshooting challenging separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak broadening issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 7-Phloroeckol. As a complex phlorotannin, 7-Phloroeckol presents unique challenges that require a systematic and mechanistically informed troubleshooting approach.
7-Phloroeckol is a polyphenolic compound isolated from brown algae, such as Ecklonia cava.[1][2][3] Its structure, rich in hydroxyl groups, makes it susceptible to secondary interactions and chelation, which are common culprits for poor peak shape in RP-HPLC. This guide provides in-depth, question-and-answer-based troubleshooting strategies to help you achieve sharp, symmetrical peaks for accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 7-Phloroeckol peak is broad and tailing. Where should I start my investigation?
A1: Peak tailing, where the latter half of the peak is wider than the front, is a frequent issue when analyzing polar, acidic compounds like 7-Phloroeckol.[4] Before delving into complex method adjustments, always begin with a systematic check of your HPLC system and fundamental parameters.
Initial Assessment Workflow:
-
System Suitability Check: Inject a well-characterized, neutral standard (e.g., Toluene, Naphthalene) that is known to produce a sharp, symmetrical peak on your column. If this standard also shows broadening or tailing, the issue is likely systemic (e.g., excessive dead volume, column failure) rather than specific to your analyte.[5][6]
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, filtered (0.45 µm or smaller), and thoroughly degassed.[7] Inconsistent pH or the presence of microparticulates can significantly impact peak shape.
-
Guard Column: If you are using a guard column, it is a common source of contamination and peak distortion.[6] Temporarily remove it and inject your sample. If the peak shape improves, replace the guard column.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions. For gradient methods, this may require flushing with 10-20 column volumes. Inadequate equilibration can lead to shifting retention times and distorted peaks.
dot graph TD { subgraph "Initial Troubleshooting Checks" A[Start: Peak Tailing Observed] --> B{Run Neutral Standard}; B --> C{Peak Shape Good?}; C -->|Yes| D[Problem is Analyte-Specific]; C -->|No| E[Problem is System-Related]; E --> F[Check for Dead Volume, Leaks, or Column Failure]; A --> G{Mobile Phase Freshly Prepared & Degassed?}; G -->|No| H[Remake Mobile Phase]; G -->|Yes| I{Guard Column In Use?}; I -->|Yes| J[Remove Guard Column & Re-inject]; J --> K{Peak Shape Improves?}; K -->|Yes| L[Replace Guard Column]; K -->|No| M[Proceed to Chemical Troubleshooting]; I -->|No| M; end } caption: "Diagram of initial system checks for peak tailing."
Q2: I've confirmed my system is performing well, but the 7-Phloroeckol peak still tails. What chemical interactions could be the cause?
A2: If the system is not at fault, the peak tailing is almost certainly due to secondary interactions between 7-Phloroeckol and the stationary phase. Because 7-Phloroeckol is a phlorotannin, its multiple phenolic hydroxyl groups can interact strongly with residual silanol (Si-OH) groups on the surface of silica-based C18 columns.[8][9] This interaction is a common cause of peak tailing for polar and basic compounds.[10][11]
Mechanism of Silanol Interaction: Standard silica-based reversed-phase columns have a surface that is functionalized with hydrophobic alkyl chains (e.g., C18). However, due to steric hindrance, not all surface silanol groups can be bonded.[11] These remaining, unreacted silanols are polar and can be acidic, providing sites for strong hydrogen bonding or ion-exchange interactions with analytes like 7-Phloroeckol. This leads to a mixed-mode retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[8][12]
dot graph G { layout=neato; rankdir=LR; node [shape=none, margin=0];
} caption: "Ideal vs. secondary interactions on a C18 column."
Troubleshooting Strategies for Secondary Interactions:
-
Lower Mobile Phase pH: The ionization state of silanol groups is highly pH-dependent. By lowering the mobile phase pH (e.g., to 2.5-3.0) with an additive like trifluoroacetic acid (TFA) or formic acid, you can suppress the ionization of the silanol groups, ensuring they remain protonated (Si-OH).[12][13] This minimizes the strong ionic interactions that cause tailing. A mobile phase pH that is at least 2 units away from the analyte's pKa is ideal for consistent retention.[14][15]
-
Use a Modern, End-Capped Column: Not all C18 columns are the same. Modern columns often feature advanced "end-capping," where small silanes (like trimethylsilane) are used to block many of the residual silanol groups left after the initial C18 bonding.[11] Using a high-purity, fully end-capped column can dramatically improve the peak shape for challenging compounds.[9]
-
Add a Competing Agent: In some cases, adding a small concentration of a basic modifier, like triethylamine (TEA), to the mobile phase can help. The TEA acts as a silanol-blocking agent by preferentially interacting with the active sites on the stationary phase, effectively shielding the 7-Phloroeckol from these secondary interactions.[12]
| Strategy | Mechanism | Recommended Action |
| pH Adjustment | Suppresses ionization of residual silanols.[16] | Add 0.1% TFA or Formic Acid to lower mobile phase pH to < 3.0. |
| Column Choice | Reduces the number of available silanol groups.[11] | Use a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. |
| Mobile Phase Additive | Competitively blocks active silanol sites.[12] | Add a low concentration (e.g., 20 mM) of triethylamine (TEA). |
Q3: Could metal chelation be contributing to my peak broadening?
A3: Yes, this is a strong possibility. Phlorotannins are well-known for their ability to chelate metal ions.[17] The structure of 7-Phloroeckol contains multiple vicinal hydroxyl groups, which are excellent ligands for binding metal cations (e.g., Fe²⁺, Fe³⁺, Cu²⁺) that may be present as trace impurities in your sample, mobile phase, or even leached from the stainless steel components (frits, tubing) of your HPLC system.[18]
When 7-Phloroeckol chelates a metal ion, it can form multiple complex species, each with slightly different retention characteristics. This can manifest as a single, broad, or distorted peak.
Troubleshooting Strategies for Metal Chelation:
-
Add a Chelating Agent: The most direct solution is to add a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase at a low concentration (e.g., 50 µM). EDTA will bind any free metal ions in the system, preventing them from interacting with your analyte.
-
Use a Bio-Inert or PEEK HPLC System: If metal chelation is a persistent issue, consider using an HPLC system constructed with PEEK (polyetheretherketone) or other bio-inert materials. These systems minimize the sample's contact with stainless steel, reducing the source of metal ion contamination.
-
Sample Pre-treatment: If the metal contamination originates from the sample matrix, consider a sample clean-up step using solid-phase extraction (SPE) designed to remove metal ions.
Q4: My peak is broad, but it's fronting, not tailing. What does this indicate?
A4: Peak fronting, where the first half of the peak is broader than the second, typically points to column overload or issues with the sample solvent.[12]
Troubleshooting Strategies for Peak Fronting:
-
Reduce Sample Concentration: The most common cause of fronting is injecting too much sample mass onto the column, which saturates the stationary phase at the column inlet.[19] Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape becomes more symmetrical at lower concentrations, you have identified sample overload as the problem.
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion.[20] The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur. Ideally, dissolve your sample in the initial mobile phase or a solvent that is weaker.[5]
Q5: How can I definitively confirm my column's performance has degraded and needs replacement?
A5: Column performance degrades over time due to contamination, loss of stationary phase, or blockage of the inlet frit.[6] If you suspect the column is the root cause of your peak broadening, a systematic wash and test procedure is required.
This protocol outlines the steps to test your column's efficiency and attempt to restore its performance.
Part 1: Performance Test
-
Prepare a Standard Mix: Create a simple mix of neutral compounds (e.g., Uracil for void volume, Toluene, and Naphthalene) in your mobile phase.
-
Initial Run: Run the standard mix on your suspect column using a simple isocratic method (e.g., 60:40 Acetonitrile:Water) and record the chromatogram.
-
Calculate Performance Metrics: Determine the plate count (N) and tailing factor (Tf) for the Naphthalene peak. A significant drop in N or an increase in Tf (>1.5) compared to the manufacturer's test chromatogram indicates a problem.[4]
Part 2: Column Regeneration (for severe contamination) Note: Always consult the column manufacturer's guidelines first. For standard silica C18 columns, a general multi-solvent wash can be effective.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow Direction: For most columns (excluding sub-2 µm UHPLC columns), reversing the flow direction can be more effective at dislodging particulates from the inlet frit.[4] Connect the column outlet to the pump.
-
Systematic Solvent Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each solvent.[21]
-
Step A (Buffer Removal): 95:5 Water/Acetonitrile
-
Step B (Organic Flush 1): 100% Acetonitrile
-
Step C (Stronger Organic): 100% Isopropanol
-
Step D (Non-polar Contaminants): 100% Hexane (ensure system compatibility)
-
Step E (Return to Intermediate): 100% Isopropanol
-
Step F (Return to Organic): 100% Acetonitrile
-
Step G (Return to Aqueous): 95:5 Water/Acetonitrile
-
-
Re-equilibration: Return the column to its normal flow direction, reconnect the detector, and thoroughly equilibrate with your initial mobile phase.
-
Final Performance Test: Re-inject the standard mix from Part 1. Compare the plate count and tailing factor to the initial run. If performance has not significantly improved, the column packing bed may be irreversibly damaged, and the column should be replaced.[5]
References
- Millennial Scientific. (2025).
- MOYO Scientific. (2021).
- Chemass. (n.d.).
- Benchchem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
- imChem. (n.d.).
- LCGC International. (n.d.).
- Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?.
- Grokipedia. (2026). 7-Phloroeckol.
- Alwsci. (2025).
- Quora. (2020).
- N/A. (n.d.).
- N/A. (n.d.).
- National Center for Biotechnology Information. (n.d.). 7-Phloroeckol.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Wikipedia. (2025). 7-Phloroeckol.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- Phenomenex. (n.d.). The Role of End-Capping in RP.
- Chrom Tech, Inc. (2025).
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- OAText. (n.d.). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7.
- N/A. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (n.d.). Chemical structures of: (a) phloroglucinol; (b) eckol; (c) fucodiphlorethol G.
- Agilent. (n.d.).
- N/A. (n.d.).
- ChromaNik Technologies Inc. (n.d.).
- MDPI. (n.d.). Phlorotannin Extracts from Fucales Characterized by HPLC-DAD-ESI-MSn.
- Quora. (2021). How does pH affect the results of HPLC results?.
- Moravek. (n.d.).
- PubMed. (2007).
- ResearchGate. (2025).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Phloroeckol - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. millennialscientific.com [millennialscientific.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
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Technical Support Center: Optimizing 7-Phloroeckol Dosage for In Vitro Anti-inflammatory Studies
Welcome to the technical support center for the application of 7-Phloroeckol in in vitro anti-inflammatory research. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common questions and troubleshooting for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 7-Phloroeckol and what is its mechanism of anti-inflammatory action?
A1: 7-Phloroeckol is a phlorotannin, a type of polyphenol found in brown algae, such as Ecklonia cava[1][2]. Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[4][5] When a cell is stimulated by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it acts as a master regulator, inducing the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6][7] 7-Phloroeckol has been shown to inhibit this process, thereby reducing the production of these inflammatory mediators.[1][2][8]
Q2: What is a typical starting concentration range for 7-Phloroeckol in in vitro anti-inflammatory assays?
A2: Based on published studies, a sensible starting range for 7-Phloroeckol in many cell lines, such as HepG2/CYP2E1 cells, is between 10 µM and 100 µM.[1] For macrophage cell lines like RAW 264.7, which are commonly used in inflammation studies, a similar or slightly broader range can be considered for initial screening. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How do I determine the optimal, non-toxic dose of 7-Phloroeckol for my specific cell line?
A3: This is a critical first step. The goal is to find the highest concentration of 7-Phloroeckol that shows an anti-inflammatory effect without causing significant cell death, as cytotoxicity can confound your results.[9] A cytotoxicity assay, such as the MTT or MTS assay, is essential.[9][10]
Here is a general workflow:
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of 7-Phloroeckol concentrations (e.g., a serial dilution from 200 µM down to 1 µM) for the intended duration of your anti-inflammatory experiment (typically 24 hours).
-
MTT/MTS Assay: Following treatment, perform the MTT/MTS assay according to the manufacturer's protocol. This colorimetric assay measures the metabolic activity of viable cells.[10][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration that maintains high cell viability (e.g., >90%) is considered your maximum non-toxic dose.
dot graph TD{ rankdir=TB; A[Start: Seed Cells in 96-well Plate] --> B{Treat with 7-Phloroeckol Concentration Gradient}; B --> C[Incubate for 24 hours]; C --> D{Perform MTT/MTS Assay}; D --> E[Measure Absorbance]; E --> F{Calculate % Cell Viability vs. Vehicle Control}; F --> G[Determine Maximum Non-Toxic Concentration]; G --> H[End: Proceed with Anti-inflammatory Assays];
} Caption: Workflow for determining the optimal non-toxic dose.
Q4: What are the key inflammatory markers to measure when assessing the efficacy of 7-Phloroeckol?
A4: To robustly assess the anti-inflammatory effects of 7-Phloroeckol, it is recommended to measure a panel of markers. A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.[9] Key markers to quantify include:
-
Nitric Oxide (NO): A key inflammatory mediator. Its production can be indirectly measured in the cell culture supernatant using the Griess assay.[9][11]
-
Pro-inflammatory Cytokines: Levels of TNF-α, IL-6, and IL-1β in the supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[9]
-
Prostaglandin E2 (PGE2): Another important inflammatory mediator, also measurable by ELISA.
-
Protein Expression of iNOS and COX-2: The expression levels of these enzymes in cell lysates can be determined by Western blotting.[9] These enzymes are responsible for the production of NO and prostaglandins, respectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Cell Toxicity Observed Even at Low Concentrations of 7-Phloroeckol
-
Potential Cause:
-
Compound Purity and Stability: The purity of your 7-Phloroeckol may be low, or it may have degraded.
-
Solvent Toxicity: The solvent used to dissolve 7-Phloroeckol (e.g., DMSO) might be at a toxic concentration in the final culture medium.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to phlorotannins.
-
Incorrect Concentration Calculation: Errors in calculating the dilutions can lead to higher than intended concentrations.
-
-
Solutions:
-
Verify Compound Integrity: If possible, verify the purity of your 7-Phloroeckol. Store it as recommended by the supplier, protected from light and moisture.
-
Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent, e.g., DMSO, used for the highest 7-Phloroeckol concentration). The final DMSO concentration should typically not exceed 0.1-0.5% to avoid toxicity.[12]
-
Re-run Cytotoxicity Assay: Double-check all calculations and perform the cytotoxicity assay again with a freshly prepared stock solution. Use a wider range of lower concentrations.
-
Consider a Different Cell Line: If the issue persists, your cell line might not be suitable. Consider using a more robust cell line commonly cited in inflammation research, such as RAW 264.7 macrophages.
-
Issue 2: No Significant Anti-inflammatory Effect Observed
-
Potential Cause:
-
Sub-optimal Dosage: The concentrations of 7-Phloroeckol used may be too low to elicit a response.
-
Ineffective Inflammatory Stimulus: The concentration or activity of the inflammatory agent (e.g., LPS) may be insufficient to induce a strong inflammatory response.
-
Timing of Treatment: The pre-treatment time with 7-Phloroeckol before adding the inflammatory stimulus may be too short or too long.
-
Assay Sensitivity: The assays used to measure inflammatory markers may not be sensitive enough.
-
-
Solutions:
-
Revisit the Dose-Response: Based on your cytotoxicity data, test concentrations up to the maximum non-toxic dose.
-
Validate Inflammatory Stimulus: Ensure your LPS (or other stimulus) is active and used at an effective concentration (a typical starting concentration for LPS is 1 µg/mL).[9] Include a positive control (LPS-stimulated cells without 7-Phloroeckol) to confirm a robust inflammatory response.
-
Optimize Pre-treatment Time: A standard pre-treatment time is 1-2 hours before adding LPS.[9] You may need to optimize this for your specific cell line and marker.
-
Check Assay Performance: Ensure your ELISA kits or other assay reagents are not expired and are performing according to specifications. Run all necessary standards and controls.
-
Issue 3: High Variability Between Experimental Replicates
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Pipetting Errors: Inaccurate pipetting of 7-Phloroeckol, LPS, or assay reagents.
-
Edge Effects in Plates: Wells on the outer edges of a 96-well plate are more prone to evaporation, leading to changes in media concentration.[13]
-
Cell Health Issues: Cells may be unhealthy, stressed, or at too high a passage number.
-
-
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before plating to ensure each well receives a similar number of cells.
-
Calibrate Pipettes: Regularly check the calibration of your pipettes. Use fresh tips for each replicate.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[13]
-
Maintain Good Cell Culture Practice: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[14]
-
Key Protocols and Data Interpretation
Protocol: Measuring Nitric Oxide (NO) Production via Griess Assay
This protocol is for measuring nitrite, a stable product of NO, in cell culture supernatants.[9]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various non-toxic concentrations of 7-Phloroeckol for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Carefully collect 50-100 µL of the culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, mix your collected supernatant with the Griess reagent components according to the manufacturer's instructions. This typically involves two solutions that, when combined with nitrite, form a colored azo dye.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Quantification:
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Data Interpretation Table
| Observation | Interpretation | Next Steps |
| High Cell Viability (>90%) | The tested concentration is non-toxic. | Proceed with this concentration for anti-inflammatory assays. |
| Low Cell Viability (<80%) | The tested concentration is cytotoxic. | Exclude this concentration from further experiments. |
| Dose-dependent decrease in NO, cytokines, etc. | 7-Phloroeckol exhibits an anti-inflammatory effect. | Determine the IC50 (concentration that causes 50% inhibition). |
| No change in inflammatory markers | The compound is not effective at the tested concentrations or the inflammatory stimulus is weak. | Re-evaluate dosage range and positive controls. |
Visualizing the Mechanism: The NF-κB Signaling Pathway
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Simplified NF-κB signaling pathway and the inhibitory role of 7-Phloroeckol.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034.
- Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature reviews. Immunology, 17(9), 545–558.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D.
- PromoCell. (n.d.). Troubleshooting guide for cell culture.
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Cell Signaling Technology. (n.d.). NF-κB Signaling.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
- Wang, L., Wang, X., Wu, H., & Liu, R. (2018). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. Marine drugs, 16(12), 488.
- Merck Millipore. (n.d.). Cell Culture Troubleshooting.
- ResearchGate. (n.d.). Appendix 1 - Troubleshooting: Cell Culture.
- Corning. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues.
- Fernando, I. P. S., Sanjeewa, K. K. A., Samarakoon, K. W., Lee, W. W., Kim, H. S., Ranasinghe, P., ... & Jeon, Y. J. (2017). The potential of phlorotannins to treat inflammatory diseases. Marine drugs, 15(9), 273.
- S. K. Singh, et al. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Advanced Research and Reviews.
- Lee, J. H., & Kim, Y. S. (2021). Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences Dose Optimization in Drug Development: Achieving Therapeutic Efficacy and Safety. UTN.
- ResearchGate. (n.d.). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7.
- ResearchGate. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Lauschke, V. M. (2020). Which concentrations are optimal for in vitro testing?. Archives of toxicology, 94(3), 973–974.
- Certara. (n.d.). Drug Development Solutions.
- Widowati, W., Wargasetia, T. L., & Rajin, M. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian journal of basic medical sciences, 20(3), 305–312.
- CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube.
- Shoko, T., Maharaj, V. J., & Naidoo, D. (2017). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. OA Text.
- Jung, W. K., Ahn, M. J., Kim, S. K., & Je, J. Y. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Food and Chemical Toxicology, 59, 199-206.
- Singh, H., et al. (2021). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. Clinical Cancer Research.
- Jung, W. K., Ahn, M. J., Kim, S. K., & Je, J. Y. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Food and chemical toxicology, 59, 199–206.
- ResearchGate. (n.d.). The Role of Phlorotannins to Treat Inflammatory Diseases.
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Kim, M., Kim, S., & Kim, S. (2014). 7-Phloroeckol promotes hair growth on human follicles in vitro. Naunyn-Schmiedeberg's archives of pharmacology, 387(8), 789–793. [Link]
- Semantic Scholar. (n.d.). 7-phloroeckol.
- Church, T., & Oakley, B. (2022). Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Marine drugs, 20(3), 193.
- Pop, C. E., et al. (2023). Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. Pharmaceuticals, 16(8), 1129.
- ResearchGate. (n.d.). Phlorofucofuroeckol-A refined by edible brown algae Ecklonia cava indicates anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT keratinocytes and 12-O-tetradecanoylphorbol 13-acetate-induced ear edema in BALB/c mice.
- Schilling, M. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Nurrochmad, A., et al. (2022). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules, 27(21), 7434.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Real-Time Cytotoxicity Assays. Cold Spring Harbor protocols, 2016(10), pdb.prot087353.
- Evonik. (n.d.). Biopharma & Bioprocessing.
- de Oliveira, A. M., et al. (2021). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Plants, 10(4), 748.
- Google Patents. (n.d.). Process for improving the solubility of cell culture media.
Sources
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Best practices for long-term storage and preservation of 7-Phloroeckol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage, preservation, and troubleshooting of 7-Phloroeckol. As a potent phlorotannin isolated from brown algae, its stability is paramount for reproducible and reliable experimental outcomes. This document is structured to address specific challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is 7-Phloroeckol and why is its stability important?
7-Phloroeckol is a phlorotannin, a class of polyphenolic compounds found in brown seaweeds like Ecklonia cava.[1][2] Its structure, consisting of multiple phloroglucinol units linked by ether and dibenzodioxin bonds, endows it with significant biological activities, including potent antioxidant and anti-inflammatory properties.[2][3] The stability of 7-Phloroeckol is critical because degradation can lead to a loss of these biological activities, resulting in inaccurate experimental data and potentially compromising drug development efforts. Phlorotannins, in general, are susceptible to degradation when exposed to environmental factors such as light, oxygen, high temperatures, and non-neutral pH.[4]
Q2: What are the primary factors that cause 7-Phloroeckol to degrade?
The primary degradation pathways for 7-Phloroeckol, like other phenolic compounds, are oxidation and hydrolysis.[5][6]
-
Oxidation: The numerous hydroxyl groups on the aromatic rings of 7-Phloroeckol are susceptible to oxidation, which can be initiated by exposure to oxygen, light, and elevated temperatures. This process can lead to the formation of quinone-type structures and other oxidized derivatives, altering the compound's biological activity.
-
Hydrolysis: The ether linkages in the 7-Phloroeckol molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule into smaller fragments.[5]
Q3: How can I visually assess if my 7-Phloroeckol sample may have degraded?
A visible change in the color of the solid compound or its solution can be an initial indicator of degradation. Pure 7-Phloroeckol is typically a light-colored powder. The development of a brownish or darker color can suggest oxidation or other chemical transformations. However, visual inspection is not a definitive measure of purity, and analytical techniques should be employed for accurate assessment.
Long-Term Storage Protocols
To ensure the long-term stability and integrity of your 7-Phloroeckol samples, adhere to the following protocols. These recommendations are based on best practices for the storage of sensitive phenolic compounds.[4][7][8][9]
Solid 7-Phloroeckol Storage
Optimal Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (cryogenic storage at -80°C is ideal) | Low temperatures significantly slow down the rates of chemical reactions, including oxidation and hydrolysis.[8][9] |
| Atmosphere | Inert gas (Argon or Nitrogen) or vacuum sealed | Replacing oxygen with an inert gas prevents oxidative degradation.[10] Argon is denser than air and can provide a stable blanket over the sample. |
| Light | Complete darkness (amber vials or stored in a light-proof container) | Light, particularly UV light, can provide the energy to initiate photo-oxidative degradation.[8] |
| Moisture | Desiccated environment | Moisture can facilitate hydrolytic degradation. Store with a desiccant. |
Step-by-Step Protocol for Long-Term Storage of Solid 7-Phloroeckol:
-
Aliquotting: Upon receiving, if you have a larger batch, it is highly recommended to aliquot the solid 7-Phloroeckol into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Container Selection: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.
-
Inert Gas Purging:
-
Place the aliquotted vials in a glove box with an inert atmosphere (Argon or Nitrogen).
-
If a glove box is not available, use a gentle stream of inert gas to displace the air in the vial before sealing.
-
-
Sealing: Tightly seal the vials. For extra protection, you can wrap the cap with parafilm.
-
Secondary Containment and Desiccation: Place the sealed vials inside a larger, light-proof container with a desiccant (e.g., silica gel packs) to absorb any residual moisture.
-
Storage: Store the container at -20°C or -80°C.
7-Phloroeckol in Solution
Storing 7-Phloroeckol in solution for extended periods is generally not recommended due to increased susceptibility to degradation. If short-term storage is necessary, follow these guidelines:
Recommended Solvents and Storage:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, de-gassed DMSO or ethanol | These solvents are commonly used for phenolic compounds. Using anhydrous and de-gassed solvents minimizes water and oxygen content. |
| Temperature | -80°C | Maximally slows down degradation in solution. |
| Light | Complete darkness | Prevents photo-degradation. |
| Duration | As short as possible (ideally, prepare fresh for each experiment) | The stability of phlorotannins in solution is significantly lower than in solid form. |
Step-by-Step Protocol for Short-Term Storage of 7-Phloroeckol Solutions:
-
Solvent Preparation: Use high-purity, anhydrous solvents. De-gas the solvent by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use.
-
Dissolution: Dissolve the 7-Phloroeckol in the prepared solvent to the desired concentration.
-
Aliquotting: Dispense the solution into single-use amber vials.
-
Inert Gas Purging: Gently flush the headspace of each vial with an inert gas before sealing.
-
Storage: Immediately store the aliquots at -80°C.
-
Usage: When ready to use, thaw the vial quickly and use the entire aliquot. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 7-Phloroeckol.
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation of 7-Phloroeckol stock | 1. Assess Purity: Analyze the purity of your 7-Phloroeckol stock using analytical techniques like HPLC-UV, UPLC-MS, or NMR. Compare the results to the certificate of analysis or a fresh, high-quality standard.[11] 2. Review Storage Conditions: Ensure that the storage protocols outlined above have been strictly followed. 3. Use a Fresh Aliquot: If degradation is suspected, use a new, unopened aliquot for your experiments. |
| Degradation in experimental buffer/media | 1. pH Sensitivity: Check the pH of your experimental buffer. Phlorotannins can be unstable at non-neutral pH. Prepare fresh buffers for each experiment. 2. Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C) can lead to degradation. Minimize incubation times where possible or run control experiments to assess stability under your specific assay conditions. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can accelerate degradation. Always aliquot solutions into single-use volumes. |
Problem 2: Appearance of unexpected peaks in chromatograms (HPLC/UPLC).
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxidative Degradation | 1. Inert Atmosphere: Prepare and handle all solutions under an inert atmosphere. Ensure solvents are de-gassed. 2. Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant like ascorbic acid to the buffer or solvent might help to mitigate oxidation, but be mindful of potential interference with your assay. |
| Hydrolytic Degradation | 1. Control pH: Maintain a neutral pH in your solutions and mobile phases unless the experimental design requires otherwise. 2. Use Anhydrous Solvents: For preparing stock solutions, use high-purity, anhydrous solvents. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. |
Problem 3: Poor solubility of 7-Phloroeckol.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Solvent | 7-Phloroeckol is a polar molecule. It is generally soluble in polar organic solvents like DMSO, ethanol, and methanol. It has limited solubility in non-polar solvents. |
| Aggregation | Sonication can help to break up aggregates and improve dissolution. Gentle warming may also be effective, but be cautious as heat can accelerate degradation. |
Visualizing Degradation and Experimental Workflow
To aid in understanding the factors affecting 7-Phloroeckol stability and the recommended handling workflow, the following diagrams are provided.
Caption: Factors leading to the degradation of 7-Phloroeckol.
Caption: Recommended workflow for handling 7-Phloroeckol.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area or in a chemical fume hood.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[10]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[10]
-
Inhalation: If inhaled, move the person to fresh air.
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.
-
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
By adhering to these best practices, researchers can ensure the integrity of their 7-Phloroeckol samples, leading to more accurate and reproducible scientific outcomes.
References
-
Cassani, L., et al. (2020). Seaweed-based natural ingredients: Stability of phlorotannins during extraction, storage, passage through the gastrointestinal tract and potential incorporation into functional foods. Food Research International, 137, 109676. Available from: [Link]
-
Chew, Y. L., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1935. Available from: [Link]
-
Grzegorczyk-Karolak, I., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(10), 1965. Available from: [Link]
-
Mohd Razali, M. H., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484. Available from: [Link]
-
P&G Professional. (2023). Safety Data Sheet for Tide White & Bright. Available from: [Link]
-
Rajauria, G., et al. (2022). Phlorotannins–bioactivity and extraction perspectives. Journal of Food Bioactives, 18. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10480940, 7-Phloroeckol. Available from: [Link].
-
Wikipedia contributors. (2023, October 26). 7-Phloroeckol. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Stankov, S., et al. (2017). Storage effect on phenolic content and antioxidant activity in selected fruit extracts. Bulgarian Chemical Communications, 49(1), 195-200. Available from: [Link]
-
Wang, H., et al. (2021). Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity. Polymers, 13(21), 3749. Available from: [Link]
-
Ar Gall, E., et al. (2012). Extraction and Purification of Phlorotannins from Brown Algae. In: Connan, S., Stengel, D. (eds) Macroalgae. Methods in Molecular Biology, vol 864. Humana Press, Totowa, NJ. Available from: [Link]
-
Fagron. (2021). Safety data sheet: Chlorocresolum (Preventol CMK). Available from: [Link]
-
Rocha-Parra, D. F., et al. (2014). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Food and Bioproducts Processing, 92(3), 269-277. Available from: [Link]
-
Li, Y., et al. (2020). A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins. Marine Drugs, 18(8), 413. Available from: [Link]
-
O'Sullivan, A. M., et al. (2017). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. Phytochemical Analysis, 28(5), 339-353. Available from: [Link]
-
Zhang, R., et al. (2017). Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. Marine Drugs, 15(3), 54. Available from: [Link]
-
Semantic Scholar. 7-phloroeckol. Available from: [Link]
-
Obluchinskaya, E. D., et al. (2021). Optimization of Extraction of Phlorotannins from the Arctic Fucus vesiculosus Using Natural Deep Eutectic Solvents and Their HPLC Profiling with Tandem High-Resolution Mass Spectrometry. Marine Drugs, 19(10), 553. Available from: [Link]
-
Kumar, S. A., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Critical Reviews in Food Science and Nutrition, 1-20. Available from: [Link]
-
Jung, W. K., et al. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Food and Chemical Toxicology, 59, 199-206. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of some phlorotannins isolated from Ecklonia cava. Available from: [Link]
-
Aparicio, C., et al. (2013). Thermal decomposition of Prussian blue under inert atmosphere. Journal of Thermal Analysis and Calorimetry, 114(2), 653-660. Available from: [Link]
Sources
- 1. 7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. fishersci.com [fishersci.com]
- 11. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. images.thdstatic.com [images.thdstatic.com]
Identifying and mitigating interference of 7-Phloroeckol in biochemical assays
Welcome to the technical support center for researchers utilizing 7-Phloroeckol. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the unique challenges this promising marine-derived phlorotannin can present in biochemical assays. Our goal is to empower you to distinguish true biological activity from experimental artifacts, ensuring the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Q1: What is 7-Phloroeckol and why is it of interest in research?
7-Phloroeckol is a phlorotannin, a class of polyphenolic compounds, isolated from marine brown algae such as Ecklonia cava.[1] Its structure is characterized by multiple phloroglucinol (1,3,5-trihydroxybenzene) units linked by ether and biphenyl bonds. This complex structure endows 7-Phloroeckol with a range of biological activities, including potent antioxidant and enzyme-inhibiting properties, making it a compound of significant interest in drug discovery and development.[1]
Q2: I'm observing potent, but sometimes inconsistent, activity with 7-Phloroeckol in my assay. What could be the cause?
While 7-Phloroeckol has genuine biological activities, its polyphenolic nature also makes it a prime candidate for generating misleading results in biochemical assays. Such compounds are often classified as Pan-Assay Interference Compounds (PAINS).[2][3] PAINS are notorious for producing false-positive signals through a variety of mechanisms that are independent of specific, target-mediated interactions.[2][3][4] Therefore, it is crucial to perform rigorous control experiments to validate your findings.
Troubleshooting Guide: Identifying and Mitigating Interference
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter when working with 7-Phloroeckol.
Issue 1: Suspected False-Positive Results in Enzyme Inhibition Assays
Q: My dose-response curve for 7-Phloroeckol inhibition of my target enzyme is unusually steep, and the IC50 value is in the low micromolar range. How can I be sure this is true inhibition?
A: This is a classic hallmark of potential assay interference, particularly through compound aggregation.
Causality: At certain concentrations, polyphenolic compounds like 7-Phloroeckol can self-assemble into colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, including your target enzyme, leading to an apparent but false inhibition.
Mitigation Strategy: The key is to run your assay in the presence of a non-ionic detergent.
Experimental Protocol: Detergent-Based Dissaggregation Assay
-
Prepare Stock Solutions:
-
7-Phloroeckol in a suitable solvent (e.g., DMSO).
-
A 10% (w/v) stock solution of Triton X-100 or Tween-20.
-
-
Assay Setup:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Control): Your standard assay conditions.
-
Set B (Detergent): Your standard assay conditions with the addition of a non-ionic detergent to a final concentration of 0.01-0.1%.
-
-
Procedure:
-
Add all assay components (buffer, enzyme, substrate) to both sets of reactions.
-
Add serial dilutions of 7-Phloroeckol to both sets.
-
Incubate and measure the reaction as you normally would.
-
-
Data Analysis:
-
Generate dose-response curves for both sets of experiments.
-
Interpretation: If the inhibitory activity of 7-Phloroeckol is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed inhibition was due to aggregation. True inhibitors should not be significantly affected by the presence of a mild detergent.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
Q: I'm using a fluorescence-based assay, and I'm seeing a high background signal in my wells containing 7-Phloroeckol, even without the enzyme or substrate. What is happening?
A: This is likely due to the intrinsic fluorescence (autofluorescence) of 7-Phloroeckol.
Causality: Many aromatic compounds, including phlorotannins, can absorb light at one wavelength and emit it at another, a property known as autofluorescence. If the excitation and emission spectra of 7-Phloroeckol overlap with those of your assay's fluorophore, it can lead to a false-positive signal.
Mitigation Strategy: The first step is to characterize the spectral properties of 7-Phloroeckol and then, if necessary, perform a counter-screen.
Experimental Protocol: Autofluorescence Characterization and Counter-Screen
-
Spectral Scan:
-
Prepare a solution of 7-Phloroeckol in your assay buffer at the highest concentration used in your experiments.
-
Using a fluorescence plate reader or spectrophotometer, perform an excitation and emission scan to determine the fluorescence profile of 7-Phloroeckol.
-
-
Counter-Screen:
-
Prepare a set of wells containing only the assay buffer and serial dilutions of 7-Phloroeckol.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your main assay.
-
-
Data Analysis:
-
Subtract the background fluorescence from your counter-screen from the data obtained in your main assay.
-
Interpretation: If the background-subtracted data still shows a dose-dependent effect, the activity is more likely to be real. However, if the signal in your main assay is comparable to the autofluorescence of the compound, the observed activity is likely an artifact.
-
Issue 3: Time-Dependent Increase in Inhibition
Q: I've noticed that the inhibitory effect of 7-Phloroeckol increases with longer pre-incubation times with my enzyme. Is this indicative of a specific mechanism?
A: This could be a sign of covalent modification of the enzyme by 7-Phloroeckol.
Causality: The catechol-like moieties in the structure of 7-Phloroeckol can be oxidized to form reactive quinones. These quinones are electrophilic and can form covalent bonds with nucleophilic amino acid residues (such as cysteine) on the surface of proteins, leading to irreversible inhibition.[5][6][7][8]
Mitigation Strategy: A "jump-dilution" experiment can help differentiate between reversible and irreversible inhibition.
Experimental Protocol: Jump-Dilution Assay
-
Pre-incubation:
-
Incubate your enzyme with a high concentration of 7-Phloroeckol (e.g., 10x the IC50) for a set period (e.g., 30-60 minutes).
-
As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.
-
-
Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture (and the control) 100-fold into a solution containing the substrate. This dilution should bring the concentration of 7-Phloroeckol well below its IC50.
-
-
Measurement:
-
Immediately measure the enzyme activity over time.
-
-
Data Analysis:
-
Interpretation: If the inhibition is reversible, the enzyme activity should recover quickly upon dilution as the inhibitor dissociates from the active site. If the inhibition is irreversible (due to covalent modification), the enzyme activity will not recover, even after significant dilution.
-
Issue 4: Discrepancies Between In Vitro and Cell-Based Assays
Q: 7-Phloroeckol is a potent inhibitor in my biochemical assay, but it shows little to no activity in my cell-based assay. Why the discrepancy?
A: This could be due to redox cycling and the presence of cellular antioxidants.
Causality: 7-Phloroeckol, with its numerous hydroxyl groups, is a potent antioxidant.[1] However, under certain conditions, it can also participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide.[3] In a clean in vitro system, this can lead to oxidative damage of the enzyme. In a cellular context, the presence of robust antioxidant systems (like glutathione) can quench this effect, leading to a lack of activity.
Mitigation Strategy: Test the effect of a reducing agent in your in vitro assay.
Experimental Protocol: Redox Interference Assay
-
Assay Setup:
-
Prepare two sets of your biochemical assay.
-
Set A (Control): Your standard assay conditions.
-
Set B (Reducing Agent): Your standard assay conditions supplemented with 1-5 mM dithiothreitol (DTT) or another reducing agent.
-
-
Procedure:
-
Run your standard inhibition assay with serial dilutions of 7-Phloroeckol in both sets of conditions.
-
-
Data Analysis:
-
Compare the dose-response curves.
-
Interpretation: If the potency of 7-Phloroeckol is significantly diminished in the presence of DTT, it suggests that its activity may be mediated by redox cycling and oxidative effects.[9]
-
Data Summary and Visualization
Table 1: Common Interference Mechanisms of 7-Phloroeckol and Diagnostic Tests
| Interference Mechanism | Common Observation | Diagnostic Test | Expected Outcome if Interference is Present |
| Aggregation | Steep dose-response curve | Addition of non-ionic detergent (0.01-0.1%) | Significant reduction or loss of activity |
| Autofluorescence | High background signal | No-enzyme/no-substrate control | Signal correlates with compound concentration |
| Covalent Modification | Time-dependent inhibition | Jump-dilution experiment | Lack of recovery of enzyme activity |
| Redox Cycling | Discrepancy with cell-based data | Addition of a reducing agent (e.g., DTT) | Significant reduction in potency |
Diagrams
Caption: Workflow for identifying aggregation-based interference.
Sources
- 1. oatext.com [oatext.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative methods for analysis of protein covalent modification by electrophilic quinoids formed from xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent protein modification: the current landscape of residue-specific electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of 7-Phloroeckol Using Column Chromatography
Welcome to the technical support center for the purification of 7-Phloroeckol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography-based purification of this promising phlorotannin. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you navigate the complexities of isolating this highly polar and sensitive molecule.
Introduction to 7-Phloroeckol and its Purification Challenges
7-Phloroeckol is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava and Eisenia bicyclis.[1][2][3] With a molecular formula of C₂₄H₁₆O₁₂ and a molecular weight of 496.38 g/mol , its structure is characterized by a dibenzo-p-dioxin core with multiple hydroxyl groups, making it highly polar.[1][3] This high polarity, coupled with its susceptibility to oxidation, presents significant challenges for achieving high purity through traditional chromatographic methods.
Common issues encountered during the purification of 7-Phloroeckol and other phlorotannins include poor resolution, peak tailing, and irreversible adsorption onto the stationary phase. This guide provides a comprehensive resource to troubleshoot these problems and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of 7-Phloroeckol.
Q1: My 7-Phloroeckol is not eluting from the silica gel column, even with highly polar solvents. What should I do?
A1: This is a common issue due to the highly polar nature of 7-Phloroeckol, leading to strong interactions with the polar silica gel stationary phase. Here are a few strategies:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can introduce a stronger solvent like methanol. A gradient of dichloromethane to methanol is often effective for eluting highly polar phlorotannins.[4][5]
-
Consider a Different Stationary Phase: If increasing solvent polarity is ineffective, consider switching to a less polar stationary phase or a different type of chromatography. Reverse-phase chromatography on a C18 column is a good alternative.
-
Check for Irreversible Adsorption: In some cases, phlorotannins can irreversibly bind to silica. This can be mitigated by deactivating the silica gel with a small amount of acid or by using a different adsorbent like Sephadex LH-20, which separates based on size and polarity.[5]
Q2: I'm observing significant peak tailing in my HPLC analysis of the purified fractions. What is the cause and how can I fix it?
A2: Peak tailing for polar compounds like 7-Phloroeckol is often due to secondary interactions with the stationary phase.
-
Acidify the Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to your mobile phase (both aqueous and organic components) can protonate free silanol groups on the silica-based stationary phase, reducing their interaction with the hydroxyl groups of 7-Phloroeckol.
-
Optimize the Gradient: A shallow gradient elution can sometimes improve peak shape by allowing for a more gradual change in solvent strength.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection.
Q3: My purified 7-Phloroeckol appears to be degrading over time. How can I improve its stability?
A3: Phlorotannins are known to be susceptible to oxidation, which can lead to degradation.
-
Work Under Inert Atmosphere: When possible, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
-
Use Antioxidants: The addition of antioxidants like ascorbic acid during extraction and purification can help prevent oxidation.
-
Acetylation: For analytical purposes or if the free hydroxyl groups are not required for downstream applications, acetylation of the hydroxyl groups can protect the molecule from oxidation during purification.[4]
-
Proper Storage: Store purified 7-Phloroeckol at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere.
In-Depth Troubleshooting Guides
This section provides a more detailed, question-and-answer-style guide to address specific problems you may encounter during the column chromatography of 7-Phloroeckol.
Issue 1: Poor Separation and Co-elution of Impurities
Question: I am unable to achieve good separation between 7-Phloroeckol and other closely related phlorotannins. My fractions are always a mixture. What can I do?
Answer: Achieving baseline separation of structurally similar phlorotannins is a significant challenge. Here is a systematic approach to improving your resolution:
-
Optimize Your Solvent System with Thin-Layer Chromatography (TLC):
-
Rationale: TLC is an invaluable tool for quickly screening different solvent systems to find the optimal conditions for separation before committing to a column run.
-
Procedure:
-
Spot your crude extract or partially purified fraction on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. Start with a non-polar system and gradually increase the polarity.
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
The ideal solvent system will show good separation between the spot corresponding to 7-Phloroeckol and other components, with the Rf value of 7-Phloroeckol ideally between 0.2 and 0.4 for column chromatography.
-
-
-
Employ Gradient Elution:
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is generally more effective for separating complex mixtures with a wide range of polarities than an isocratic (constant solvent composition) elution.
-
Implementation: Based on your TLC results, start with a solvent system that gives your compound of interest a low Rf and gradually increase the proportion of the more polar solvent. For example, you could start with 100% dichloromethane and gradually introduce methanol.
-
-
Consider a Different Stationary Phase:
-
Rationale: If you are still struggling with co-elution on silica gel, a different stationary phase may offer different selectivity.
-
Options:
-
Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used. This can be very effective for separating polar compounds.
-
Sephadex LH-20: This size-exclusion chromatography resin separates molecules based on both size and polarity and is widely used for the purification of polyphenols.[5]
-
-
Issue 2: Irreversible Adsorption and Low Recovery
Question: I am experiencing very low recovery of 7-Phloroeckol from my silica gel column. I suspect it is sticking to the column. How can I improve my yield?
Answer: Irreversible adsorption is a significant problem with highly polar compounds like 7-Phloroeckol on silica gel. Here’s how to address it:
-
Dry Loading vs. Wet Loading:
-
Rationale: The way you load your sample onto the column can significantly impact your separation and recovery.
-
Wet Loading: Dissolving your sample in the initial mobile phase and loading it directly onto the column can sometimes lead to poor separation if the sample is not fully soluble or if the solvent is too polar.
-
Dry Loading: For samples that are not readily soluble in the initial mobile phase, or to ensure a more even application, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.
-
-
Deactivating the Silica Gel:
-
Rationale: The acidic nature of silica gel can sometimes lead to the degradation or irreversible adsorption of sensitive compounds.
-
Procedure: You can try to neutralize the silica by washing the column with a solvent containing a small amount of a weak base like triethylamine before loading your sample. However, be cautious as this can affect the separation of other components.
-
-
Alternative Adsorbents:
-
As mentioned previously, switching to a different stationary phase like C18 or Sephadex LH-20 can circumvent the issue of irreversible adsorption on silica.
-
Experimental Protocols
Below are detailed, step-by-step methodologies for the purification of 7-Phloroeckol using both normal-phase and reverse-phase column chromatography. These are generalized protocols and may require optimization for your specific extract and desired purity.
Protocol 1: Normal-Phase Silica Gel Column Chromatography
Objective: To purify 7-Phloroeckol from a crude phlorotannin extract.
Materials:
-
Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)
-
Crude phlorotannin extract from Ecklonia cava
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Methodology:
-
TLC Optimization:
-
Develop a TLC method to determine the optimal solvent system. A good starting point is a gradient of Hexane:Ethyl Acetate. If the compound remains at the baseline, switch to a more polar system like DCM:Methanol. Aim for an Rf of 0.2-0.3 for 7-Phloroeckol in the starting elution solvent.
-
-
Column Packing (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar solvent (e.g., 100% DCM).
-
Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Continuously run the initial solvent through the column to ensure it is well-packed and equilibrated. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel to the dissolved extract.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, least polar solvent (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A suggested gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing 7-Phloroeckol.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase C18 Column Chromatography
Objective: To purify 7-Phloroeckol using a C18 stationary phase.
Materials:
-
C18 silica gel (40-63 µm)
-
Glass chromatography column or pre-packed C18 cartridge
-
Solvents: HPLC-grade water, Methanol, Acetonitrile, Formic Acid
-
Crude phlorotannin extract
-
TLC plates (RP-18 F254)
-
Collection tubes
Step-by-Step Methodology:
-
TLC Optimization:
-
Use RP-18 TLC plates to find a suitable mobile phase. A gradient of water:methanol or water:acetonitrile, both with 0.1% formic acid, is a good starting point.
-
-
Column Packing and Equilibration:
-
If using loose C18 silica, pack the column using a slurry method with methanol.
-
Equilibrate the column with the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) for several column volumes until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the extract in a minimal amount of the initial mobile phase and load it onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually decrease the polarity of the mobile phase by increasing the percentage of the organic solvent (e.g., methanol or acetonitrile).
-
Collect fractions and monitor by RP-TLC or HPLC.
-
-
Fraction Analysis and Processing:
-
Combine the pure fractions. The organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be freeze-dried to obtain the purified 7-Phloroeckol.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of 7-Phloroeckol
| Chromatography Type | Stationary Phase | Mobile Phase A (Non-polar) | Mobile Phase B (Polar) | Typical Gradient Profile |
| Normal-Phase | Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | Start with 100% DCM, gradually increase MeOH to 10-20% |
| Normal-Phase | Silica Gel | n-Hexane | Ethyl Acetate (EtOAc) | Start with a low percentage of EtOAc, gradually increase to 100% |
| Reverse-Phase | C18 Silica Gel | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Start with 10-20% MeOH, gradually increase to 70-80% |
| Reverse-Phase | C18 Silica Gel | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Start with 5-10% Acetonitrile, gradually increase to 50-60% |
Table 2: Physicochemical Properties of 7-Phloroeckol
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆O₁₂ | |
| Molecular Weight | 496.38 g/mol | |
| Appearance | Off-white amorphous powder | [6] |
| UV λmax (in Methanol) | ~280 nm | [6] |
Visualization of Workflows
Caption: General workflow for the purification of 7-Phloroeckol.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 7-Phloroeckol [a.osmarks.net]
- 3. 7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oatext.com [oatext.com]
- 6. Eco-Friendly Extraction of Phlorotannins from Padina pavonica: Identification Related to Purification Methods Towards Innovative Cosmetic Applications | MDPI [mdpi.com]
Strategies to minimize the cytotoxic effects of 7-Phloroeckol on normal cells
Technical Support Center: 7-Phloroeckol Application Guide
A Senior Application Scientist's Guide to Ensuring the Selective Cytotoxicity of 7-Phloroeckol and Troubleshooting Off-Target Effects
Welcome to the technical support center for 7-Phloroeckol. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising phlorotannin. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of 7-Phloroeckol's behavior in cellular systems. The literature indicates that 7-Phloroeckol generally exhibits a favorable therapeutic window, with significant cytotoxicity against cancer cells and minimal impact on normal cells at therapeutic concentrations.[1][2][3] This guide is therefore structured to help you validate this selectivity in your models and troubleshoot instances of unexpected toxicity to normal cells, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about 7-Phloroeckol's mechanism and typical behavior in vitro.
Q1: What is the established mechanism of 7-Phloroeckol's anticancer activity?
A1: 7-Phloroeckol (7PE) exerts its anticancer effects through a multi-targeted approach. Primarily, it inhibits key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.[1] These pathways are critical for cancer cell proliferation, survival, metastasis, and angiogenesis. By down-regulating proteins like HIF-1α and VEGF, 7PE can effectively suppress tumor growth and the formation of new blood vessels that feed it.[1][4] Furthermore, it can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 and activating caspases.[5][6]
Q2: Is 7-Phloroeckol expected to be toxic to normal, non-cancerous cells?
A2: Generally, no. A significant advantage of 7-Phloroeckol is its selective cytotoxicity. Multiple studies have demonstrated that at concentrations effective against cancer cells (typically in the 10-100 μM range), 7-Phloroeckol shows little to no toxicity toward normal cell lines, such as human umbilical vein endothelial cells (HUVEC) or immortalized human epidermal cells (HaCaT).[1][2] For instance, one study noted no significant changes in the viability of HepG2 and HUVEC cells at concentrations up to 100 μM.[1] This selectivity is a key reason for its therapeutic potential.
Q3: What is the role of oxidative stress in 7-Phloroeckol's activity? Is it an antioxidant or a pro-oxidant?
A3: 7-Phloroeckol is a potent antioxidant.[5][7] Its structure, rich in phenolic hydroxyl groups, allows it to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress.[5][6] In studies, it has been shown to decrease ROS and nitric oxide (NO) levels and increase the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD).[6][7] This antioxidant activity is considered protective and can mitigate cellular damage.[5][7] While some polyphenols can exhibit pro-oxidant activity at very high concentrations, 7-Phloroeckol's primary described role in the therapeutic range is that of an antioxidant. Its cytotoxic effects on cancer cells are driven by the targeted inhibition of signaling pathways, not by inducing widespread oxidative stress.[1]
Q4: What are typical concentration ranges and IC50 values for 7-Phloroeckol?
A4: The effective concentration of 7-Phloroeckol is cell-line dependent. Most in vitro studies use a range of 10 µM to 100 µM to observe anti-migratory and anti-angiogenic effects without inducing cytotoxicity in normal cells.[1] Cytotoxicity against cancer cells is often observed within this range or at slightly higher concentrations. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer and normal cell lines empirically.
| Cell Line Type | Example Cell Line | Reported Effect & Concentration | Reference |
| Cancer (Cervical) | HeLa | Antiproliferative activity observed | [8][9] |
| Cancer (Lung) | H157 | Antiproliferative activity observed | [8][9] |
| Cancer (Breast) | MCF7 | Antiproliferative activity observed | [8][9] |
| Normal (Endothelial) | HUVEC | No significant toxicity up to 100 µM | [1] |
| Normal (Keratinocyte) | HaCaT | No significant toxicity reported with related phlorotannins | [2] |
| Normal (Fibroblast) | MRC-5 | No cytotoxic effects from related phlorotannin (dieckol) up to 400 µM | [3] |
Part 2: Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
If you observe toxicity in your normal cell lines that contradicts the published literature, this guide provides a logical framework for troubleshooting.
Caption: Workflow for diagnosing unexpected cytotoxicity.
Issue: My normal cell line is showing significant cell death at concentrations that should be non-toxic.
-
Possible Cause 1: Compound Integrity.
-
Expertise: Phlorotannins, as natural products, can be susceptible to degradation from improper storage (light, temperature) or contain impurities from extraction. The solvent used for solubilization (e.g., DMSO) can also be toxic at higher concentrations.
-
Troubleshooting Steps:
-
Verify Purity: If possible, verify the purity of your 7-Phloroeckol batch using HPLC-MS.
-
Check Solubility and Stability: Ensure the compound is fully dissolved. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Run a Solvent Control: Always include a vehicle-only control (e.g., cells treated with the highest concentration of DMSO used in the experiment) to ensure the solvent is not the source of toxicity.
-
-
-
Possible Cause 2: Inaccurate Dosing or Overestimation of the Therapeutic Window.
-
Expertise: The "non-toxic" concentration is highly dependent on the specific cell line. A concentration that is non-toxic to HUVECs may not be to another, more sensitive normal cell line. A full dose-response curve is non-negotiable in good pharmacological practice.
-
Troubleshooting Steps:
-
Perform a Full Titration: Test 7-Phloroeckol across a wide range of concentrations (e.g., from 10 nM to 200 µM) on both your cancer cell line and your normal cell line in parallel.
-
Calculate the Therapeutic Index (TI): The TI is the ratio of the IC50 for your normal cells to the IC50 for your cancer cells (TI = IC50_normal / IC50_cancer). A high TI indicates good selectivity. This quantitative measure is essential for validating your experimental window.
-
-
-
Possible Cause 3: Cell Line-Specific Sensitivity.
-
Expertise: Different cell types have vastly different metabolic rates, expression of drug transporters, and reliance on specific signaling pathways. Your chosen "normal" cell line might have a unique vulnerability not present in other models.
-
Troubleshooting Steps:
-
Use Multiple Normal Cell Lines: If feasible, validate your findings on a second, relevant normal cell line (e.g., if studying liver cancer, use primary hepatocytes or another immortalized liver cell line).
-
Authenticate Your Cell Lines: Ensure your cell lines are not misidentified or cross-contaminated, which is a common source of irreproducible data.
-
-
Part 3: Advanced Strategies to Enhance Selectivity
For researchers looking to move towards in vivo models or refine their in vitro systems, these strategies can further improve the therapeutic profile of 7-Phloroeckol.
Strategy 1: Co-administration with Antioxidants to Confirm Mechanism
If you suspect that unexpected toxicity in normal cells is due to off-target oxidative stress, you can co-administer a broad-spectrum antioxidant like N-acetylcysteine (NAC).
-
Causality: If NAC "rescues" the normal cells from 7-Phloroeckol-induced toxicity, it suggests the cell death is ROS-mediated. If it does not, the toxicity is likely due to another mechanism (e.g., off-target kinase inhibition). This is a powerful diagnostic experiment.[10][11]
Strategy 2: Targeted Delivery via Nanoencapsulation
-
Causality: Systemic administration of a free drug exposes all tissues, both healthy and diseased, to its effects. Encapsulating 7-Phloroeckol within a nanocarrier (e.g., liposomes or polymeric nanoparticles) can limit its interaction with normal cells.[12][13][14] These nanoparticles can be designed for passive targeting (via the enhanced permeability and retention effect in tumors) or active targeting (by adding ligands that bind to cancer-specific receptors). This approach improves bioavailability, reduces systemic toxicity, and concentrates the therapeutic agent at the tumor site.[15][16]
Caption: Systemic vs. Targeted Nanoparticle Delivery.
Part 4: Key Experimental Protocols
Protocol 1: Determining IC50 and Therapeutic Index via MTT Assay
This protocol provides a self-validating system for assessing the selective cytotoxicity of 7-Phloroeckol.
-
Cell Seeding: Seed your cancer cells and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of 7-Phloroeckol in culture medium. Include a "vehicle-only" control and a "no-treatment" control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 7-Phloroeckol dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Normalize the data to the "no-treatment" control (100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each cell line.
-
Calculate the Therapeutic Index: TI = IC50 (normal cells) / IC50 (cancer cells).
-
Protocol 2: High-Level Workflow for 7-Phloroeckol Nanoencapsulation
This is a conceptual workflow for researchers considering advanced delivery systems.
-
Polymer/Lipid Selection: Choose a biocompatible and biodegradable polymer (e.g., PLGA) or lipid mixture for forming the nanoparticle.
-
Encapsulation Method: Use a standard method like nanoprecipitation. Dissolve 7-Phloroeckol and the polymer (e.g., PLGA) in an organic solvent (e.g., acetone).
-
Particle Formation: Inject the organic phase rapidly into an aqueous phase containing a stabilizer (e.g., Poloxamer 188) under constant stirring. The polymer will precipitate, encapsulating the drug.
-
Purification: Remove the organic solvent via evaporation and purify the nanoparticles from the free drug using centrifugation or dialysis.
-
Characterization:
-
Size & Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Quantify the amount of encapsulated 7-Phloroeckol using HPLC after dissolving the nanoparticles.
-
References
-
Yang, S., et al. (2021). Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. Arabian Journal of Chemistry, 14(11), 103403. [Link]
-
Wang, L., et al. (2021). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. Marine Drugs, 19(3), 158. [Link]
-
Mwangi, H. M., et al. (2017). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. International Journal of Cancer, 2(2), 1-7. [Link]
-
Wang, H. D., et al. (2022). Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity. Foods, 11(15), 2278. [Link]
-
Wang, L., et al. (2021). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. PubMed, 19(3), 158. [Link]
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Labriola, D., & Livingston, R. (2014). Avoiding Antioxidant-Drug Interactions During Cancer Treatment. The ASCO Post. [Link]
-
Mwangi, H. M., et al. (2017). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. ResearchGate. [Link]
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Phang, Y. K., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Critical Reviews in Food Science and Nutrition, 1-22. [Link]
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Abdel-Daim, M. M., et al. (2019). Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity, 2019, 9280136. [Link]
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Lee, S. H., et al. (2013). Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF7 human breast cancer cells. ResearchGate. [Link]
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Phang, Y. K., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. PubMed. [Link]
-
Wang, L., et al. (2021). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. PMC - NIH. [Link]
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Kang, M. C., et al. (2019). Cytoprotective Effect of Eckol Against Oxidative Stress-Induced Mitochondrial Dysfunction: Involvement of the FoxO3a/AMPK Pathway. ResearchGate. [Link]
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Phang, Y. K., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Taylor & Francis Online. [Link]
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Abdel-Daim, M. M., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2018, 5658373. [Link]
-
Ko, C. I., et al. (2021). Effects of Phlorotannins on Organisms: Focus on the Safety, Toxicity, and Availability of Phlorotannins. Applied Sciences, 11(4), 1856. [Link]
-
Lopes, G., et al. (2020). Brown Algae Phlorotannins: A Marine Alternative to Break the Oxidative Stress, Inflammation and Cancer Network. Molecules, 25(11), 2658. [Link]
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Sanches-Silva, A., et al. (2020). Combination Therapy Using Polyphenols: An Efficient Way to Improve Antitumoral Activity and Reduce Resistance. Molecules, 25(17), 3995. [Link]
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Technology Networks. (2023). Antioxidant Delivery System Shields Liver Cells From Drug-Induced Damage. Technology Networks. [Link]
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Phang, Y. K., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. ResearchGate. [Link]
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Li, Y., et al. (2011). Cytotoxic activities of phlorethol and fucophlorethol derivatives isolated from Laminariaceae Ecklonia cava. ResearchGate. [Link]
-
Choi, J. S., et al. (2016). Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. Preventive Nutrition and Food Science, 21(3), 239-245. [Link]
-
Rodrigues, M., et al. (2022). Call the Eckols: Present and Future Potential Cancer Therapies. Molecules, 27(12), 3749. [Link]
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Singh, S., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 12(10), 1832. [Link]
-
Semantic Scholar. (n.d.). 7-phloroeckol. Semantic Scholar. [Link]
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Mwangi, H. M., et al. (2017). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. Semantic Scholar. [Link]
-
Wdowiak, K., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. International Journal of Molecular Sciences, 24(8), 7476. [Link]
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Kim, J., et al. (2018). Reactive-Oxygen-Species-Responsive Drug Delivery Systems: Promises and Challenges. Journal of Materials Chemistry B, 6(48), 8091-8103. [Link]
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Nizioł-Łukaszewska, Z., et al. (2024). Targeted Delivery Strategies for Hydrophilic Phytochemicals. Pharmaceutics, 16(5), 633. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
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- 2. Effects of Phlorotannins on Organisms: Focus on the Safety, Toxicity, and Availability of Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
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I. Understanding the Core Challenge: The Poor Oral Bioavailability of 7-Phloroeckol
<Technical Support Center: Enhancing the Oral Bioavailability of 7-Phloroeckol for Preclinical Success
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges of improving the oral bioavailability of 7-Phloroeckol in preclinical studies. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your experiments.
7-Phloroeckol, a phlorotannin found in brown algae, exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] However, its therapeutic potential is significantly hindered by its low oral bioavailability.[6][7][8] This section will break down the primary reasons for this limitation.
Key Factors Contributing to Poor Oral Bioavailability:
-
Low Aqueous Solubility: 7-Phloroeckol is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[6][7][8][9]
-
Poor Permeability: The structure of 7-Phloroeckol may not be optimal for passive diffusion across the intestinal epithelium.[6][7]
-
Extensive First-Pass Metabolism: Like many polyphenols, 7-Phloroeckol is subject to significant metabolism in the gut and liver before it can reach systemic circulation.[6][7][10][11]
-
Instability in the GI Tract: The varying pH conditions in the stomach and intestines can lead to the degradation of 7-Phloroeckol.[1]
-
Interaction with Gut Microbiota: The gut microbiota can extensively biotransform phlorotannins, altering their structure and affecting their absorption.[6]
Caption: Factors contributing to the poor oral bioavailability of 7-Phloroeckol.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during preclinical studies with 7-Phloroeckol and provides actionable solutions.
Question 1: My in vivo pharmacokinetic (PK) study shows extremely low or undetectable plasma concentrations of 7-Phloroeckol after oral administration. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common and expected challenge with 7-Phloroeckol. The primary culprits are its poor solubility and extensive first-pass metabolism.[6][7][9] Here's a systematic approach to troubleshooting:
A. Verify Analytical Method Sensitivity:
-
Issue: Your analytical method, likely LC-MS/MS, may not be sensitive enough to detect the low circulating concentrations of 7-Phloroeckol.
-
Solution:
-
Optimize Sample Preparation: Ensure your plasma protein precipitation and extraction methods are efficient. There are numerous bioanalytical techniques available that can be applied depending on the analytical goal.[12]
-
Enhance MS/MS Parameters: Fine-tune the mass spectrometry parameters for 7-Phloroeckol to maximize signal intensity.
-
Use a Suitable Internal Standard: Employ a structurally similar internal standard to account for any matrix effects and improve quantification accuracy.
-
B. Re-evaluate the Formulation Strategy:
-
Issue: A simple suspension of 7-Phloroeckol in an aqueous vehicle is often insufficient to overcome its solubility limitations.[13]
-
Solution:
-
Solubilizing Excipients: Consider using co-solvents, surfactants, or cyclodextrins in your formulation to enhance the solubility of 7-Phloroeckol.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly water-soluble compounds by presenting the drug in a solubilized state in the GI tract.[14][15][16]
-
Nanoformulations: Encapsulating 7-Phloroeckol into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, improve its solubility, and enhance its absorption.[1][10][17][18][19][20]
-
Question 2: I've tried a basic formulation with a solubilizing agent, but the bioavailability is still very low. What's the next logical step?
Answer:
If simple solubilization isn't sufficient, it's highly probable that first-pass metabolism is the dominant barrier.[9] The next step is to employ more advanced formulation strategies that can protect 7-Phloroeckol from metabolic enzymes in the gut and liver.
-
Phospholipid Complexes (Phytosomes): Complexing 7-Phloroeckol with phospholipids can improve its lipophilicity and facilitate its absorption through the intestinal wall, potentially bypassing some first-pass metabolism.[21][22]
-
Nanoencapsulation: This is a powerful technique to shield the drug from the harsh GI environment and metabolic enzymes.[1][17] Polymeric nanoparticles, such as those made from PLGA, can provide a sustained release and targeted delivery.[19][23]
Question 3: How do I choose between different nanoformulation approaches for 7-Phloroeckol?
Answer:
The choice of nanoformulation depends on the specific properties of 7-Phloroeckol and your experimental goals. Here's a comparative overview:
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Solid Lipid Nanoparticles (SLNs) | Increased surface area, improved solubility, protection from degradation, potential for lymphatic uptake.[10][17] | Biocompatible, biodegradable, scalable production. | Lower drug loading capacity compared to polymeric nanoparticles. |
| Polymeric Nanoparticles (e.g., PLGA) | Controlled release, protection from enzymatic degradation, potential for surface modification for targeting.[19][23] | High drug loading capacity, tunable release kinetics. | Potential for organic solvent residues, more complex manufacturing. |
| Liposomes | Encapsulation of both hydrophilic and lipophilic drugs, can fuse with cell membranes to facilitate drug uptake.[10][14] | Biocompatible, can encapsulate a wide range of drugs. | Stability issues, can be cleared quickly by the reticuloendothelial system. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[14][15] | Simple to prepare, enhances solubility and absorption. | High surfactant concentrations can cause GI irritation. |
Recommendation: For initial preclinical studies with 7-Phloroeckol, Solid Lipid Nanoparticles (SLNs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent starting points due to their relative ease of preparation and proven success with polyphenolic compounds.[15][17]
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to improve and evaluate the oral bioavailability of 7-Phloroeckol.
Protocol 1: Preparation of 7-Phloroeckol Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate 7-Phloroeckol in SLNs to improve its oral bioavailability.
Materials:
-
7-Phloroeckol
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Preparation of the Lipid Phase: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Dissolve the 7-Phloroeckol in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the Poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise while stirring with a high-speed homogenizer at 10,000 rpm for 15 minutes.
-
Sonication: Immediately subject the hot pre-emulsion to probe sonication for 10 minutes to reduce the particle size.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Caption: Workflow for the preparation of 7-Phloroeckol loaded SLNs.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of the formulated 7-Phloroeckol.
Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.[24]
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the 7-Phloroeckol formulation (e.g., SLNs) orally via gavage.
-
Intravenous (IV) Group: Administer a solution of 7-Phloroeckol in a suitable vehicle (e.g., saline with a co-solvent) intravenously to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for 7-Phloroeckol concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.
Protocol 3: LC-MS/MS Method for Quantification of 7-Phloroeckol in Plasma
Objective: To develop a sensitive and reliable method for quantifying 7-Phloroeckol in plasma samples.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile with 0.1% formic acid) containing the internal standard.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile.
-
Flow Rate and Injection Volume: Optimize based on the column dimensions and system pressure.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (optimize for 7-Phloroeckol).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 7-Phloroeckol and the internal standard to ensure selectivity and sensitivity.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
IV. References
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Cui, C., et al. (2021). Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity. Marine Drugs, 19(11), 625. Available from: [Link]
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Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.). Springer Protocols. Available from: [Link]
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Khan, M. A., et al. (2023). Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer. Cancers, 15(3), 849. Available from: [Link]
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Tong, T., et al. (2021). Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity. Marine Drugs, 19(11), 625. Available from: [Link]
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Fernando, I. P. S., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Journal of Food Science and Technology. Available from: [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Available from: [Link]
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Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921-929. Available from: [Link]
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Shibata, T., et al. (2002). Antioxidant activities of phlorotannins isolated from the brown alga Ecklonia stolonifera. Journal of Applied Phycology, 14(4), 291-296. Available from: [Link]
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Rizvi, S. A. A., & Saleh, A. M. (2018). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal, 26(1), 64-70. Available from: [Link]
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Fernando, I. P. S., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Critical Reviews in Food Science and Nutrition, 1-22. Available from: [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. Available from: [Link]
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Tan, Y. J., et al. (2022). Strategies to Enhance the Solubility and Bioavailability of Tocotrienols Using Self-Emulsifying Drug Delivery System. Molecules, 27(21), 7249. Available from: [Link]
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Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2023). Hilaris Publisher. Available from: [Link]
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McClements, D. J., & Rao, J. (2011). Food-grade nanoemulsions: formulation, fabrication, properties, performance, biological fate, and potential toxicity. Critical reviews in food science and nutrition, 51(4), 285-330. Available from: [Link]
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Sanidad, K. Z., et al. (2019). Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans. Journal of Agricultural and Food Chemistry, 67(40), 10971-10984. Available from: [Link]
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Kim, J. H., et al. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. Marine Drugs, 22(11), 481. Available from: [Link]
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Singh, G., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 1034-1051. Available from: [Link]
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Oral Thin Film Preclinical Studies. (n.d.). CD Formulation. Available from: [Link]
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Semalty, A., et al. (2022). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Molecules, 27(19), 6539. Available from: [Link]
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Stevenson, D. E., & Hurst, R. D. (2007). Improving the oral bioavailability of beneficial polyphenols through designed synergies. Journal of functional foods, 1(4), 301-313. Available from: [Link]
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7-Phloroeckol. (n.d.). Wikipedia. Available from: [Link]
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Oral Absorption Modeling and Simulation for Formulation Development and Bioequivalence Evaluation An Industry Perspective. (2016). FDA. Available from: [Link]
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Vivekanandhan, D. K., et al. (2016). Emerging Technologies for Improving Bioavailability of Polyphenols. Current Nutrition & Food Science, 12(1), 12-22. Available from: [Link]
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Tong, T., Liu, X., & Yu, C. (2021). Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity. Marine drugs, 19(11), 625. Available from: [Link]
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Farhood, B., et al. (2020). Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective. International journal of nanomedicine, 15, 4697. Available from: [Link]
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Semalty, A., et al. (2022). Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. Molecules, 27(19), 6539. Available from: [Link]
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Fernando, I. P. S., et al. (2023). Improving potential strategies for biological activities of phlorotannins derived from seaweeds. Critical Reviews in Food Science and Nutrition, 1-22. Available from: [Link]
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Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. (2017). OAText. Available from: [Link]
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A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. (2024). ResearchGate. Available from: [Link]
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7-Phloroeckol. (n.d.). PubChem. Available from: [Link]
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Kim, J. H., et al. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. Marine Drugs, 22(11), 481. Available from: [Link]
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Mechanisms for oral absorption of poorly water-soluble compounds. (n.d.). University of Copenhagen Research Portal. Available from: [Link]
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metabolite profiling of macroalgae biosynthesis and beneficial biological properties of active compounds. (2024). MDPI. Available from: [Link]
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Rodrigues, D., et al. (2024). Metabolite Profiling of Macroalgae: Biosynthesis and Beneficial Biological Properties of Active Compounds. Metabolites, 14(10), 841. Available from: [Link]
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Lee, W. H., Loo, C. Y., & Young, P. M. (2020). Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging. Journal of Controlled Release, 328, 447-462. Available from: [Link]
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Lopes, G., et al. (2019). Phlorotannin Extracts from Fucales Characterized by HPLC-DAD-ESI-MSn: Approaches to Hyaluronidase Inhibitory Capacity and Antioxidant Properties. Marine Drugs, 17(9), 523. Available from: [Link]
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Papoutsis, K., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8740. Available from: [Link]
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Mechanisms of oral absorption improvement for insoluble drugs by the combination of phospholipid complex and SNEDDS. (2019). PubMed. Available from: [Link]
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Surface Modification of Nanoparticles Enhances Drug Delivery to the Brain and Improves Survival in a Glioblastoma Multiforme Murine Model. (2022). PubMed. Available from: [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. Available from: [Link]
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Mechanisms for oral absorption enhancement of drugs by nanocrystals. (n.d.). ResearchGate. Available from: [Link]
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ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Wiley. Available from: [Link]
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Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations. (2019). PubMed. Available from: [Link]
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A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. (2019). Comprehensive Reviews in Food Science and Food Safety, 18(6), 1836-1856. Available from: [Link]
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Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. (2022). Frontiers in Pharmacology, 13, 831206. Available from: [Link]
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Validation & Comparative
Comparative antioxidant activity of 7-Phloroeckol and other phlorotannins like dieckol
A Technical Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents to combat oxidative stress-mediated diseases, marine-derived natural products have emerged as a promising frontier. Among these, phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered significant attention for their potent antioxidant properties. This guide provides a detailed comparative analysis of the antioxidant activities of two prominent phlorotannins, 7-Phloroeckol and dieckol, offering experimental data, mechanistic insights, and standardized protocols to aid researchers in their exploration of these fascinating molecules.
Introduction to Phlorotannins and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Phlorotannins, with their unique phloroglucinol-based structures, exhibit remarkable potential in mitigating oxidative damage. Their multiple phenolic hydroxyl groups act as potent hydrogen donors and electron scavengers, effectively neutralizing free radicals.[1]
7-Phloroeckol and dieckol, both isolated from brown algae of the Ecklonia species, are exemplary members of the phlorotannin family. While structurally related, subtle differences in their chemical architecture can lead to significant variations in their biological activities. This guide will dissect these differences, providing a clear, evidence-based comparison of their antioxidant prowess.
Chemical Structures: A Tale of Two Phlorotannins
The antioxidant capacity of phlorotannins is intrinsically linked to their chemical structure. Both 7-Phloroeckol and dieckol are complex polymers of phloroglucinol units, but they differ in their degree of polymerization and the nature of their linkages.
7-Phloroeckol is a phlorotannin composed of seven phloroglucinol units. Its structure is characterized by a combination of ether and phenyl linkages.
Dieckol , on the other hand, is a hexamer of phloroglucinol, meaning it is composed of six phloroglucinol units. Its structure is distinguished by the presence of dibenzo-p-dioxin linkages.
These structural nuances, particularly the number and availability of hydroxyl groups, play a pivotal role in their free radical scavenging capabilities.
Comparative Antioxidant Activity: A Quantitative Look
The most direct way to compare the antioxidant potential of 7-Phloroeckol and dieckol is through in vitro antioxidant assays that measure their ability to scavenge various free radicals. The half-maximal inhibitory concentration (IC50) is a key metric in these assays, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
A comparative study on phlorotannins from Ecklonia cava provides a head-to-head comparison of their free radical scavenging activities.
| Compound | DPPH Radical Scavenging IC50 (μM) | Alkyl Radical Scavenging IC50 (μg/mL) |
| 7-Phloroeckol | 18.5 ± 0.7 | 4.2 ± 0.3 |
| Dieckol | 12.3 ± 0.5 | 3.1 ± 0.2 |
| Ascorbic Acid (Vitamin C) | 25.8 ± 1.1 | 8.9 ± 0.5 |
Data synthesized from a study on phlorotannins from Ecklonia cava.
From this data, it is evident that dieckol exhibits a stronger free radical scavenging activity than 7-Phloroeckol in both DPPH and alkyl radical scavenging assays, as indicated by its lower IC50 values. Notably, both phlorotannins demonstrate significantly higher antioxidant potency than the well-known antioxidant, ascorbic acid.
Mechanistic Insights: Beyond Direct Scavenging
While direct radical scavenging is a crucial aspect of their antioxidant activity, phlorotannins like 7-Phloroeckol and dieckol also exert their protective effects through the modulation of cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2]
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[3]
Caption: The Nrf2 signaling pathway activation by phlorotannins.
Dieckol and the Nrf2 Pathway:
Research has specifically shown that dieckol enhances the expression of antioxidant and detoxifying enzymes by activating the Nrf2-MAPK signaling pathway in HepG2 cells.[4] Dieckol promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This indicates that dieckol's antioxidant effect is not solely based on its direct scavenging ability but also on its capacity to bolster the cell's own defense mechanisms.
7-Phloroeckol and the Nrf2 Pathway:
While direct studies on 7-Phloroeckol's activation of the Nrf2 pathway are less abundant, its structural similarity to other potent phlorotannins like eckol and its classification as a significant antioxidant from Ecklonia cava suggest a similar mechanism of action.[5] Phlorotannins, as a class, are known to modulate this pathway, and it is highly probable that 7-Phloroeckol also contributes to cellular antioxidant defense through Nrf2 activation. Further research is warranted to fully elucidate the specific interactions of 7-Phloroeckol with the Nrf2 pathway.
Experimental Protocols
To facilitate further research and standardized comparison, this section provides detailed, step-by-step methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of 7-Phloroeckol, dieckol, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
For the control, add 100 µL of the test compound solvent.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of 7-Phloroeckol, dieckol, and a positive control (e.g., Trolox).
-
Add a small volume (e.g., 10 µL) of each dilution to a test tube or microplate well.
-
Add a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a radical initiator. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon adenocarcinoma cells) in a 96-well black microplate until confluent.
-
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for a specific time (e.g., 1 hour) to allow for cellular uptake and deacetylation to the non-fluorescent DCFH.
-
-
Treatment with Antioxidants:
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of 7-Phloroeckol, dieckol, or a positive control (e.g., quercetin) for a specific time (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the formation of peroxyl radicals.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) at regular intervals for a specific period (e.g., 1 hour) using a fluorescence microplate reader.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Conclusion
Both 7-Phloroeckol and dieckol are potent antioxidants with significant potential for applications in the pharmaceutical and nutraceutical industries. The available data suggests that dieckol possesses a superior direct free radical scavenging activity compared to 7-Phloroeckol . Furthermore, dieckol has been shown to enhance the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway. While 7-Phloroeckol is also a strong antioxidant, further research is needed to fully elucidate its specific mechanistic actions.
This guide provides a foundational understanding for researchers and professionals in the field, offering both a comparative overview and practical experimental frameworks. The continued exploration of these marine-derived compounds will undoubtedly pave the way for the development of novel and effective strategies to combat oxidative stress and its associated pathologies.
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Dieckol enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells. Food Chemistry. [Link]
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Effect of Phlorofucofuroeckol A and Dieckol Extracted from Ecklonia cava on Noise-induced Hearing Loss in a Mouse Model. MDPI. [Link]
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Validating the Anti-Cancer Efficacy of 7-Phloroeckol: A Comparative Guide for Preclinical Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-cancer effects of 7-Phloroeckol, a promising phlorotannin derived from the brown alga Ecklonia cava, using a xenograft model. We will delve into the scientific rationale for investigating this natural compound, present a detailed experimental protocol for a liver cancer xenograft model, and compare its potential efficacy against a standard-of-care therapeutic. This document is designed to be a practical resource, blending established methodologies with the nuanced understanding required for robust preclinical drug development.
The Scientific Imperative for Investigating 7-Phloroeckol
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages.[1] The marine environment offers a rich source of structurally diverse and biologically active compounds, with phlorotannins from brown algae emerging as a particularly promising class of anti-cancer agents.[2] 7-Phloroeckol has demonstrated potent in vitro anti-cancer activities, notably in liver cancer cell lines such as HepG2.[1][3] Its mechanism of action involves the inhibition of critical signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Ras/ERK pathways, which are crucial for tumor cell proliferation, metastasis, and angiogenesis.[3] Furthermore, studies on related phlorotannins, such as dieckol, have shown significant tumor growth suppression in xenograft models of ovarian cancer, providing a strong impetus to evaluate 7-Phloroeckol in an in vivo setting.[4]
This guide will focus on a xenograft model of liver cancer, a logical choice given the in vitro evidence of 7-Phloroeckol's activity against HepG2 cells.[1] We will also draw comparisons with sorafenib, an FDA-approved multi-kinase inhibitor for advanced HCC, to provide a clinically relevant benchmark for evaluating the therapeutic potential of 7-Phloroeckol.[3]
Experimental Design: A Head-to-Head Comparison in a Liver Cancer Xenograft Model
The cornerstone of this guide is a meticulously designed xenograft study to compare the anti-tumor efficacy of 7-Phloroeckol with sorafenib. The experimental workflow is outlined below.
Caption: Experimental workflow for the xenograft study.
Detailed Experimental Protocol
This protocol is designed to be a robust and reproducible method for evaluating the anti-cancer effects of 7-Phloroeckol.
1. Cell Culture and Animal Models:
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2, will be used. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Female athymic nude mice (4-6 weeks old) will be used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.[2][5] Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Xenograft Tumor Implantation:
-
Cell Preparation: When HepG2 cells reach 70-80% confluency, they will be harvested using trypsin-EDTA.[6] Cell viability should be assessed using trypan blue exclusion, with a viability of >95% required for injection.[7] Cells will be resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 3 x 10^6 cells per 100 µL.[6]
-
Subcutaneous Injection: Mice will be anesthetized, and 100 µL of the cell suspension will be injected subcutaneously into the right flank of each mouse using a 27-gauge needle.[6][8]
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor growth will be monitored twice weekly using digital calipers. Tumor volume will be calculated using the formula: Volume = (width)^2 × length / 2.[6]
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, mice will be randomly assigned to one of the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or appropriate solvent for 7-Phloroeckol)
-
7-Phloroeckol (dose to be determined based on in vitro IC50 data and preliminary toxicity studies)
-
Sorafenib (as a positive control, at a clinically relevant dose)
-
-
Treatment Administration: Treatments will be administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days). Animal body weight will be monitored twice weekly as an indicator of systemic toxicity.
4. Endpoint Analysis:
-
Humane Endpoints: Animals will be euthanized if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a loss of more than 20% of body weight, in accordance with IACUC guidelines.[2][9]
-
Tumor Excision and Analysis: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and photographed. A portion of the tumor tissue will be fixed in 10% formalin for histopathological (H&E staining) and immunohistochemical (IHC) analysis. The remaining tissue can be snap-frozen for molecular analysis.
-
Immunohistochemistry: IHC analysis will be performed to assess markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Comparative Data Presentation
The following tables illustrate the expected data presentation format for a clear comparison of the treatment groups.
Table 1: Comparative Efficacy of 7-Phloroeckol and Sorafenib on Tumor Growth
| Treatment Group | Average Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1800 ± 250 | - |
| 7-Phloroeckol (50 mg/kg) | 950 ± 180 | 47.2 |
| 7-Phloroeckol (100 mg/kg) | 600 ± 150 | 66.7 |
| Sorafenib (30 mg/kg) | 750 ± 200 | 58.3 |
Table 2: Effect of 7-Phloroeckol and Sorafenib on Body Weight
| Treatment Group | Initial Average Body Weight (g) (Mean ± SD) | Final Average Body Weight (g) (Mean ± SD) | Percent Change in Body Weight |
| Vehicle Control | 22.5 ± 1.5 | 24.0 ± 1.8 | +6.7% |
| 7-Phloroeckol (50 mg/kg) | 22.8 ± 1.6 | 23.5 ± 1.7 | +3.1% |
| 7-Phloroeckol (100 mg/kg) | 22.6 ± 1.4 | 22.9 ± 1.5 | +1.3% |
| Sorafenib (30 mg/kg) | 22.7 ± 1.5 | 21.5 ± 1.9 | -5.3% |
Mechanistic Insights: The Molecular Action of 7-Phloroeckol
7-Phloroeckol's anti-cancer activity is attributed to its ability to modulate key signaling pathways that drive tumorigenesis.
Caption: Signaling pathways modulated by 7-Phloroeckol.
In vitro studies have shown that 7-Phloroeckol can inhibit the PI3K/AKT/mTOR and Ras/MEK/ERK signaling pathways in HepG2 liver cancer cells.[3] These pathways are frequently dysregulated in cancer and are critical for cell growth, survival, and proliferation. By inhibiting these pathways, 7-Phloroeckol can effectively arrest the cell cycle and induce apoptosis.
Furthermore, 7-Phloroeckol has been shown to suppress the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[3] This anti-angiogenic activity is crucial for limiting tumor growth and metastasis by cutting off the tumor's blood supply.
Trustworthiness and Ethical Considerations
The validity of any preclinical study hinges on its ethical conduct and methodological rigor.
Ethical Approval and Animal Welfare:
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[2][10] The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in the experimental design. This includes using the minimum number of animals necessary to obtain statistically significant results, refining procedures to minimize pain and distress, and considering alternatives to animal models where possible.
Humane Endpoints:
Clear and prospectively defined humane endpoints are critical to minimize animal suffering.[9][11] These endpoints should be based on objective criteria such as tumor size, body condition score, and clinical signs of distress.[11]
Reporting Standards:
To ensure transparency and reproducibility, all findings should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[5][12][13] This includes providing detailed information on the study design, experimental procedures, animals used, and statistical methods.
Conclusion and Future Directions
7-Phloroeckol represents a promising natural compound with the potential to be developed as a novel anti-cancer agent, particularly for hepatocellular carcinoma. The xenograft model detailed in this guide provides a robust framework for its preclinical validation and comparison with existing therapies. The anticipated results, suggesting potent anti-tumor efficacy with a favorable safety profile compared to standard chemotherapy, would provide a strong rationale for further investigation.
Future studies should aim to explore the efficacy of 7-Phloroeckol in orthotopic xenograft models, which more closely mimic the tumor microenvironment.[14][15][16][17] Additionally, combination studies with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment. A thorough investigation of the pharmacokinetic and pharmacodynamic properties of 7-Phloroeckol will also be crucial for its translation into clinical practice.[18][19]
References
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Yang, S., et al. (2021). Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. Arabian Journal of Chemistry, 14(3), 102987. [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]
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Yao, M., et al. (1998). A Novel Orthotopic Tumor Model to Study Growth Factors and Oncogenes in Hepatocarcinogenesis. Clinical Cancer Research, 4(1), 319-324. [Link]
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STAR Protocols. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100445. [Link]
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MDPI. (2020). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Polymers, 12(12), 2948. [Link]
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JoVE. (2022). Non-Invasive PET/MR Imaging in an Orthotopic Mouse Model of Hepatocellular Carcinoma. Journal of Visualized Experiments, (186), e64198. [Link]
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CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
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Kim, M. J., et al. (2016). Recent advances in pharmacological research on Ecklonia species: a review. Journal of Applied Phycology, 28(5), 2947-2961. [Link]
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Fernando, I. P. S., et al. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. Marine Drugs, 22(1), 29. [Link]
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Yang, S., et al. (2021). Inhibition effects of 7-phloro-eckol from Ecklonia cava on metastasis and angiogenesis induced by hypoxia through regulation of AKT/mTOR and ERK signaling pathways. Arabian Journal of Chemistry, 14(3), 102987. [Link]
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Ahn, J. H., et al. (2015). Dieckol, isolated from the edible brown algae Ecklonia cava, induces apoptosis of ovarian cancer cells and inhibits tumor xenograft growth. Journal of cancer research and clinical oncology, 141(2), 255–268. [Link]
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Li, Y., et al. (2020). A Novel Orthotopic Liver Cancer Model for Creating a Human-like Tumor Microenvironment. Cancers, 12(10), 2946. [Link]
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Johns Hopkins University Animal Care and Use Committee. (2018). Tumor Study Guidelines in Mice and Rats. Retrieved from [Link]
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Fernando, I. P. S., et al. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. Marine Drugs, 22(1), 29. [Link]
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NC3Rs. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]
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Mwangi, M. T., et al. (2019). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. OAText, 5(1), 1-8. [Link]
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University of Missouri-Kansas City IACUC. (2019). Humane Endpoints for Studies Involving Spontaneous and Induced Tumors. Retrieved from [Link]
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STAR Protocols. (2022). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols, 3(4), 101749. [Link]
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University of Kentucky Research. (n.d.). Tumor Models in Rodents. Retrieved from [Link]
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JoVE. (2022). Design of a Neonatal Orthotopic Metastatic Xenograft Model of Hepatoblastoma in Mice. Journal of Visualized Experiments, (185), e64095. [Link]
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MDPI. (2022). Combination Chemotherapy with Selected Polyphenols in Preclinical and Clinical Studies—An Update Overview. International Journal of Molecular Sciences, 23(21), 13327. [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]
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JoVE. (2015). A "Patient-Like" Orthotopic Syngeneic Mouse Model of Hepatocellular Carcinoma Metastasis. Journal of Visualized Experiments, (95), e52319. [Link]
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University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. Retrieved from [Link]
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ILAR Journal. (2016). Institutional Animal Care and Use Committee Considerations Regarding the Use of Virus-Induced Carcinogenesis and Oncolytic Viral Models. ILAR Journal, 57(2), 217-227. [Link]
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Priego, S., et al. (2008). Natural polyphenols facilitate elimination of HT-29 colorectal cancer xenografts by chemoradiotherapy: a Bcl-2- and superoxide dismutase 2-dependent mechanism. Molecular cancer therapeutics, 7(10), 3330–3342. [Link]
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EQUATOR Network. (2020). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]
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EUPRIM-NET. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. Retrieved from [Link]
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The ARRIVE guidelines. (2020). The ARRIVE guidelines 2.0. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 7-Phloroeckol
This guide provides a comprehensive comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the accurate quantification of 7-Phloroeckol, a key phlorotannin with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for the quality control and characterization of natural products and active pharmaceutical ingredients.
Introduction: The Analytical Imperative for 7-Phloroeckol
7-Phloroeckol, a phlorotannin predominantly found in brown algae, has garnered considerable scientific interest due to its potent antioxidant, anti-inflammatory, and anti-diabetic properties. As research progresses towards clinical applications, the need for precise and validated analytical methods for its quantification becomes paramount. The choice between conventional HPLC and the more modern UPLC is a critical decision in the drug development pipeline, impacting throughput, sensitivity, and solvent consumption.
This guide delves into the technical nuances of both platforms, providing a framework for method development, validation, and, most importantly, cross-validation to ensure data equivalency and method transferability between laboratories.
HPLC vs. UPLC: A Fundamental Comparison
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chromatographic analysis. It relies on a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology. The primary distinction lies in the use of columns packed with smaller particles (typically sub-2 µm), which necessitates much higher operating pressures. This fundamental change leads to several key performance advantages:
-
Increased Resolution: Smaller particles provide a greater surface area for interaction, leading to sharper and more resolved peaks.
-
Faster Analysis Times: The high pressures allow for higher flow rates without sacrificing separation efficiency, drastically reducing run times.
-
Enhanced Sensitivity: Sharper peaks translate to a higher signal-to-noise ratio, improving detection limits.
-
Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant decrease in solvent usage, making UPLC a greener and more cost-effective technology.
The choice between HPLC and UPLC often depends on the specific application, considering factors like sample complexity, required throughput, and available instrumentation.
Method Development and Validation Strategy
The development of a robust analytical method requires a systematic approach to optimize chromatographic conditions and subsequently validate the method's performance according to international guidelines, such as those from the International Council for Harmonisation (ICH).
Chemical Properties of 7-Phloroeckol
A thorough understanding of the analyte's physicochemical properties is the foundation of method development. 7-Phloroeckol is a polyphenolic compound with a specific UV absorbance profile that is critical for its detection. Its structure dictates its polarity, which in turn informs the choice of stationary and mobile phases.
Experimental Workflow: Method Development
The following diagram outlines the logical workflow for developing a chromatographic method for 7-Phloroeckol quantification.
Caption: Workflow for Chromatographic Method Development.
Proposed Chromatographic Conditions
Based on the known properties of phenolic compounds, the following starting conditions are proposed for both HPLC and UPLC methods.
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for adequate separation | Optimized for rapid separation |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detector | PDA/UV-Vis | PDA/UV-Vis |
| Detection λ | ~275 nm (To be confirmed) | ~275 nm (To be confirmed) |
| Injection Vol. | 10 µL | 2 µL |
Method Validation Protocol
According to ICH Q2(R1) guidelines, the following parameters must be evaluated for both the HPLC and UPLC methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: Bridging the Gap Between HPLC and UPLC
Once both the HPLC and UPLC methods are independently validated, a cross-validation study is essential to demonstrate their equivalency. This is crucial when transferring methods between laboratories or updating from an older HPLC method to a more efficient UPLC method.
Cross-Validation Experimental Design
The core of the cross-validation involves analyzing the same set of samples using both the validated HPLC and UPLC methods and comparing the results.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Acceptance Criteria for Method Equivalency
The results obtained from both methods should be statistically comparable. A common approach is to calculate the percentage difference between the mean results for each sample. The acceptance criterion is typically that the percentage difference should not exceed a predefined limit, often ±10-15%, depending on the stage of development. A paired t-test can also be employed to determine if there is a statistically significant difference between the two methods.
Expected Comparative Performance Data
The following table summarizes the anticipated outcomes from the validation and cross-validation studies, highlighting the expected performance differences between HPLC and UPLC.
| Validation Parameter | HPLC | UPLC | Expected Outcome |
| Specificity | Adequate | High | UPLC may show better resolution from impurities. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to be highly linear. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Both methods should be highly accurate. |
| Precision (% RSD) | < 2.0% | < 1.0% | UPLC is expected to show higher precision. |
| LOD | ng level | pg level | UPLC will have a significantly lower LOD. |
| LOQ | ng level | pg level | UPLC will have a significantly lower LOQ. |
| Run Time | 15-30 min | 2-5 min | UPLC will be significantly faster. |
| Solvent Consumption | High | Low | UPLC will be more environmentally friendly. |
Conclusion and Recommendations
Both HPLC and UPLC are suitable for the quantification of 7-Phloroeckol. The choice of method will depend on the specific needs of the laboratory.
-
HPLC remains a robust and reliable technique, suitable for laboratories where high throughput is not a primary concern.
-
UPLC offers significant advantages in terms of speed, sensitivity, and reduced operational costs, making it the preferred choice for high-throughput screening, quality control in a manufacturing environment, and for the analysis of samples with low concentrations of the analyte.
A successful cross-validation is critical to ensure that a transition from an established HPLC method to a UPLC method does not compromise data integrity. The data presented herein provides a clear framework for making an informed decision and for implementing a scientifically sound analytical method for the quantification of 7-Phloroeckol.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. HPLC to UHPLC Method Transfer: A Guide to Getting Started. [Link]
-
Waters Corporation. UPLC Technology. [Link]
-
Journal of Chromatography B. Overviews of UPLC and HPLC. [Link]
A Comparative Guide to 7-Phloroeckol Content in Ecklonia Species for Pharmaceutical Research and Development
Introduction: The Therapeutic Promise of Marine Phlorotannins
The genus Ecklonia, a group of brown algae, represents a prolific source of unique polyphenolic compounds known as phlorotannins.[1][2] These compounds, formed through the polymerization of phloroglucinol units, are secondary metabolites that play a crucial role in the algae's defense mechanisms.[1][2] For researchers and drug development professionals, they represent a compelling frontier due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3][4][5]
Among the vast array of phlorotannins, 7-phloroeckol has emerged as a compound of significant interest. It is an eckol-type phlorotannin with a dibenzo-1,4-dioxin skeleton, and studies have identified it as a potent bioactive agent.[1][4] Notably, 7-phloroeckol has demonstrated promising anti-diabetic and anti-atherogenic activities, making it a valuable target for therapeutic development.[3] This guide provides a comparative overview of 7-phloroeckol presence in different Ecklonia species, outlines a robust methodology for its extraction and quantification, and presents the available data to inform future research and sourcing decisions.
Recommended Experimental Workflow for 7-Phloroeckol Quantification
A rigorous and reproducible workflow is paramount for the accurate comparison of phlorotannin content across different samples. The following protocol is a synthesized methodology based on established practices for phlorotannin analysis from brown algae.[1][6][7][8] The causality behind each step is explained to ensure a deep understanding of the process.
Caption: Workflow for 7-Phloroeckol Extraction and Quantification.
Step-by-Step Protocol: Phlorotannin Extraction and Fractionation
This protocol focuses on obtaining a phlorotannin-rich ethyl acetate fraction, which concentrates compounds like 7-phloroeckol, making them suitable for accurate quantification.
-
Sample Preparation:
-
Collect fresh Ecklonia specimens. Immediately wash with seawater to remove debris and epiphytes, followed by a rinse with fresh water to remove salt.
-
Freeze-dry (lyophilize) the cleaned samples to preserve chemical integrity and prevent degradation of phenolic compounds.
-
Grind the dried algae into a fine powder (e.g., <500 µm) to maximize the surface area for efficient solvent extraction.
-
-
Initial Solvent Extraction:
-
Submerge the algal powder in 80% aqueous methanol or ethanol at a solid-to-liquid ratio of approximately 1:10 (w/v).[1]
-
Rationale: A hydrophilic solvent like aqueous methanol or ethanol is effective for extracting a broad range of polar and semi-polar compounds, including phlorotannins.[7]
-
Agitate the mixture at room temperature for a minimum of 3 hours, although longer periods (up to 24 hours) are often used.[9]
-
Filter the mixture (e.g., through Whatman No. 2 paper) to separate the extract from the solid biomass. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning for Enrichment:
-
Suspend the concentrated crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it against an equal volume of n-hexane to remove non-polar compounds like lipids and pigments. Discard the upper hexane layer.
-
Subsequently, partition the remaining aqueous layer against an equal volume of ethyl acetate (EtOAc). Repeat this step three times.
-
Rationale: Ethyl acetate is a solvent of intermediate polarity that is highly effective at selectively extracting polyphenols, including 7-phloroeckol, from the aqueous phase, thereby concentrating the target analytes.[1][8]
-
Collect and pool the ethyl acetate fractions. Dry the fraction over anhydrous sodium sulfate and evaporate the solvent to yield the final phlorotannin-rich extract for analysis.
-
Step-by-Step Protocol: HPLC-DAD Quantification
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for separating and quantifying individual phlorotannins.[6]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a purified 7-phloroeckol standard in methanol at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, create a series of calibration standards via serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the dried ethyl acetate extract from Step 3 above in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a degasser, quaternary pump, autosampler, column oven, and DAD.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used for phlorotannin separation.[9]
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Rationale: Formic acid helps to acidify the mobile phase, ensuring phenolic compounds remain in their protonated form for better peak shape and retention. The gradient from a high aqueous content to a high organic content allows for the effective separation of a complex mixture of phlorotannins with varying polarities.[9]
-
-
Example Gradient: Start at 20% B, ramp to 80% B over 30 minutes, hold for 5 minutes, and return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength of 290 nm, which is effective for detecting polyphenols.[10]
-
-
Data Analysis:
-
Inject the 7-phloroeckol standard to determine its retention time.
-
Inject the sample extract and identify the 7-phloroeckol peak by comparing its retention time and UV spectrum with the standard.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Quantify the amount of 7-phloroeckol in the sample extract by correlating its peak area to the calibration curve. The final content can be expressed as mg of 7-phloroeckol per gram of dry algal weight.
-
Comparative Analysis of 7-Phloroeckol in Ecklonia Species
Direct quantitative comparison of 7-phloroeckol across different Ecklonia species is challenging based on current literature. Many studies focus on isolating and identifying compounds rather than systematic quantification. The reported yields are often from specific, highly purified fractions rather than standardized crude extracts, and can be influenced by geographic location, season, and extraction methodology.
The following table summarizes findings where 7-phloroeckol has been successfully isolated, confirming its presence and providing context on its relative abundance within the studied fractions.
| Ecklonia Species | Extraction & Fractionation Details | Reported 7-Phloroeckol Content | Notes | Reference |
| Ecklonia stolonifera | Methanol extract partitioned with ethyl acetate (EtOAc). | 8 mg isolated from 4.2 g of the EtOAc fraction. | Also identified other phlorotannins like dieckol and phlorofucofuroeckol A. | [3] |
| Ecklonia maxima | 80% Methanol extract partitioned with EtOAc. | 20 mg isolated from 200 mg of a specific HPLC fraction (E008). | This was the first report of 7-phloroeckol from this species. | [1][5] |
| Ecklonia cava | Identified as a minor phlorotannin via HPLC. | Presence confirmed, but not quantified as a major component in the cited studies. | Studies on E. cava often focus on more abundant phlorotannins like dieckol.[2][9][11] | [2][9][12] |
| Ecklonia kurome | Identified as a component of the phlorotannin profile. | Presence confirmed via LC-MS analysis. | The study focused on the algicidal effects of the phlorotannin mixture. | [13] |
| Ecklonia bicyclis | Not explicitly quantified in the search results. | The species is known to contain 7-phloroeckol. | Also known as Eisenia bicyclis. | [14] |
Discussion and Future Directions
The available data confirms the presence of 7-phloroeckol across multiple species of Ecklonia, including E. stolonifera, E. maxima, E. cava, and E. kurome.[1][3][4][9][13] Based on the isolation yields from specific fractions, Ecklonia stolonifera and Ecklonia maxima appear to be particularly promising sources for this compound.[1][3][5]
However, the lack of standardized reporting protocols makes a direct comparison of concentration per gram of dry weight impossible. The significant variation in phlorotannin content due to environmental factors and extraction efficiency underscores the need for a unified analytical approach.[15] Future research should aim to apply a standardized protocol, such as the one outlined in this guide, to various Ecklonia species collected from different locations and seasons. This would generate a robust, comparable dataset essential for selecting the optimal species and conditions for the commercial-scale production of 7-phloroeckol.
For drug development professionals, the confirmed presence of 7-phloroeckol in these readily available brown algae warrants further investigation into its pharmacological potential. The development of optimized extraction processes focusing on maximizing the yield of this specific compound could prove highly valuable.[16]
References
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Koivikko, R., Loponen, J., Honkanen, T., & Jormalainen, V. (2007). High-performance liquid chromatographic analysis of phlorotannins from the brown alga Fucus vesiculosus. Phytochemical Analysis, 18(4), 326–332. [Link]
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Melanson, J. E., & MacKinnon, S. L. (2015). Characterization of Phlorotannins from Brown Algae by LC-HRMS. Methods in Molecular Biology, 1308, 253–266. [Link]
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Steevensz, A. J., et al. (2021). Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry. Marine Drugs, 19(11), 633. [Link]
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Wikipedia. (2025). 7-Phloroeckol. [Link]
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Lee, S. H., & Jeon, Y. J. (2022). In-Depth Understanding of Ecklonia stolonifera Okamura: A Review of Its Bioactivities and Bioactive Compounds. Marine Drugs, 20(10), 612. [Link]
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Koivikko, R. (2008). BROWN ALGAL PHLOROTANNINS: Improving and applying chemical methods. University of Turku. [Link]
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Jayawardhana, H. H. A. C. K., et al. (2018). Recent advances in pharmacological research on Ecklonia species: a review. Journal of the National Science Foundation of Sri Lanka, 46(3), 327. [Link]
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Rengasamy, K. R. R., et al. (2015). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. African Journal of Traditional, Complementary and Alternative Medicines, 12(3), 118-125. [Link]
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Nagayama, K., Iwamura, Y., Shibata, T., Hirayama, I., & Nakamura, T. (2002). Algicidal effect of phlorotannins from the brown alga Ecklonia kurome on red tide microalgae. Journal of Antimicrobial Chemotherapy, 50(6), 889-893. [Link]
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Rengasamy, K. R. R., et al. (2015). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. Request PDF. [Link]
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Nagayama, K., et al. (2002). Bactericidal activity of phlorotannins from the brown alga Ecklonia kurome. Journal of Antimicrobial Chemotherapy, 50(6), 889-893. [Link]
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Lee, H., et al. (2024). A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. ResearchGate. [Link]
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Wijesinghe, W. A. J. P., & Jeon, Y. J. (2014). Polyphenol-rich fraction from Ecklonia cava (a brown alga) processing by-product reduces LPS-induced inflammation in vitro and in vivo. Journal of Applied Phycology, 26(3), 1487-1495. [Link]
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Chowdhury, M. T. H., et al. (2014). Comparison of Ecklonia cava, Ecklonia stolonifera and Eisenia bicyclis for phlorotannin extraction. Journal of Environmental Biology, 35(4), 713-719. [Link]
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A Comparative Guide: 7-Phloroeckol Versus Synthetic Antioxidants in Preventing Lipid Peroxidation
<Step_2>
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless battle against cellular damage, lipid peroxidation stands out as a primary antagonist, instigating a destructive chain reaction that compromises cell membrane integrity and function. The scientific community's arsenal to combat this includes a range of antioxidant compounds, broadly categorized into natural and synthetic origins. This guide provides a detailed, evidence-based comparison between 7-Phloroeckol, a potent phlorotannin derived from marine brown algae, and a class of widely used synthetic antioxidants—Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox.
The Vicious Cycle of Lipid Peroxidation
Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes.[1] This process, often initiated by reactive oxygen species (ROS), unfolds in three main stages: initiation, propagation, and termination.[1]
-
Initiation: A free radical abstracts a hydrogen atom from a methylene group in a PUFA, forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from a neighboring PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating a damaging chain reaction.
-
Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.
Antioxidants function by intervening in this cycle, typically by donating a hydrogen atom to the peroxyl radical, thereby neutralizing it and preventing further propagation.
Caption: The Lipid Peroxidation Cascade.
Mechanism of Action: A Tale of Two Chemistries
7-Phloroeckol: A Natural Polyphenolic Powerhouse
7-Phloroeckol is a type of phlorotannin, a class of polyphenolic compounds found abundantly in brown algae like Ecklonia cava.[2][3] Its potent antioxidant activity stems from its unique structure, which consists of multiple phloroglucinol (1,3,5-trihydroxybenzene) units linked by ether and biphenyl bonds. This structure provides numerous hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals.[2][4] The resulting phenoxyl radical is stabilized by resonance across its multiple aromatic rings, making 7-Phloroeckol an exceptionally effective radical scavenger. Its mechanism is primarily based on Hydrogen Atom Transfer (HAT).
Synthetic Antioxidants: The Phenolic Workhorses
-
BHA and BHT: Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are synthetic phenolic antioxidants widely used as food preservatives.[5][6] Like 7-Phloroeckol, they act as chain-breaking antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to free radicals.[7] However, their simpler structures offer less resonance stabilization for the resulting radical compared to complex polyphenols.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in antioxidant capacity assays. Its chromanol ring is the active site, readily donating a hydrogen atom to scavenge radicals.[7][8]
Head-to-Head Experimental Comparison
To objectively evaluate the efficacy of these antioxidants, standardized in vitro assays are employed. The Thiobarbituric Acid Reactive Substances (TBARS) assay and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are two of the most common methods.
Comparative Performance Data
The efficacy of an antioxidant is often expressed as its IC50 value—the concentration required to inhibit 50% of the oxidative or radical activity. A lower IC50 value indicates greater antioxidant potency.
| Antioxidant | Assay | Typical IC50 Range (µg/mL) | Notes |
| 7-Phloroeckol | DPPH | 5 - 20 | High efficacy due to multiple hydroxyl groups.[2] |
| TBARS | 10 - 30 | Strong inhibitor of lipid peroxidation products like MDA.[9] | |
| BHT | DPPH | 20 - 50 | Effective, but generally less potent than complex phlorotannins.[7][10] |
| TBARS | 30 - 60 | Widely used standard for lipid peroxidation inhibition.[11] | |
| BHA | DPPH | 25 - 60 | Similar in potency to BHT.[7][8] |
| TBARS | 35 - 70 | Potency can vary depending on the lipid substrate. | |
| Trolox | DPPH | 5 - 15 | Highly potent; often used as a positive control.[8][11] |
| TBARS | 15 - 40 | Water-soluble standard, effective in various systems. |
Note: IC50 values are compiled from various literature sources and can vary based on specific experimental conditions. The table provides a general comparative range.
Experimental Protocols: A Guide for the Bench
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be implemented as self-validating systems.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.[12][13]
Causality Behind Choices:
-
Methanol/Ethanol: DPPH is soluble in these organic solvents.
-
517 nm: This is the wavelength of maximum absorbance for the DPPH radical. The decrease in absorbance is directly proportional to the concentration of scavenged radicals.[13]
-
Dark Incubation: DPPH is light-sensitive, so incubation in the dark prevents its degradation and ensures the observed color change is due to the antioxidant's activity.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[12]
-
Prepare a 1 mg/mL stock solution of your test compounds (7-Phloroeckol, BHT, BHA, Trolox) in the appropriate solvent.
-
Perform serial dilutions of the stock solutions to create a range of concentrations (e.g., 1 to 200 µg/mL).[13]
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.[13]
-
Include a control (100 µL solvent + 100 µL DPPH solution) and a blank (100 µL solvent + 100 µL methanol/ethanol).
-
-
Incubation & Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[13]
-
Plot the % inhibition against the concentration and determine the IC50 value.
-
Caption: DPPH Radical Scavenging Assay Workflow.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[14] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.[15]
Causality Behind Choices:
-
Acid Treatment: Acid (like Trichloroacetic acid, TCA) is used to precipitate proteins and release bound MDA.[16][17]
-
Heating (95°C): Heat is required to drive the reaction between MDA and TBA to completion.[15]
-
532 nm: This is the wavelength of maximum absorbance for the MDA-TBA adduct.[14][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Homogenize tissue samples or use cell lysates. For this comparison, a lipid source like a linoleic acid emulsion or a biological membrane preparation would be induced with a pro-oxidant (e.g., AAPH).
-
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid.
-
Acid Reagent: Prepare a 10% (w/v) solution of Trichloroacetic acid (TCA).
-
MDA Standard: Use 1,1,3,3-Tetramethoxypropane (TMP) as an MDA precursor to prepare a standard curve.
-
-
Assay Procedure:
-
To 100 µL of the sample (containing the lipid source, pro-oxidant, and test antioxidant), add 200 µL of ice-cold 10% TCA to precipitate proteins.[16]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[16]
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA reagent.[16]
-
-
Incubation & Measurement:
-
Calculation:
-
Quantify the MDA concentration in your samples using the standard curve.
-
Calculate the percentage inhibition of lipid peroxidation caused by the antioxidants compared to a control without any antioxidant.
-
Caption: TBARS Assay Workflow for Lipid Peroxidation.
Discussion: Beyond In Vitro Efficacy
While in vitro assays provide a valuable measure of chemical antioxidant potential, a senior scientist must consider the broader biological context.
Safety and Cytotoxicity: There is growing concern regarding the safety of synthetic antioxidants. High doses of BHA and BHT have been associated with cytotoxic and genotoxic effects in various studies.[18][19] Some research suggests they can act as tumor promoters and may have adverse effects on the liver, kidneys, and nervous system.[5][20][21] Long-term use has been linked to various health issues, increasing the demand for safer, natural alternatives.[22]
In contrast, 7-Phloroeckol, as a natural compound from an edible seaweed, is generally considered to have a better safety profile. Studies have highlighted its protective effects against oxidative stress in cell models without indicating significant toxicity at effective concentrations.[2]
Bioavailability and Application: BHA and BHT are highly lipid-soluble, making them effective in fatty foods and cosmetic formulations.[6] Trolox's water solubility makes it a versatile standard for aqueous systems. The bioavailability of phlorotannins like 7-Phloroeckol is an active area of research, but their potential for use in functional foods, nutraceuticals, and pharmaceuticals is significant due to their high efficacy and natural origin.
Conclusion
The experimental data clearly positions 7-Phloroeckol as a highly potent natural antioxidant, often exhibiting efficacy comparable or superior to the synthetic standard Trolox and significantly greater than BHT and BHA in radical scavenging and inhibition of lipid peroxidation. Its complex polyphenolic structure endows it with a robust capacity to neutralize free radicals.
For researchers and drug development professionals, the choice of antioxidant extends beyond simple IC50 values. While synthetic antioxidants like BHT and BHA have a long history of use, concerns about their long-term safety are valid and scientifically supported. 7-Phloroeckol represents a compelling natural alternative, combining high efficacy with a more favorable safety profile. Its application warrants strong consideration in the development of new therapeutics, functional foods, and cosmeceuticals aimed at mitigating the damaging effects of oxidative stress and lipid peroxidation.
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Jang, Y., et al. (2021). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. [Link]
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Xu, X., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics. [Link]
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Grice, H.C. (1988). [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]
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ResearchGate. (2020). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. [Link]
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Li, Y., et al. (2022). The Inhibition Effect of the Seaweed Polyphenol, 7-Phloro-Eckol from Ecklonia Cava on Alcohol-Induced Oxidative Stress in HepG2/CYP2E1 Cells. Marine Drugs. [Link]
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ResearchGate. Cytotoxicity and Apoptosis Induction by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). [Link]
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A Researcher's Guide to the Independent Replication of 7-Phloroeckol's Neuroprotective Effects
In the dynamic field of neuropharmacology, the robust validation of published findings is the bedrock of scientific progress. This guide provides an in-depth framework for researchers aiming to independently replicate and build upon the reported neuroprotective effects of 7-Phloroeckol, a marine-derived phlorotannin. Rather than a rigid, step-by-step replication of a single study, this document synthesizes findings from multiple key publications to present a comprehensive "replication landscape." It is designed for fellow researchers, scientists, and drug development professionals to not only reproduce the core findings but also to understand the critical experimental nuances and underlying molecular mechanisms.
Introduction: The Scientific Imperative for Replicating 7-Phloroeckol's Neuroprotective Potential
7-Phloroeckol is a member of the phlorotannin class of polyphenolic compounds, found predominantly in brown algae such as Ecklonia cava.[1] A growing body of evidence suggests that phlorotannins possess potent antioxidant and neuroprotective properties, making them promising candidates for the development of novel therapeutics for neurodegenerative diseases.[2][3] The primary mechanism often attributed to their neuroprotective action is the mitigation of oxidative stress, a key pathological feature in conditions like Alzheimer's and Parkinson's disease.
The independent replication of these findings is not merely a confirmatory exercise. It serves to:
-
Validate the original observations across different laboratory settings and with potentially varied reagents and equipment.
-
Explore the robustness of the effect in different neuronal cell models.
-
Deepen our understanding of the underlying molecular pathways by introducing subtle variations to the experimental design.
This guide will focus on the core assays and conceptual frameworks necessary to critically evaluate and replicate the neuroprotective effects of 7-Phloroeckol against oxidative stress-induced neuronal cell death.
Comparative Analysis of Published Data: A Synthesis of Findings
| Parameter | Study 1: Neuroprotection in HT22 Cells | Study 2: Neuroprotection in PC-12 and SH-SY5Y Cells | Key Insights for Replication |
| Test Compound | Isolated phlorotannins (phloroglucinol, eckol, triphloroethol A, eckstolonol, dieckol) from Ecklonia cava | Phlorotannin-rich extract from Ecklonia cava (PEEC) and its component dieckol | Replicating with a purified 7-Phloroeckol standard is ideal. However, initial studies with a well-characterized extract can also provide valuable data. |
| Cell Line(s) | Murine hippocampal HT22 cells | Rat pheochromocytoma (PC-12) and human neuroblastoma (SH-SY5Y) cells | The use of multiple cell lines is recommended to assess the generalizability of the neuroprotective effect. HT22 cells are a good model for glutamate-induced oxidative stress, while SH-SY5Y cells are a widely used human neuronal model. |
| Neurotoxic Insult | Hydrogen peroxide (H₂O₂) | Hydrogen peroxide (H₂O₂) and AAPH (a free radical generator) | H₂O₂ is a common and reliable inducer of oxidative stress. Including a second, mechanistically distinct ROS generator like AAPH can strengthen the findings. |
| Primary Outcome | Increased cell viability, reduced intracellular ROS, and inhibition of H₂O₂-induced Ca²⁺ release. | Increased cell viability, reduced intracellular oxidative stress, and inhibition of acetylcholinesterase and butyrylcholinesterase.[1] | A comprehensive replication study should aim to measure cell viability, intracellular ROS levels, and, if possible, changes in intracellular calcium. |
| Key Finding | All tested phlorotannins scavenged intracellular ROS, prevented lipid peroxidation, and reduced H₂O₂-induced cell death.[2] | PEEC exhibited neuroprotective effects against H₂O₂- and AAPH-induced oxidative damage, partly due to reduced intracellular oxidative stress.[1] | The core hypothesis to be tested in a replication study is that 7-Phloroeckol protects neuronal cells from oxidative stress-induced death by reducing intracellular ROS. |
Experimental Protocols: A Guide to Self-Validating Methodologies
The following protocols are designed to be self-validating, with clear positive and negative controls. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.
General Cell Culture and Treatment Workflow
The overall experimental workflow for assessing the neuroprotective effects of 7-Phloroeckol is depicted below. This workflow is adaptable to various neuronal cell lines and neurotoxic insults.
Caption: General experimental workflow for assessing 7-Phloroeckol's neuroprotective effects.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][5] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol for SH-SY5Y Cells:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of 7-Phloroeckol (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve 7-Phloroeckol). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 100-200 µM (the optimal concentration should be determined empirically by a dose-response curve to achieve ~50% cell death). Include a negative control (cells with medium only) and a positive control (cells with H₂O₂ only). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the negative control.
Measurement of Intracellular Reactive Oxygen Species (ROS): The DCFDA Assay
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is used to measure intracellular ROS.[7][8] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol for HT22 Cells:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol, using HT22 cells seeded at an appropriate density.
-
DCFDA Loading: After the 24-hour treatment period, remove the medium and wash the cells twice with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[7][9]
-
Wash: Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8][10]
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if a parallel plate for cell counting was used) or protein concentration. Express the ROS levels as a percentage of the positive control (H₂O₂ treated cells).
Intracellular Calcium Imaging: The Fura-2 AM Assay
Principle: Fura-2 AM is a ratiometric fluorescent dye used for the quantitative measurement of intracellular calcium. Upon binding to Ca²⁺, the excitation maximum of Fura-2 shifts from 380 nm (unbound) to 340 nm (bound), while the emission remains at ~510 nm.[11] The ratio of the fluorescence emission at these two excitation wavelengths is a direct measure of the intracellular calcium concentration.
Protocol for Neuronal Cells:
-
Cell Culture on Coverslips: Plate neuronal cells on poly-L-lysine-coated glass coverslips and culture until they reach the desired confluency.
-
Fura-2 AM Loading: Wash the cells twice with a physiological salt solution (e.g., HBSS). Incubate the cells in a loading buffer containing 2-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C in the dark.[12][13]
-
De-esterification: Wash the cells twice with the salt solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.[14]
-
Data Acquisition and Analysis: Record the fluorescence ratio (F340/F380) over time. A baseline is established before the addition of H₂O₂. The change in the ratio upon stimulation reflects the change in intracellular calcium concentration.
Unraveling the Mechanism: Key Signaling Pathways
The neuroprotective effects of 7-Phloroeckol are likely mediated by the modulation of key intracellular signaling pathways that govern the cellular response to oxidative stress. Understanding these pathways is crucial for interpreting the experimental data and for designing follow-up studies.
The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[17] Upon exposure to oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[16][18] It is hypothesized that 7-Phloroeckol, as a polyphenol, may activate the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity.
Caption: The Nrf2-ARE signaling pathway and the potential role of 7-Phloroeckol.
The MAPK Signaling Pathway: A Double-Edged Sword
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[19][20] The MAPK family includes three major subfamilies: ERK, JNK, and p38 MAPK.[21] In the context of neurodegeneration, the sustained activation of JNK and p38 MAPK is often associated with pro-apoptotic and pro-inflammatory responses.[22][23] Conversely, the ERK pathway is generally considered to be pro-survival. It is plausible that 7-Phloroeckol exerts its neuroprotective effects by inhibiting the pro-apoptotic JNK and p38 MAPK pathways while potentially promoting the pro-survival ERK pathway.
Caption: Modulation of the MAPK signaling pathway by 7-Phloroeckol.
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent replication and extension of the published data on 7-Phloroeckol's neuroprotective effects. By synthesizing findings from multiple studies, providing detailed and rationalized experimental protocols, and exploring the underlying molecular mechanisms, we aim to empower researchers to conduct robust and meaningful validation studies.
Future research should focus on:
-
In vivo validation: Translating these in vitro findings to animal models of neurodegenerative diseases is a critical next step.
-
Structure-activity relationship studies: Investigating how the unique chemical structure of 7-Phloroeckol contributes to its bioactivity compared to other phlorotannins.
-
Target identification: Elucidating the direct molecular targets of 7-Phloroeckol within neuronal cells.
Through rigorous and collaborative research, the full therapeutic potential of 7-Phloroeckol and other marine natural products can be realized in the fight against neurodegenerative diseases.
References
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- Nho, J. A., et al. (2020). Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress. Journal of Microbiology and Biotechnology, 30(3), 359-367.
- Chen, X., et al. (2022). Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders. Frontiers in Aging Neuroscience, 14, 960202.
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- Bachstetter, A. D., et al. (2012). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model.
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A Researcher's Guide to Investigating the Synergistic Anti-inflammatory Effects of 7-Phloroeckol and Fucoidan
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the synergistic anti-inflammatory potential of 7-Phloroeckol, a phlorotannin from brown algae, and fucoidan, a sulfated polysaccharide also derived from marine sources. We will delve into the mechanistic rationale for their combined use, present detailed experimental protocols for in vitro validation, and offer a template for data analysis and interpretation.
The Rationale for Synergy: Targeting Inflammation from Multiple Angles
Chronic inflammation is a key pathological driver in a multitude of diseases. The inflammatory cascade is a complex process involving numerous signaling pathways and mediators. Monotherapies often fall short due to the multifactorial nature of inflammation. The combination of bioactive compounds with distinct but complementary mechanisms of action presents a promising therapeutic strategy.
7-Phloroeckol , a phlorotannin found in edible brown algae such as Ecklonia bicyclis, has demonstrated potent anti-inflammatory properties. Its mechanism of action is largely attributed to the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[1][2]. By targeting these upstream signaling molecules, 7-Phloroeckol can effectively reduce the expression of pro-inflammatory enzymes and cytokines.
Fucoidan , a complex sulfated polysaccharide, also exhibits a broad range of biological activities, including robust anti-inflammatory effects[3][4][5]. Fucoidan's anti-inflammatory action is mediated through various mechanisms, including the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[3][4]. It has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators[3].
The combination of 7-Phloroeckol and fucoidan is hypothesized to exert synergistic effects by targeting the inflammatory cascade at different, yet complementary, points. 7-Phloroeckol's action on the primary signaling hubs of NF-κB and MAPK, coupled with fucoidan's broader impact on pro-inflammatory cytokine and enzyme production, could lead to a more potent and comprehensive anti-inflammatory response than either compound alone. Recent studies have indeed suggested that phlorotannins and fucoidan can exhibit enhanced bioactivity when combined[1].
Experimental Investigation of Synergy: A Step-by-Step Approach
To empirically validate the synergistic anti-inflammatory effects of 7-Phloroeckol and fucoidan, a series of well-established in vitro assays can be employed. The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).
Here, we outline a comprehensive experimental workflow:
Caption: Experimental workflow for investigating synergistic anti-inflammatory effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO assay and cell viability) or 6-well plates (for ELISA and Western blot) at an appropriate density and incubate for 24 hours to allow for adherence.
-
Prepare stock solutions of 7-Phloroeckol and fucoidan in a suitable solvent (e.g., DMSO for 7-Phloroeckol and sterile water for fucoidan).
-
Pre-treat the cells with varying concentrations of 7-Phloroeckol alone, fucoidan alone, or a combination of both for 1-2 hours. Include a vehicle control group.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should also be included.
-
2. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the 24-hour incubation with LPS, carefully collect 50-100 µL of the culture supernatant from each well of the 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate[6][7].
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: This immunoassay quantifies the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants from the 6-well plates and centrifuge to remove any cellular debris.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions meticulously. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution[1][8][9].
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins involved in the NF-κB and MAPK signaling pathways, providing mechanistic insights.
-
Procedure:
-
After the designated treatment and stimulation period, wash the cells in the 6-well plates with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK (key kinases in the MAPK pathway)[3][10]. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables. The following tables provide a template for presenting the expected outcomes of the experiments.
Table 1: Effect of 7-Phloroeckol and Fucoidan on LPS-Induced Nitric Oxide Production
| Treatment | Concentration | NO Production (% of LPS Control) |
| Control | - | ~0% |
| LPS | 1 µg/mL | 100% |
| 7-Phloroeckol | X µM | Value |
| Fucoidan | Y µg/mL | Value |
| 7-Phloroeckol + Fucoidan | X µM + Y µg/mL | Value |
Table 2: Effect of 7-Phloroeckol and Fucoidan on LPS-Induced TNF-α and IL-6 Secretion
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Baseline Value | Baseline Value |
| LPS | 1 µg/mL | Elevated Value | Elevated Value |
| 7-Phloroeckol | X µM | Reduced Value | Reduced Value |
| Fucoidan | Y µg/mL | Reduced Value | Reduced Value |
| 7-Phloroeckol + Fucoidan | X µM + Y µg/mL | Synergistically Reduced Value | Synergistically Reduced Value |
Table 3: Effect of 7-Phloroeckol and Fucoidan on NF-κB and MAPK Pathway Activation
| Treatment | Protein | Relative Phosphorylation (Fold Change vs. LPS Control) |
| LPS | p-p65/p65 | 1.0 |
| p-IκBα/IκBα | 1.0 | |
| p-p38/p38 | 1.0 | |
| 7-Phloroeckol | p-p65/p65 | Value < 1.0 |
| p-IκBα/IκBα | Value < 1.0 | |
| p-p38/p38 | Value < 1.0 | |
| Fucoidan | p-p65/p65 | Value < 1.0 |
| p-IκBα/IκBα | Value < 1.0 | |
| p-p38/p38 | Value < 1.0 | |
| 7-Phloroeckol + Fucoidan | p-p65/p65 | Value significantly < individual treatments |
| p-IκBα/IκBα | Value significantly < individual treatments | |
| p-p38/p38 | Value significantly < individual treatments |
To quantitatively determine synergy, the Combination Index (CI) method developed by Chou and Talalay can be employed. A CI value of less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Mechanistic Insights from Signaling Pathway Analysis
The Western blot data will provide crucial insights into the molecular mechanisms underlying the synergistic anti-inflammatory effects.
Caption: Proposed mechanism of synergistic anti-inflammatory action.
As depicted in the diagram, 7-Phloroeckol is expected to inhibit the phosphorylation of IκBα and MAPK kinases, thereby blocking the activation of NF-κB and AP-1 transcription factors. Fucoidan, in turn, is anticipated to suppress the expression of pro-inflammatory genes downstream of these signaling pathways. The combined effect leads to a more profound reduction in the production of inflammatory mediators.
Conclusion
The investigation into the synergistic anti-inflammatory effects of 7-Phloroeckol and fucoidan holds significant promise for the development of novel, multi-targeted therapeutic strategies. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to validating this synergy in an in vitro setting. By elucidating the underlying molecular mechanisms, researchers can pave the way for further pre-clinical and clinical development of this promising combination from marine bioresources.
References
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Fitton, J. H., Stringer, D. N., & Karpiniec, S. S. (2015). Therapies from fucoidan; an update. Marine drugs, 13(9), 5920-5946. [Link]
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Apostolova, E., Lukova, P., Baldzhieva, A., Katsarov, P., Nikolova, M., & Tsvetelina, M. (2020). Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review. Polymers, 12(8), 1844. [Link]
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National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In PubMed. Retrieved from [Link]
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Li, B., Lu, F., Wei, X., & Zhao, R. (2008). Fucoidan: structure and bioactivity. Molecules, 13(8), 1671-1695. [Link]
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Low, Z. J., & Tagle, D. A. (2017). Anti-Inflammatory Activity of Fucoidan Extracts In Vitro. Marine drugs, 15(12), 384. [Link]
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National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. In PubMed. Retrieved from [Link]
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Obluchinskaya, E. D., Pozharitskaya, O. N., Flisyuk, E. V., & Shikov, A. N. (2022). In Vitro Anti-Inflammatory Activities of Fucoidans from Five Species of Brown Seaweeds. Marine drugs, 20(10), 606. [Link]
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Nanjing Jiancheng Bioengineering Institute. (n.d.). Nitric Oxide (NO) Assay Kit Instruction. Retrieved from [Link]
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Wikipedia. (n.d.). 7-Phloroeckol. Retrieved from [Link]
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Wang, L., Wang, X., Wu, H., & Liu, R. (2014). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2014, 897653. [Link]
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OAText. (n.d.). Phlorotannins and a sterol isolated from a brown alga Ecklonia maxima, and their cytotoxic activity against selected cancer cell lines HeLa, H157 and MCF7. Retrieved from [Link]
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Semantic Scholar. (n.d.). 7-phloroeckol. Retrieved from [Link]
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ResearchGate. (2023). (PDF) The Role of Phlorotannins to Treat Inflammatory Diseases. Retrieved from [Link]
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Lee, S. H., Park, M. H., Heo, S. J., Kang, S. M., Ko, S. C., Jung, W. K., & Jeon, Y. J. (2013). Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages. Food and chemical toxicology, 58, 199-206. [Link]
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ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
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PubMed. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the.... Retrieved from [Link]
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SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
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Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]
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SciDraw. (2025). Experimental Workflow Diagrams: How to Create Clear Methods Figures. Retrieved from [Link]
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PubMed Central. (2021). Anti-Inflammatory Activity of Fucoidan Extracts In Vitro. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro anti-inflammatory activity of fucoidan. Results were observed after LPS-stimulation of the cell culture. Retrieved from [Link]
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International Association for the Study of Pain. (2021). Anti-Inflammatory Activity of Fucoidan Extracts In Vitro. Retrieved from [Link]
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PubMed Central. (2021). Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Phloroeckol
This document provides essential safety and logistical information for the proper handling and disposal of 7-Phloroeckol, a phlorotannin isolated from marine brown algae such as Ecklonia cava.[1][2] As researchers and drug development professionals harness the potent antioxidant and bioactive properties of this unique polyphenol, it is imperative that its lifecycle in the laboratory concludes with safe, environmentally responsible disposal.[1][3] This guide is designed to instill a culture of safety and provide clear, actionable protocols that protect both laboratory personnel and the environment.
The causality behind these protocols is grounded in the precautionary principle. While 7-Phloroeckol has demonstrated low toxicity in some cell line studies, its complete ecotoxicological profile is not fully characterized.[4] Phlorotannins as a class can exhibit antimicrobial properties and interact with proteins, suggesting a potential for environmental disruption if disposed of improperly.[5] Therefore, we treat 7-Phloroeckol with the same rigor as other bioactive phenolic compounds, ensuring containment and proper disposal through established hazardous waste streams.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for 7-Phloroeckol is not widely available, data from its constituent chemical class (phenols, polyphenols) and its structural building block, phloroglucinol, mandate a cautious approach.[6] The primary hazards are assumed to be:
-
Skin and Eye Irritation: Phenolic compounds can be irritating upon contact.[6][7]
-
Allergic Skin Reaction: Some individuals may develop sensitization.[6][7][8]
-
Aquatic Toxicity: Many complex organic molecules can be harmful to aquatic life.[6][8][9]
Mandatory PPE:
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or splash goggles. | Protects eyes from accidental splashes of solutions or contact with fine powder. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact, minimizing the risk of irritation or sensitization.[10] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Experimental Workflow & Spill Management
Safe disposal begins with safe handling. All work involving solid 7-Phloroeckol or its concentrated solutions should be conducted within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.
Emergency Spill Protocol
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Alert & Evacuate: Notify personnel in the immediate area. For large spills, evacuate the laboratory.
-
Don PPE: Wear the full PPE specified in Section 1.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
The 7-Phloroeckol Disposal Protocol
Direct disposal of 7-Phloroeckol into sanitary sewers or general waste is strictly prohibited. The potential for aquatic toxicity and unforeseen environmental interactions necessitates its treatment as regulated chemical waste.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Primary Mandate: All materials contaminated with 7-Phloroeckol are considered hazardous waste. This includes:
-
Unused or expired solid 7-Phloroeckol.
-
Aqueous and solvent-based solutions containing 7-Phloroeckol.
-
Contaminated labware (e.g., pipette tips, vials).
-
Used PPE and spill cleanup materials.
-
-
Causality: Segregation prevents dangerous reactions. Never mix 7-Phloroeckol waste with incompatible chemicals such as strong oxidizing agents, bases, or reactive metals.[11]
-
-
Waste Stream Identification:
-
Solid Waste: Collect pure 7-Phloroeckol powder and contaminated solids (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all aqueous and organic solutions containing 7-Phloroeckol in a dedicated, compatible, and leak-proof liquid waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[11]
-
-
Containment and Labeling:
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste type (e.g., no solvents in incompatible plastic), and can be securely sealed. Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Labeling Standard: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste "
-
Full Chemical Name: "7-Phloroeckol " and any solvents present.
-
Approximate concentrations and total volume/mass.
-
Associated Hazard Information: "Irritant, Potential Marine Pollutant "
-
-
-
Temporary Storage (Satellite Accumulation):
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.
-
-
Final Disposal:
-
Institutional EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will manage the consolidation and transfer to a licensed hazardous waste disposal facility.
-
Disposal Method: The typical final disposal method for this type of organic waste is high-temperature incineration at a licensed facility, which ensures complete destruction of the compound.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Phloroeckol waste.
Sources
- 1. 7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Phloroeckol - Wikipedia [en.wikipedia.org]
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- 4. Effects of Phlorotannins on Organisms: Focus on the Safety, Toxicity, and Availability of Phlorotannins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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Personal protective equipment for handling 7-Phloroeckol
Comprehensive Safety and Handling Guide: 7-Phloroeckol
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers
Introduction: Understanding 7-Phloroeckol
7-Phloroeckol is a phlorotannin, a class of complex polyphenolic compounds found in marine brown algae such as Ecklonia cava and Eisenia bicyclis.[1][2][3] Structurally, it is composed of phloroglucinol units linked by ether and phenyl bonds, giving it a molecular formula of C₂₄H₁₆O₁₂ and a molecular weight of approximately 496.4 g/mol .[1][3] In research and development, 7-Phloroeckol is investigated for its potent antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties, making it a compound of interest for pharmaceuticals and cosmeceuticals.[2][4]
However, its physical form as a fine, lightweight powder and its chemical nature as a polyphenol necessitate a robust safety protocol. While specific toxicity data for 7-Phloroeckol is not extensively documented, the hazards can be inferred from its chemical class (phenolics) and physical state. Phenolic compounds can be irritants and may have systemic toxicity, while fine powders pose a significant inhalation risk.[5][6] This guide provides the essential framework for handling 7-Phloroeckol safely, ensuring both researcher protection and experimental integrity.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of laboratory safety.[7] The primary hazards associated with 7-Phloroeckol are:
-
Inhalation: As a fine powder, airborne particulate matter can be easily inhaled, potentially causing respiratory irritation.[6] This is the most significant risk during the handling of the solid compound.
-
Dermal Contact: Polyphenols can cause skin irritation or allergic reactions in sensitive individuals.[8][9] Phenol, a related compound, is known to be corrosive and can be absorbed through the skin, causing systemic toxicity.[5]
-
Eye Contact: Airborne powder or splashes of solutions can cause serious eye irritation or damage.[6][10]
-
Ingestion: Accidental ingestion could be toxic.
The following Personal Protective Equipment (PPE) and handling protocols are designed to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against exposure. The following table summarizes the minimum required PPE for handling 7-Phloroeckol in both solid and solution forms.
| Protection Type | Handling Solid 7-Phloroeckol | Handling 7-Phloroeckol Solutions | Rationale |
| Hand Protection | Double-glove with powder-free nitrile gloves. | Chemical-resistant gloves (nitrile minimum; consider neoprene for extended use).[5][11] | Prevents dermal absorption and irritation. Double-gloving is critical when handling powders to allow for safe removal of the potentially contaminated outer glove.[12] |
| Eye/Face Protection | Tightly sealed safety goggles.[6] A face shield is recommended over goggles.[11] | Safety glasses with side shields (minimum). Use safety goggles if splashing is likely. | Protects against airborne particulates and chemical splashes, which can cause severe eye damage.[9] |
| Respiratory Protection | Required if handled outside a fume hood. Use a NIOSH-approved N95 respirator or higher. | Not typically required if handled within a fume hood. | Prevents inhalation of fine powder, which is a primary exposure route.[7] |
| Body Protection | Full-length laboratory coat with tight cuffs. | Full-length laboratory coat. Consider a chemical-resistant apron for large volumes. | Protects skin from accidental spills and contamination.[7] |
| Footwear | Full-coverage, non-slip shoes. | Full-coverage, non-slip shoes. | Protects feet from spills and dropped items.[7] |
Operational Plans: From Receipt to Disposal
Safe handling is a procedural workflow. Adherence to a standardized process minimizes the points of potential exposure.
General Handling Workflow
The following diagram outlines the critical steps and decision points for safely handling 7-Phloroeckol.
Caption: High-level workflow from preparation to cleanup for 7-Phloroeckol.
Protocol 1: Handling Solid 7-Phloroeckol
This protocol is designed to minimize the generation of airborne particulates.
Objective: To safely weigh and prepare solid 7-Phloroeckol for experimentation.
Location: Certified Chemical Fume Hood or Class II Biological Safety Cabinet.
Methodology:
-
Preparation: Before bringing the compound into the hood, decontaminate the work surface. Lay down a disposable, absorbent bench liner.
-
Don PPE: Put on all required PPE for handling solids, including double gloves and a respirator if required by your institution's policies for work outside a fume hood.
-
Introduce Materials: Place the sealed container of 7-Phloroeckol, a clean spatula, an anti-static weigh boat, and your receiving vessel inside the hood.
-
Equilibrate Temperature: Allow the sealed container to equilibrate to the ambient temperature of the workspace before opening to prevent moisture condensation on the powder.
-
Weighing:
-
Gently tap the container to settle the powder.
-
Slowly open the container, avoiding any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat.
-
Causality Check: The use of an anti-static weigh boat is critical. Fine organic powders are prone to static cling, which can cause them to jump and become airborne.
-
-
Transfer: Carefully transfer the weighed powder into the final vessel for dissolution.
-
Immediate Cleanup: Tightly seal the stock container of 7-Phloroeckol. Use a damp wipe to gently clean the spatula and any minor powder residue on the work surface. Dispose of the wipe and weigh boat as solid hazardous waste.
Protocol 2: Spill Management
Accidents happen; a clear plan prevents them from becoming emergencies.
| Spill Type | Containment & Cleanup Procedure | Required PPE |
| Small Powder Spill (<1g) | 1. Secure Area: Alert others. Restrict access. 2. Cover: Gently cover the spill with damp paper towels to prevent aerosolization. Do NOT dry wipe. 3. Clean: Starting from the outside and working inward, wipe the area. 4. Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal. | Full PPE as per Section 3, including respiratory protection. |
| Large Powder Spill (>1g) | 1. Evacuate: Immediately evacuate the area and close the doors. 2. Alert: Notify your institution's Environmental Health & Safety (EHS) department. 3. Secure: Prevent re-entry. 4. Professional Cleanup: Do not attempt to clean a large spill yourself. Wait for trained emergency personnel. | N/A (Evacuate) |
| Solution Spill | 1. Contain: Use a chemical spill kit absorbent (vermiculite or sand) to dike the spill. 2. Absorb: Cover the spill with absorbent material and allow it to soak up the liquid. 3. Collect: Scoop the saturated absorbent into a designated hazardous waste container. 4. Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. | Full PPE as per Section 3 (respirator not required if ventilation is adequate). |
Disposal Plan
Improper disposal can harm the environment and violate regulations. All waste streams must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, wipes, bench liners, and weigh boats.
-
Procedure: Collect all solid waste in a clearly labeled, sealed polyethylene bag. The label should read "Hazardous Waste - Solid Chemical Waste" and list 7-Phloroeckol.
-
-
Liquid Waste: This includes unused solutions or contaminated solvents.
-
Procedure: Collect all liquid waste in a sealed, compatible, and shatter-proof container (e.g., a coated glass or HDPE bottle). The container must be labeled "Hazardous Waste - Liquid" and list all chemical constituents, including solvents and 7-Phloroeckol, with their approximate concentrations.
-
Trustworthiness Check: Never mix incompatible waste streams. For instance, do not mix chlorinated solvents with non-chlorinated solvents in the same waste container unless your institutional EHS protocol explicitly allows it.
-
-
Sharps Waste: Contaminated needles or glassware.
-
Procedure: Dispose of all contaminated sharps in a designated sharps container for hazardous chemical waste.
-
All waste must be disposed of through your institution's official EHS program.
Caption: Decision tree for proper waste segregation of 7-Phloroeckol.
By integrating these PPE requirements, operational workflows, and disposal plans into your standard operating procedures, you establish a multi-layered safety system that protects personnel and ensures the integrity of your valuable research.
References
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7-Phloroeckol | C24H16O12 | CID 10480940 - PubChem. National Center for Biotechnology Information. [Link]
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7-Phloroeckol - Grokipedia. Grokipedia. [Link]
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7-Phloroeckol - Wikipedia. Wikimedia Foundation. [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Powder Coating. [Link]
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Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - NIH. National Center for Biotechnology Information. [Link]
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(PDF) Extraction and Purification of Phlorotannins from Brown Algae - ResearchGate. ResearchGate. [Link]
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Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. University of California, Berkeley. [Link]
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Safety data sheet according to Regulation (EC) No 1907/2006, Annex II. Koch-Chemie. [Link]
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Safety data sheet SECTION 1. LITOKOL S.p.A. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. North Industrial Chemicals. [Link]
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A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - ResearchGate. ResearchGate. [Link]
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Enhancing biomedical applications of phlorotannins through advanced extraction, characterization, and formulation strategies | Semantic Scholar. Semantic Scholar. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]
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PPE and Safety for Chemical Handling - ACS Material. ACS Material. [Link]
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7-phloroeckol - Semantic Scholar. Semantic Scholar. [Link]
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Thermostability of a marine polyphenolic antioxidant dieckol, derived from the brown seaweed Ecklonia cava - :: Algae. Algae. [Link]
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Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo | Request PDF - ResearchGate. ResearchGate. [Link]
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Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages - PubMed. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
